7-bromo-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHWCPTROQUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968630 | |
| Record name | 7-Bromo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-58-2 | |
| Record name | 7-Bromo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-1H-indazole: Properties, Synthesis, and Reactivity
Abstract
7-bromo-1H-indazole (CAS No. 53857-58-2) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic placement of a bromine atom on the indazole scaffold renders it an exceptionally versatile substrate for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of its core chemical properties, established synthetic methodologies, and key reactive pathways. We will explore the causality behind common experimental choices, present detailed protocols for its synthesis and functionalization, and summarize its physicochemical and spectroscopic data, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Core Molecular and Physicochemical Properties
This compound is typically encountered as a pale yellow or off-white crystalline powder.[1] Its structural integrity and purity are paramount for successful downstream applications, particularly in multi-step pharmaceutical syntheses. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Appearance | Pale yellow or off-white powder | [1][2] |
| Melting Point | 123-130 °C | [1][2] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC2=C(C(=C1)Br)NN=C2 | [3] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [2][3] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound is critical for verifying its identity and purity. The following spectroscopic features are characteristic of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will display distinct signals corresponding to the aromatic protons on the benzene and pyrazole rings. The protons on the carbocyclic ring will appear as a complex multiplet system, influenced by the bromine substituent. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals for the aromatic carbons. The carbon atom directly bonded to the bromine (C7) will exhibit a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar relaxation of the bromine nucleus.
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. A key diagnostic feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 196 and 198, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present. Key vibrational bands include N-H stretching (typically a broad peak around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region.[4][5]
Synthesis Methodologies: From Precursor to Product
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Primary Synthetic Route: Sandmeyer Reaction
A prevalent and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[1][6] This classic transformation provides a controlled way to introduce the bromo-substituent.
Causality of Experimental Design:
-
Diazotization: 7-aminoindazole is treated with sodium nitrite (NaNO₂) in a strong acidic medium (hydrobromic acid, HBr). The HBr protonates the nitrous acid formed in situ, creating the highly electrophilic nitrosonium ion (NO⁺), which attacks the primary amine to form a diazonium salt. The reaction is conducted at low temperatures (-10 to -5 °C) because diazonium salts are thermally unstable.[6]
-
Copper(I) Catalysis: Cuprous bromide (CuBr) is used as the catalyst. The copper(I) species facilitates the displacement of the dinitrogen gas (N₂) from the diazonium salt and the subsequent transfer of a bromide ion to the aromatic ring, yielding the desired product.[6]
Caption: Synthetic workflow via the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis from 7-Aminoindazole[7]
-
Vessel Preparation: In a suitable reaction vessel, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL). Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C using an appropriate cooling bath.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.895 g total, combining the initial 755 mg and subsequent 1.14 g) in water (11.5 mL) and cool the solution.
-
Diazotization: Slowly add the cooled sodium nitrite solution to the 7-aminoindazole solution, maintaining the internal temperature at or below -5 °C. After the initial addition, add the remaining solid sodium nitrite in small portions. Stir the reaction mixture at -5 °C for an additional 15 minutes.
-
Sandmeyer Reaction: Prepare a solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it. Add this solution dropwise to the diazonium salt mixture over 15 minutes.
-
Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Dilute the neutralized mixture with water (50 mL). Filter any solids and wash the filter cake with ethyl acetate (300 mL). Separate the filtrate layers and extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).
-
Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The true utility of this compound lies in its capacity to serve as a versatile precursor for more complex molecules. The carbon-bromine bond at the C7 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[7][8][9]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7][8] In this reaction, this compound is coupled with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. This reaction is a cornerstone for building molecular diversity and is frequently employed in the synthesis of kinase inhibitors and other biologically active compounds.[7][8][10]
Causality of Experimental Design:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the indazole. Common precatalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are used.[8][11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8][11]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, the reaction vessel must be purged with an inert gas like nitrogen or argon.[11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[12]
-
Reaction Setup: To a flame-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the required time (typically 15-60 minutes). Monitor reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[9] This palladium-catalyzed coupling allows for the reaction of this compound with a wide range of primary or secondary amines. This transformation is invaluable for producing aryl amines, which are prevalent structures in pharmaceuticals.[9] The mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle, similar to other cross-coupling reactions.[9] The choice of palladium source, ligand, and base is crucial for achieving high yields and broad substrate scope.[9][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram (Warning).[2]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place.[13]
Conclusion
This compound is a high-value chemical intermediate whose properties are well-defined by its spectroscopic and physicochemical data. Its significance in modern organic synthesis is driven by the reactivity of its C-Br bond, which enables robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to effectively leverage this building block for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics.
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An In-depth Technical Guide to 7-bromo-1H-indazole (CAS: 53857-58-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold and the 7-Bromo Moiety
The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural resemblance to purine, the core of ATP, allows indazole-based compounds to function as effective competitors for the ATP-binding sites of various kinases.[4] This has led to the development of numerous successful kinase inhibitors for the treatment of diseases ranging from cancer to inflammatory and neurodegenerative disorders.[1][5][6] Several FDA-approved drugs, including Pazopanib and Axitinib, feature the indazole scaffold, underscoring its therapeutic significance.[5][6]
7-bromo-1H-indazole, in particular, emerges as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents.[7][8] The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle that opens up a vast chemical space for molecular elaboration. This position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and other functional groups.[7][9][10][11] This capability is crucial for fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, reactivity, and applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53857-58-2 | [12] |
| Molecular Formula | C₇H₅BrN₂ | [12][13] |
| Molecular Weight | 197.03 g/mol | [12] |
| Appearance | Pale yellow or off-white powder | [7][12] |
| Melting Point | 126-130 °C | [12] |
| Boiling Point | 302.23 °C (Normal) | [13] |
| Density | ~1.77 g/cm³ | [7] |
| SMILES String | Brc1cccc2cn[nH]c12 | [12] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [12][13] |
Synthesis of this compound: A Practical Approach
Several synthetic routes to this compound have been reported, often starting from readily available precursors.[7] A common and reliable method involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction with a copper(I) bromide source.[7][14] Another effective approach starts from 2-bromo-6-methylaniline, proceeding through a diazotization and subsequent cyclization.[14]
Below is a detailed, step-by-step protocol for the synthesis of this compound from 2-bromo-6-methylaniline, a method known for its high yield.[14]
Experimental Protocol: Synthesis from 2-bromo-6-methylaniline
Causality Behind Experimental Choices: This protocol is favored due to the high conversion rate and the relative accessibility of the starting material. The use of potassium t-butoxide in DMSO provides a strong basic environment necessary to facilitate the intramolecular cyclization, which is the key bond-forming step.
Step 1: Formation of the (2-bromo-6-methylphenylazo)-t-butylsulfide Intermediate
-
Prepare a solution of (2-bromo-6-methylphenylazo)-t-butylsulfide (2b; 880 mg, 3.06 mmol) in 10 mL of dry dimethyl sulfoxide (DMSO).[14]
-
In a separate flask, prepare a solution of potassium t-butoxide (3.44 g, 30.6 mmol) in 25 mL of dry DMSO under an inert atmosphere (e.g., Argon).[14]
Step 2: Intramolecular Cyclization
-
Slowly add the solution of the azo-sulfide intermediate dropwise to the potassium t-butoxide solution.[14]
-
Stir the reaction mixture at room temperature for 2 hours.[14]
Step 3: Work-up and Isolation
-
Pour the reaction mixture into a beaker containing 150 g of ice and 150 mL of 2 N HCl solution.[14]
-
Extract the aqueous mixture with diethyl ether (2 x 150 mL).[14]
-
Combine the organic extracts and wash with brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[14]
-
Evaporate the solvent under reduced pressure to afford this compound as a beige solid (581 mg, 96% yield).[14]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on the indazole ring system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
While specific spectral data can vary slightly depending on the solvent and instrument used, representative data is available from various chemical suppliers and databases.[15][16][17]
Reactivity and Chemical Transformations: A Gateway to Molecular Diversity
The true utility of this compound lies in its reactivity, which allows for the strategic introduction of diverse functionalities. The two primary sites of reactivity are the nitrogen atom of the pyrazole ring and the bromine atom on the benzene ring.
N-Functionalization
The nitrogen atom of the indazole ring can be functionalized through various reactions, such as alkylation, arylation, and acylation. This allows for the modification of the molecule's steric and electronic properties, which can significantly impact its biological activity. For instance, the introduction of a cyclopropyl group at the N1 position has been explored in the development of enzyme inhibitors.[8]
Palladium-Catalyzed Cross-Coupling Reactions at the C7 Position
The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions.[7][9][10][11] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[18]
-
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.[5][9][10][11]
-
Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynyl-substituted indazoles.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with amines.
Caption: Reactivity of this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The indazole scaffold is a privileged structure in the design of kinase inhibitors.[4][6][19] Derivatives of this compound have been investigated for their potential to inhibit various kinases implicated in cancer and other diseases.[8][20][21] The ability to functionalize both the N1 and C7 positions allows for the systematic exploration of the kinase active site to optimize binding affinity and selectivity.
For example, the 1H-indazole core can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.[4] The substituent at the 7-position, introduced via cross-coupling with this compound, can then be designed to interact with other regions of the ATP-binding pocket, such as the solvent-exposed region, to enhance potency and selectivity.[4]
Derivatives of this compound have also shown promise in other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents.[8] For instance, a derivative, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[22]
Handling, Safety, and Storage
As with any chemical reagent, proper handling and storage of this compound are crucial for ensuring safety and maintaining its integrity.
-
Safety: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Future Perspectives
This compound will undoubtedly continue to be a valuable building block in the discovery and development of new therapeutics. Its synthetic versatility allows for the creation of large and diverse compound libraries for high-throughput screening. Future research will likely focus on the development of novel catalytic methods for the functionalization of the indazole core, as well as the exploration of new biological targets for indazole-based compounds. The continued investigation of structure-activity relationships of this compound derivatives will be critical for the rational design of next-generation drugs with improved efficacy and safety profiles.
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synthesis of 7-bromo-1H-indazole from 7-aminoindazole
Commencing Research on Sandmeyer
I'm starting my deep dive into the Sandmeyer reaction, focusing on the specific conversion of 7-aminoindazole to 7-bromo-1H-indazole. My immediate priority is gathering detailed protocols, mechanistic understanding, and safety data. I'm aiming to build a strong foundation for this process.
Analyzing Reaction Conditions Now
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Gathering Protocols & Data
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Initiating Reaction Strategy
I've established a promising approach to synthesize this compound starting from 7-aminoindazole. A protocol surfaced, indicating a Sandmeyer reaction is likely the route. Also, the search illuminated the reaction mechanism, the diazotization process, and relevant safety measures to consider.
Developing Deep Technical Insight
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Solidifying Reaction Details
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7-Bromo-1H-Indazole: A Comprehensive Technical Guide for Advanced Research
Introduction: The Strategic Importance of 7-Bromo-1H-Indazole in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that interact with a wide array of biological targets.[2][3][4] Among its many derivatives, this compound (CAS 53857-58-2) has emerged as a particularly valuable intermediate.[5][6]
The strategic placement of the bromine atom at the 7-position profoundly influences the molecule's electronic properties and provides a reactive handle for further chemical modification. This bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Consequently, this compound is a key component in the synthesis of numerous compounds investigated for their therapeutic potential, including kinase inhibitors for oncology and agents targeting inflammatory and neurodegenerative diseases.[4][8]
This guide offers a comprehensive overview of this compound, from its core physicochemical properties to detailed synthetic protocols and safety considerations, designed to empower researchers in their drug discovery and development endeavors.
Part 1: Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Molecular Formula and Weight
The essential identity of this compound is defined by its elemental composition and mass.
Physicochemical Properties
The physical characteristics of this compound dictate its handling, storage, and behavior in various solvent systems. This data is crucial for designing experimental conditions, from reaction setups to purification and formulation.
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | [5][6] |
| Appearance | Pale yellow or off-white powder/solid | [7] |
| Melting Point | 126-130 °C | |
| SMILES String | Brc1cccc2cn[nH]c12 | [9] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% | [7] |
| Storage | Sealed in dry, room temperature | [9] |
Part 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for ensuring the integrity and reproducibility of downstream applications.
Validated Synthesis Protocol: Sandmeyer Reaction
One of the most common and reliable methods for synthesizing this compound is via a Sandmeyer reaction, starting from the readily available 7-aminoindazole.[5][7] This classic transformation provides a robust route to install the bromo-substituent with high regioselectivity.
Causality of Experimental Choices:
-
Diazotization at Low Temperature (-10 °C to -5 °C): The initial step involves the conversion of the primary amine (7-aminoindazole) into a diazonium salt using sodium nitrite in a strong acidic medium (HBr). This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Performing the reaction at sub-zero temperatures is critical to prevent decomposition of the diazonium intermediate, thereby maximizing the yield of the desired product.
-
Use of Cuprous Bromide (CuBr): Cuprous bromide acts as a catalyst in the Sandmeyer reaction. It facilitates the displacement of the diazonium group (-N₂) by a bromide ion from the HBr. The copper(I) species coordinates to the diazonium salt, promoting the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex.
-
Neutralization: After the reaction, the mixture is neutralized with a base like sodium bicarbonate to quench the excess acid and facilitate the extraction of the organic product into a suitable solvent like ethyl acetate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL) and dilute with water (8.5 mL).[5]
-
Cooling: Cool the solution to -10 °C in an ice-salt bath with mechanical stirring.[5]
-
Diazotization: In a separate vessel, dissolve sodium nitrite (e.g., 755 mg, 10.9 mmol) in water (11.5 mL), cool the solution, and add it slowly to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Subsequently, add solid sodium nitrite (e.g., 1.14 g, 16.5 mmol) in portions.[5]
-
Catalyst Addition: Prepare a solution of cuprous bromide (e.g., 3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL), cool it, and add it dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at -5 °C.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[5]
-
Workup: Neutralize the reaction with a saturated sodium bicarbonate solution. Dilute with water and filter if a precipitate forms. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).[5]
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[5]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques. While specific spectra are dependent on the instrument and conditions, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indazole ring system. The chemical shifts and coupling constants will be consistent with the 7-bromo substitution pattern.
-
¹³C NMR: The carbon NMR will display the expected number of signals for the seven carbon atoms in the molecule, with the carbon atom attached to the bromine appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (197.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion, providing definitive evidence of the bromine atom's presence.
Part 3: Chemical Reactivity and Applications in Drug Discovery
The utility of this compound lies in its versatile reactivity, which allows for its incorporation into more complex molecules.
Key Reactions: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 7-position is the primary site of reactivity, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.
-
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond. This is widely used to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, introducing alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, allowing for the introduction of various nitrogen-containing functional groups.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for each specific substrate pairing.
Caption: Key cross-coupling reactions of this compound.
Application Profile: Intermediate in API Synthesis
The indazole scaffold is a key feature in many kinase inhibitors because the N-H group and the pyrazole nitrogen can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of kinase active sites. This compound serves as a crucial starting material for such molecules. For instance, derivatives of this compound are used in the synthesis of potent inhibitors for various therapeutic targets. A notable example is its use as a heterocyclic fragment in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[8]
Part 4: Safety and Handling
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[10]
-
Hazard Statements:
Recommended Safety Protocols
A self-validating safety system requires adherence to established protocols at all times.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material), a lab coat, and eye/face protection (safety glasses with side shields or goggles).[11][12]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12]
-
Avoid contact with skin and eyes.[13]
-
Do not eat, drink, or smoke when using this product.[11][12]
-
Wash hands thoroughly after handling.[12]
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[11][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
-
If Inhaled: Move person into fresh air. If breathing is difficult, seek medical attention.[12][13]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an indispensable building block for constructing complex and novel therapeutic agents. By understanding the principles outlined in this guide—from the causality behind synthetic steps to the critical importance of safety protocols—researchers can fully leverage the potential of this powerful scaffold to advance the frontiers of medicinal chemistry.
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This compound | C7H5BrN2 | CID 20323899. PubChem. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv | Cambridge Open Engage. [Link]
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This compound (CAS 53857-58-2): Key Properties and Synthesis for Researchers. Acme Bioscience. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
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Indazole – Knowledge and References. Taylor & Francis Online. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
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7-溴-1H-吲唑,≥97%. 中华试剂网. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectroscopy of 7-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of 7-bromo-1H-indazole in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with the versatile synthetic handle provided by the bromine atom, makes it a sought-after scaffold for the design of novel therapeutic agents. The indazole core is a well-established pharmacophore, present in a multitude of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The bromine atom at the 7-position offers a prime site for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of drug-like properties. A thorough understanding of its structural and electronic properties, beginning with its fundamental spectroscopic signature, is therefore paramount for any researcher working with this important intermediate. This guide provides a detailed technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering insights into spectral interpretation, experimental considerations, and the underlying chemical principles.
The ¹H NMR Spectrum of this compound: A Definitive Analysis
The proton NMR spectrum of this compound, while seemingly simple, provides a wealth of information regarding the molecule's structure and electronic environment. The spectrum is characterized by distinct signals for the aromatic protons on the benzene and pyrazole rings, as well as a broad signal for the N-H proton. The precise chemical shifts and coupling constants are highly dependent on the solvent used for the analysis, a crucial factor that will be discussed in detail.
Predicted ¹H NMR Spectral Data
While a definitive, publicly available, and fully assigned spectrum of the parent this compound can be elusive, data from closely related structures and spectral prediction tools allow for a reliable characterization. Analysis of substituted this compound derivatives, such as N-(2-(7-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, reveals the characteristic chemical shift regions for the protons on the indazole core[1]. Based on this and other data for substituted indazoles, the following represents a predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | s | - |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.2 | t | ~7.8 |
| H-6 | ~7.6 | d | ~7.5 |
| N-H | ~13.5 | br s | - |
Deconstructing the Spectrum: A Proton-by-Proton Analysis
A detailed examination of each signal in the ¹H NMR spectrum provides a deeper understanding of the molecular structure and the influence of the bromine substituent.
The Pyrazole Ring Proton: H-3
The proton at the 3-position of the pyrazole ring is expected to appear as a singlet in the downfield region of the spectrum, typically around 8.2 ppm . Its singlet multiplicity arises from the absence of any adjacent protons. The relatively downfield chemical shift is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms and the aromaticity of the heterocyclic ring.
The Benzenoid Ring Protons: H-4, H-5, and H-6
The protons on the benzene portion of the indazole ring give rise to a characteristic three-proton spin system.
-
H-4: This proton, being ortho to the bromine atom, is expected to be the most deshielded of the benzenoid protons, resonating as a doublet at approximately 7.8 ppm . The deshielding effect is primarily due to the anisotropic effect of the bromine atom. It will exhibit coupling to H-5, resulting in a doublet with a typical ortho coupling constant of around 8.0 Hz.
-
H-5: The H-5 proton is situated meta to the bromine and is coupled to both H-4 and H-6. This will result in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) centered around 7.2 ppm . The observed multiplicity is a clear indicator of its position between two other protons.
-
H-6: The H-6 proton, para to the bromine atom, will appear as a doublet at approximately 7.6 ppm due to its coupling with H-5.
The Labile N-H Proton
The proton attached to the nitrogen atom (N-H) is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 13.0-14.0 ppm in DMSO-d₆. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent. The highly deshielded nature of this proton is due to its involvement in intermolecular hydrogen bonding and the overall aromatic character of the indazole ring system.
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable and reproducible ¹H NMR spectrum of this compound, adherence to a standardized experimental protocol is crucial.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (≥97%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its ability to slow down the exchange of the N-H proton, often allowing for its observation. Deuterated chloroform (CDCl₃) can also be used, though the N-H proton may be broader or not observed.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion and resolution, which is particularly important for accurately determining coupling constants.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of at least 5 seconds is recommended to allow for full relaxation of the protons, especially the slowly relaxing quaternary carbons if a ¹³C spectrum is also being acquired.
-
Spectral Width: The spectral width should be set to encompass all expected proton signals, typically from 0 to 15 ppm.
-
Structural Elucidation and Spin-Spin Coupling
The observed coupling patterns in the ¹H NMR spectrum are instrumental in confirming the connectivity of the protons in the this compound molecule. The relationships between the coupled protons can be visualized using a diagram.
Figure 1. Spin-spin coupling network in this compound.
This diagram illustrates the through-bond coupling interactions between the aromatic protons. The ortho coupling between H-4 and H-5, and between H-5 and H-6, is significantly stronger than any potential meta or para couplings, which are often not resolved. The H-3 and N-H protons, being isolated from other protons by more than three bonds, appear as singlets.
The Causality Behind Experimental Choices
The selection of specific experimental parameters is guided by the chemical nature of this compound and the information sought from the NMR experiment.
-
Choice of High-Field NMR: A higher magnetic field strength increases the chemical shift dispersion, spreading out the proton signals and making it easier to resolve complex multiplets and accurately measure coupling constants. This is particularly beneficial for the aromatic region where signals can be close together.
-
The Role of the Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are often preferred for indazoles because they can form hydrogen bonds with the N-H proton. This interaction slows down the rate of chemical exchange, resulting in a sharper N-H signal that is more easily observed. In less polar solvents like CDCl₃, this proton exchange can be faster, leading to a very broad signal or its complete disappearance from the spectrum.
-
Importance of a Sufficient Relaxation Delay: A proper relaxation delay ensures that the magnetization of all protons has returned to equilibrium before the next pulse is applied. This is crucial for obtaining accurate signal integrations, which reflect the relative number of protons giving rise to each signal.
Conclusion: A Cornerstone of Characterization
The ¹H NMR spectrum of this compound is a fundamental analytical tool that provides unambiguous confirmation of its structure. For researchers in drug discovery and development, a comprehensive understanding of this spectrum is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the rational design of new molecular entities. By carefully considering the experimental conditions and applying the principles of spectral interpretation outlined in this guide, scientists can confidently utilize this powerful technique to advance their research endeavors.
References
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Du, S., et al. (2017). Synthesis, Antifungal Activity and QSAR of Novel Pyrazole Amides as Succinate Dehydrogenase Inhibitors. Heterocycles, 96(1), 74. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 7-Bromo-1H-indazole
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 7-bromo-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental and theoretical aspects of ¹³C NMR spectroscopy as applied to this important heterocyclic compound. We will explore a detailed experimental protocol, present and interpret the predicted ¹³C NMR spectrum, and discuss the key factors influencing the chemical shifts, namely the electronic effects of the bromine substituent and the inherent tautomerism of the indazole ring system.
Introduction: The Significance of ¹³C NMR in the Structural Elucidation of this compound
This compound is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Unambiguous structural characterization is paramount in the synthesis and development of novel indazole-based therapeutic agents. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive tool for providing a detailed fingerprint of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, the chemical shift of which is exquisitely sensitive to its local electronic environment. Therefore, a thorough understanding of the ¹³C NMR spectrum of this compound is essential for confirming its identity, assessing its purity, and providing a basis for the characterization of its derivatives.
This guide will provide a robust framework for understanding and utilizing the ¹³C NMR data of this compound, beginning with a detailed experimental protocol for acquiring high-quality spectra.
Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum
The following protocol outlines a standardized procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
I. Sample Preparation
A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.
-
Analyte Purity: Ensure the this compound sample is of high purity (≥98%) to minimize interfering signals from impurities.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent due to its excellent dissolving power for a wide range of organic compounds, including indazoles, and its relatively high boiling point, which minimizes evaporation.[1] Its deuterium lock signal is strong and its residual proton and carbon signals are well-documented and do not typically interfere with the aromatic region of interest.
-
Concentration: For a standard ¹³C NMR experiment on a modern spectrometer, a concentration of 50-100 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is recommended.[2] This concentration provides a good balance between achieving a strong signal-to-noise ratio in a reasonable acquisition time and avoiding issues with sample viscosity that can lead to line broadening.
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
II. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer equipped with a broadband probe.
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | |
| Frequency | ~100 MHz | For a 400 MHz ¹H spectrometer |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of quaternary carbons |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio |
| Temperature | 298 K (25 °C) | Standard ambient temperature |
| Spectral Width (SW) | 200-250 ppm | To encompass the full range of ¹³C chemical shifts |
| Decoupling | Proton broadband decoupling | To simplify the spectrum to single lines for each carbon |
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required) and peak picking.
-
Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.[3]
Predicted ¹³C NMR Spectral Data and Interpretation
As of the writing of this guide, a publicly available, experimentally verified and assigned ¹³C NMR spectrum for this compound is not readily accessible in the peer-reviewed literature. Therefore, a high-quality predicted spectrum has been generated using established computational methods (nmrdb.org, based on a combination of HOSE codes and neural networks) to serve as a reliable reference.[4][5]
Below is a diagram of the this compound structure with the carbon atoms numbered for assignment, followed by a table of the predicted chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C3 | 134.5 | Singlet | Typically the most downfield of the CH carbons in the pyrazole ring. |
| C3a | 127.8 | Singlet | Quaternary carbon at the fusion of the two rings. |
| C4 | 121.2 | Singlet | Aromatic CH carbon. |
| C5 | 127.3 | Singlet | Aromatic CH carbon, deshielded relative to C6. |
| C6 | 122.5 | Singlet | Aromatic CH carbon. |
| C7 | 109.8 | Singlet | Ipso-carbon attached to bromine; shielded due to the "heavy atom effect". |
| C7a | 141.1 | Singlet | Quaternary carbon at the ring fusion, adjacent to N1. |
In-Depth Analysis of Chemical Shifts
The Influence of the Bromine Substituent
The bromine atom at the C7 position exerts a significant influence on the chemical shifts of the carbocyclic ring carbons.
-
Ipso-Carbon (C7): The most pronounced effect is on the carbon directly attached to the bromine, C7. Counterintuitively, the C7 signal is predicted to be the most upfield of all the aromatic carbons at approximately 109.8 ppm. This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of the bromine atom induces a shielding effect on the attached carbon nucleus, shifting its resonance to a lower frequency (upfield).[6]
-
Ortho, Meta, and Para Effects: The electronic influence of the bromine atom, a deactivating but ortho-para directing group in electrophilic aromatic substitution, is also reflected in the chemical shifts of the other carbons in the benzene ring. These effects, however, are modulated by the fused pyrazole ring.
The Role of Tautomerism
Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. In solution, there is typically a rapid equilibrium between these two forms.
For unsubstituted indazole in DMSO, the 1H-tautomer is known to be the major species.[1] The presence of the bromine at the 7-position is not expected to significantly shift this equilibrium. The predicted chemical shifts in Table 1 are for the dominant 1H-tautomer. It is important for the researcher to be aware that if the 2H-tautomer were present in a significant concentration, a separate set of signals would be observed, or if the exchange is fast on the NMR timescale, averaged signals would be seen. However, for most substituted indazoles, one tautomer is significantly more stable and dominates the spectrum.[7]
The chemical shifts of the pyrazole ring carbons, particularly C3 and C7a, are most sensitive to the position of the N-H proton. In the 1H-tautomer, the C7a carbon is adjacent to the N-H group, which influences its chemical environment compared to the 2H-tautomer where C3a would be adjacent to the N-H.
Conclusion
References
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Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. Available at: [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Available at: [Link]
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NMR Sample Preparation. (n.d.). University of California, Los Angeles. Available at: [Link]
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How to Prepare Samples for NMR. (n.d.). University of Ottawa. Available at: [Link]
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Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Available at: [Link]
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Sample Preparation. (n.d.). University College London. Available at: [Link]
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Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]
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Supporting Information. (2007). Wiley-VCH. Available at: [Link]
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1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022). ACS Publications. Available at: [Link]
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Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (2020). Beilstein Journals. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022). National Institutes of Health. Available at: [Link]
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13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). ResearchGate. Available at: [Link]
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13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.). Human Metabolome Database. Available at: [Link]
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Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]
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NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder. Available at: [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Available at: [Link]
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13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2020). ResearchGate. Available at: [Link]
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15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Available at: [Link]
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Carbon, Deuterium and Heteronuclear NMR using Topspin. (2025). University of California, Berkeley. Available at: [Link]
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Indazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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How might you use 13C NMR spectroscopy to differentiate between t... (2023). Pearson. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. Available at: [Link]
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NMR data of 7: ¹H and (13C) chemical shift values and key correlations... (n.d.). ResearchGate. Available at: [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
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Tautomerism Detected by NMR. (2020). Encyclopedia.pub. Available at: [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. (2022). ACS Publications. Available at: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Available at: [Link]
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Spectroscopic Characterization of 7-bromo-1H-indazole: An In-Depth Technical Guide for Researchers
Introduction: The Significance of 7-bromo-1H-indazole in Medicinal Chemistry
This compound is a vital heterocyclic scaffold in modern drug discovery and development. Its unique structural and electronic properties make it a privileged starting material for the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for oncology and other therapeutic areas. The precise placement of the bromine atom at the 7-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties.
Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides an in-depth exploration of two cornerstone analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and expected data interpretation, equipping researchers and drug development professionals with the necessary expertise to confidently analyze this critical building block.
Molecular Structure and Key Functional Groups
Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of this compound. The molecule consists of a bicyclic aromatic system, specifically a pyrazole ring fused to a benzene ring. The key functional groups that will give rise to characteristic spectroscopic signals are the N-H bond of the indazole ring, the C-N and C=N bonds within the heterocyclic system, the aromatic C-H and C=C bonds of the benzene ring, and the C-Br bond.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, providing a "fingerprint" of the functional groups present.
Expected IR Absorption Bands for this compound
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation (e.g., KBr pellet, thin film) and instrument calibration.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indazole) | Stretching | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong (multiple bands) |
| C=N (Indazole) | Stretching | 1610 - 1650 | Medium |
| C-N (Indazole) | Stretching | 1250 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |
| C-Br | Stretching | 500 - 650 | Medium to Strong |
Causality Behind Spectral Features:
-
N-H Stretching: The broadness of the N-H stretching band is due to hydrogen bonding between indazole molecules in the solid state. This is a highly characteristic feature of N-H containing heterocycles.
-
Aromatic Region: The region between 1450 and 1600 cm⁻¹ will likely show multiple sharp peaks corresponding to the stretching vibrations of the C=C bonds in the fused aromatic rings. The substitution pattern on the benzene ring influences the exact positions and relative intensities of these bands.
-
C-Br Stretching: The C-Br bond is weaker and involves a heavier atom compared to C-H or C-C bonds, thus its stretching vibration appears at a lower frequency (longer wavelength) in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality IR spectra of solid powders.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Self-Validating System: The protocol's integrity is maintained by the initial background scan, which accounts for environmental and instrumental variations. The consistency of the pressure applied ensures reproducible spectral intensity.
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry: Unraveling the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Expected Mass Spectrum of this compound
For this compound (C₇H₅BrN₂), the molecular weight is approximately 197.03 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "M+2" peak, where the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
Electron Ionization (EI) Mass Spectrometry:
EI is a hard ionization technique that often leads to extensive fragmentation. This can be highly informative for structural analysis.
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Identity | Notes |
| [M]⁺˙ | 196 / 198 | Molecular Ion | Isotopic doublet with ~1:1 intensity ratio.[1] |
| [M-H]⁺ | 195 / 197 | Loss of a hydrogen atom | |
| [M-N₂]⁺˙ | 168 / 170 | Loss of neutral N₂ | A common fragmentation pathway for N-heterocycles. |
| [M-Br]⁺ | 117 | Loss of a bromine radical | Results in the indazole cation. |
| [C₆H₄]⁺˙ | 76 | Benzene fragment | Further fragmentation of the indazole ring. |
Fragmentation Pathway:
The most likely fragmentation pathways for this compound under EI conditions involve the loss of stable neutral molecules or radicals. The initial molecular ion can undergo several fragmentation routes, with the loss of the bromine radical being a significant pathway due to the relative weakness of the C-Br bond. Another common fragmentation for nitrogen-containing heterocycles is the elimination of a neutral nitrogen molecule (N₂).
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS with EI is an excellent method for both separation and identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak, looking for the characteristic molecular ion doublet and the expected fragment ions.
Self-Validating System: The chromatographic retention time provides an orthogonal validation parameter to the mass spectrum. The use of a standard 70 eV ionization energy ensures that the fragmentation pattern is reproducible and comparable to standard mass spectral libraries.
Conclusion: A Synergistic Approach to Structural Verification
The combination of IR spectroscopy and mass spectrometry provides a robust and comprehensive characterization of this compound. IR spectroscopy confirms the presence of key functional groups, offering a qualitative fingerprint of the molecule. Mass spectrometry provides the exact molecular weight and, through its characteristic isotopic pattern, unequivocally confirms the presence of a single bromine atom. Furthermore, the fragmentation pattern observed in MS offers valuable structural insights that corroborate the proposed structure. By employing these two powerful analytical techniques with the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can ensure the identity and quality of this critical synthetic intermediate, thereby supporting the integrity and success of their research endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 7-bromo-1H-indazole for Drug Discovery and Development
Abstract
This guide provides an in-depth analysis of the critical physicochemical properties of 7-bromo-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural, thermal, and solubility characteristics, offering both experimentally determined data and computational insights. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of this compound's behavior and facilitating its effective utilization in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Indazole Scaffold and the Role of this compound
The indazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Its unique bicyclic aromatic structure allows it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The strategic placement of a bromine atom at the 7-position offers a crucial synthetic handle. This feature makes this compound an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity is fundamental to constructing complex organic molecules, enabling the rapid diversification of scaffolds for lead discovery and optimization in pharmaceutical research.
A thorough understanding of the fundamental physical properties of this intermediate is paramount. Characteristics such as melting point, solubility, and solid-state form directly influence reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic profile of the final drug candidates. This guide provides a consolidated repository of these properties, coupled with practical experimental protocols and expert insights.
Structural and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior from the reaction flask to its final application. For this compound, these properties are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Pale yellow or off-white powder/solid | |
| Melting Point | 126-130 °C | |
| Density (Predicted) | ~1.77 g/cm³ | |
| CAS Number | 53857-58-2 |
Thermal Analysis: Melting Point as a Critical Quality Attribute
The melting point is a fundamental thermal property that serves as a rapid and reliable indicator of a compound's purity and identity. A sharp and well-defined melting point range, such as the 126-130 °C observed for this compound, is characteristic of a substance with high purity. A broad melting range, conversely, often suggests the presence of impurities, which can introduce variability in synthetic outcomes and biological assays.
Expert Insight: Causality Behind the Method
The choice of the capillary method is based on its precision and the small sample quantity required. The protocol's critical step is reducing the heating rate to 1-2 °C per minute near the expected melting point. This slow ramp rate ensures that the system reaches thermal equilibrium, allowing for an accurate observation of the temperature range over which the phase transition from solid to liquid occurs.
Experimental Protocol: Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and has been finely crushed to a powder. This ensures efficient and uniform heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder until a sample of 2-3 mm height is collected. Tap the sealed end on a hard surface to pack the sample tightly.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Program:
-
Set the starting temperature to ambient.
-
Set a rapid heating rate (10-20 °C/min) to a temperature approximately 10-15 °C below the expected melting point (e.g., 115 °C).
-
Set a second, slower heating rate of 1-2 °C/min to traverse the expected melting range.
-
-
Observation & Recording:
-
Record the temperature at which the first sign of melting is observed (T1).
-
Record the temperature at which the last solid crystal disappears (T2).
-
-
Reporting: The melting point is reported as the range from T1 to T2. For high-purity material, this range should be narrow.
Trustworthiness: This protocol is self-validating through repetition. Consistent results from multiple measurements of the same batch confirm the reliability of the data. Purity is often specified as ≥97% for critical synthesis applications.
Solubility Profile: Implications for Synthesis and Biological Screening
The solubility of this compound is a critical parameter that dictates its utility in both synthetic chemistry and biological assays. While extensive quantitative data is not publicly available, a qualitative understanding can be derived from its molecular structure and from general knowledge of related indazole derivatives. The compound is expected to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common media for high-throughput screening and cross-coupling reactions.
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a systematic approach to characterizing the solubility of this compound across a panel of common laboratory solvents.
Step-by-Step Methodology:
-
Preparation: Dispense a pre-weighed amount (e.g., 5 mg) of this compound into a series of labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from a test panel (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, THF, DMSO).
-
Equilibration: Vortex each vial for 2 minutes at room temperature to facilitate dissolution.
-
Visual Assessment: Visually inspect each vial against a contrasting background. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid material appears largely unchanged.
-
-
Data Tabulation: Record the results in a structured table for easy comparison.
Solid-State Properties: The Potential for Polymorphism
For any compound intended for pharmaceutical development, an understanding of its solid-state chemistry is crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound effects on a drug's stability, solubility, and bioavailability. While no specific polymorphs of this compound are documented in the public literature, researchers must be aware of this potential. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different crystal forms with distinct physical properties.
Caption: The Impact of Polymorphism on Key Properties.
Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond. This site serves as a versatile anchor point for building molecular complexity.
Caption: Key Synthetic Transformations of this compound.
One common synthetic route to this compound itself involves a Sandmeyer-type reaction starting from 7-aminoindazole.[2] The amino group is first diazotized, and subsequent treatment with a copper(I) bromide source yields the target compound.[2]
Conclusion for the Researcher
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in drug discovery. Its well-defined physical properties, including a consistent melting point and predictable solubility in key organic solvents, make it a reliable and robust starting material. This guide has provided a detailed overview of these core characteristics, supported by actionable experimental protocols. By understanding and applying this knowledge, researchers can better control synthetic outcomes, anticipate challenges in downstream development, and ultimately accelerate the discovery of new therapeutic agents.
References
-
Pharmaffiliates. This compound (CAS 53857-58-2): Key Properties and Synthesis for Researchers. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 7-bromo-1H-indazole in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
7-bromo-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of high-value drug candidates, including potent kinase inhibitors.[1][2] Its synthetic utility is, however, fundamentally governed by its solubility in various organic solvents. An intimate understanding of its solubility profile is not merely academic; it is a critical prerequisite for successful reaction optimization, scalable purification, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will dissect its key physicochemical properties, establish a theoretical basis for its solubility behavior, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination.
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is dictated by its molecular structure. For this compound, several key features govern its interaction with organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₇H₅BrN₂ | Provides the elemental composition. | |
| Molecular Weight | 197.03 g/mol | [3] | Larger molecules can sometimes be harder for solvent molecules to surround and dissolve.[4] |
| Melting Point | 126-130 °C | A high melting point can suggest strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | |
| Appearance | Pale yellow or off-white powder | ||
| cLogP (Predicted) | 2.2 | [3] | A positive logP value indicates a preference for a nonpolar (octanol) environment over a polar (water) one, suggesting better solubility in less polar organic solvents. |
| Hydrogen Bond Donor | 1 (from the -NH group) | [3] | The ability to donate a hydrogen bond is crucial for solubility in protic solvents (e.g., alcohols).[5] |
| Hydrogen Bond Acceptor | 1 (from the pyrazolic nitrogen) | [3] | The ability to accept hydrogen bonds enhances solubility in polar solvents, especially those that can donate hydrogen bonds.[5] |
Expert Analysis:
The structure of this compound presents a fascinating duality. The aromatic benzene and pyrazole rings, along with the bromine atom, contribute to its lipophilic (nonpolar) character, as indicated by the positive cLogP value.[3] This suggests a natural affinity for nonpolar or moderately polar aprotic solvents. Conversely, the indazole core contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (the lone pair on the sp² nitrogen), making it capable of specific, strong interactions with polar protic solvents like alcohols.[3][5] Therefore, its solubility is not a simple matter of polarity but a complex interplay of these competing characteristics.
Theoretical Framework: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon forming new, favorable solute-solvent interactions.[7]
For this compound, we can predict its behavior based on solvent classification:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[6] They are expected to be effective solvents for this compound due to their ability to engage in hydrogen bonding with the indazole's N-H group and pyrazolic nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds.[6] They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are often excellent choices due to their high polarity, which can disrupt the crystal lattice of the solid compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[8] While the bromo-benzene portion of the molecule has nonpolar character, the polar indazole core will likely limit solubility in highly nonpolar solvents. We would predict low solubility in solvents like hexane.
This relationship between solute and solvent properties can be visualized as follows:
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: High-Throughput Kinetic Solubility Assay
This method is ideal for early discovery phases where rapid assessment of many compounds is required. [9]It typically involves adding a concentrated DMSO stock solution to an aqueous or organic medium and measuring the concentration before precipitation occurs. [10][11] Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Selected organic solvent(s)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer) or HPLC system
Methodology:
-
Stock Solution Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. [9]2. Solvent Addition: Add the test solvent (e.g., 198 µL) to each well to achieve the desired final concentration (in this case, 100 µM).
-
Incubation: Seal the plate and shake it vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). [11]4. Analysis: Determine the concentration of the compound that remains in solution. This can be done in several ways:
-
Direct UV Assay: Filter the solutions using a filter plate to remove any precipitate, then measure the UV absorbance of the filtrate in a UV-compatible plate. [10][9] * Nephelometry: Measure the light scattering caused by precipitated particles directly in the plate using a nephelometer. [10][9] * HPLC Quantification: As with the thermodynamic method, centrifuge the plate, and analyze the supernatant by HPLC for the most accurate quantification.
-
Data Presentation and Interpretation
All experimental solubility data should be compiled into a clear, structured table. While exhaustive experimental data for this compound is not publicly available, a researcher would populate a table similar to the one below with their own findings.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) (Hypothetical) | Method |
| Hexane | Nonpolar | Low | < 0.1 | Thermodynamic |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | ~1.5 | Thermodynamic |
| Dichloromethane | Moderately Polar Aprotic | Moderate | ~10 | Thermodynamic |
| Ethyl Acetate | Polar Aprotic | Moderate to High | ~25 | Thermodynamic |
| Acetonitrile | Polar Aprotic | Moderate to High | ~30 | Thermodynamic |
| Ethanol | Polar Protic | High | > 50 | Thermodynamic |
| Methanol | Polar Protic | High | > 70 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 150 | Thermodynamic |
Interpretation for the Researcher:
-
For Synthesis: The high solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol and methanol makes them excellent candidates for reaction media.
-
For Purification: The differential solubility is key for purification. For example, low solubility in a nonpolar solvent like hexane makes it an ideal anti-solvent for crystallization. A compound might be dissolved in a minimal amount of a good solvent (like ethyl acetate) and then precipitated by the addition of a poor solvent (like hexane) to yield pure crystals.
-
For Formulation: For in vivo studies, understanding solubility in co-solvents (e.g., ethanol/water mixtures) is critical. The high solubility in ethanol suggests that formulations involving this solvent may be viable.
Conclusion
The solubility of this compound is a multifaceted property governed by a balance of lipophilic and hydrogen-bonding characteristics. While theoretical principles provide a strong predictive foundation, rigorous experimental determination via methods like the shake-flask assay is indispensable for generating actionable data. A thorough understanding of its solubility in a range of organic solvents empowers researchers to design more efficient synthetic routes, develop robust purification strategies, and accelerate the progression of novel indazole-based therapeutics from the bench to the clinic.
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An In-Depth Technical Guide to the Stability and Storage of 7-Bromo-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
7-Bromo-1H-indazole is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of a multitude of pharmacologically active agents. Its structural integrity is paramount to ensure the reliability and reproducibility of research and development outcomes. This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the drug development sector. We will delve into the inherent chemical stability of the molecule, delineate potential degradation pathways, and provide explicit, actionable protocols for storage, handling, and stability assessment.
Introduction: The Significance of this compound in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif, prominently featured in a wide array of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The introduction of a bromine atom at the 7-position of the indazole ring offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This strategic functionalization has cemented this compound as a key intermediate in the synthesis of complex molecular architectures.
Given its critical role, ensuring the chemical purity and stability of this compound is a prerequisite for its successful application. Degradation of this starting material can lead to the formation of impurities that may carry through subsequent synthetic steps, ultimately compromising the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is therefore designed to equip the user with the necessary knowledge to preserve the integrity of this compound throughout its lifecycle in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of effective stability management. These properties dictate its handling requirements and provide clues to its potential vulnerabilities.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Typically a pale yellow or off-white solid powder | [2] |
| Melting Point | 123-130 °C | [2] |
| CAS Number | 53857-58-2 | [1][3] |
| Boiling Point (Normal) | 302.23 °C | [3] |
Core Principles of this compound Stability
The stability of this compound is governed by the interplay of its aromatic heterocyclic structure and the electronic effects of the bromine substituent. The indazole ring is an aromatic system, which confers a degree of inherent stability. However, like many heterocyclic compounds, it is susceptible to degradation under specific environmental conditions.
Potential Degradation Pathways
Based on the chemical nature of the indazole ring and bromo-aromatic compounds, the following degradation pathways should be considered:
-
Photodegradation: Aromatic systems can absorb ultraviolet (UV) radiation, leading to the formation of excited states that can undergo various chemical reactions. For bromo-aromatic compounds, a key concern is the homolytic cleavage of the carbon-bromine (C-Br) bond, which can generate radical intermediates. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.
-
Oxidative Degradation: The indazole ring, with its electron-rich nature, can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. Oxidation can lead to the formation of N-oxides, ring-opened products, or other complex degradation products.
-
Hydrolytic Degradation: While the indazole ring itself is generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation. However, for many aromatic heterocyles, this is a less common degradation pathway compared to photolytic and oxidative routes.
-
Thermal Degradation: As indicated by its relatively high boiling point, this compound possesses good thermal stability under normal laboratory conditions. However, at elevated temperatures, particularly above its melting point, thermal decomposition can occur.
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.
Long-Term Storage
For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at room temperature (20-25 °C). Refrigeration is generally not necessary and may increase the risk of moisture condensation upon removal from storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation. For smaller quantities, flushing the container with an inert gas before sealing is a practical measure.
-
Light: Protect from light by storing in an amber glass vial or by wrapping the container in aluminum foil. This is a critical precaution to prevent photodegradation.
-
Moisture: The compound should be stored in a tightly sealed container to prevent the ingress of moisture. The use of a desiccator for storage is highly recommended.
Handling
When handling this compound, the following practices should be observed:
-
Work Environment: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. A dust mask is recommended when handling larger quantities.
-
Dispensing: When weighing and dispensing the compound, minimize its exposure to ambient light and air. Work efficiently to return the bulk material to its sealed container promptly.
Experimental Protocols for Stability Assessment
To provide a self-validating system for ensuring the quality of this compound, particularly for critical applications, conducting forced degradation studies is recommended. These studies intentionally stress the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Protocol
This protocol is designed to induce degradation and should be performed on a small scale.
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/MS method.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Study.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent this compound from any potential degradation products. While a specific method for this compound is not extensively published, a reversed-phase HPLC method is generally suitable for indazole derivatives.[4]
Proposed HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) and Mass Spectrometry for peak identification |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are to light and, to a lesser extent, strong oxidizing agents. By adhering to the storage and handling recommendations outlined in this guide, researchers can significantly mitigate the risk of degradation, thereby ensuring the quality and reliability of their experimental work. The implementation of forced degradation studies and the use of a validated stability-indicating analytical method provide a robust framework for quality control and a deeper understanding of the molecule's chemical behavior. This comprehensive approach to stability management is essential for the successful application of this compound in the demanding field of drug discovery and development.
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7-bromo-1H-indazole structural characterization
An In-depth Technical Guide to the Structural Characterization of 7-Bromo-1H-Indazole
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fused pyrazole and brominated benzene rings, make it an excellent scaffold for the synthesis of complex molecular architectures.[1] The indazole core is a privileged structure found in numerous therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are fundamental to constructing novel pharmaceutical candidates.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural characterization and validation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and safety hazards is paramount before commencing any experimental work. This compound is typically an off-white or pale yellow solid.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Pale yellow or off-white powder | [3] |
| Melting Point | 123-130 °C | [3][4] |
| Density | ~1.77-1.8 g/cm³ | [3][4] |
Safety & Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a well-ventilated area.[4][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statement: H302: Harmful if swallowed[5]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help)[4]
Synthesis and Purification Overview
The structural characterization process begins with a pure sample. A common and reliable route to this compound is the Sandmeyer reaction, starting from the commercially available 7-aminoindazole.[3][6] This process involves the diazotization of the primary amine with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to install the bromine atom.[6]
Protocol: Synthesis via Sandmeyer Reaction [6]
-
Dissolution: Dissolve 7-aminoindazole in concentrated hydrobromic acid and water, then cool the solution to between -10 °C and -5 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature.
-
Catalyst Addition: Introduce a solution of copper(I) bromide in hydrobromic acid dropwise.
-
Reaction: Allow the mixture to stir and warm to room temperature for several hours to ensure complete conversion.
-
Workup & Extraction: Neutralize the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Caption: High-level workflow for synthesis and purification.
Core Spectroscopic Characterization
A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized molecule. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For substituted indazoles, NMR is crucial for confirming the position of the substituent.[7]
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Analysis: Acquire ¹H, ¹³C, and, if needed, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (typically 300 MHz or higher).[8]
Data Interpretation:
-
¹H NMR: The proton NMR spectrum confirms the number and connectivity of protons. For this compound, one would expect to see signals corresponding to the N-H proton and the four aromatic protons. The chemical shifts (δ) and coupling constants (J) are diagnostic.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.
-
Aromatic Protons: Four distinct signals in the aromatic region (~7.0-8.5 ppm). The bromine atom and the pyrazole ring will influence the chemical shifts of the adjacent protons. The proton at C3 is expected to be a singlet, while the protons on the benzene ring will show characteristic doublet and triplet splitting patterns based on their coupling.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals in the aromatic region are expected.[9] The carbon atom attached to the bromine (C7) will be significantly influenced by the halogen's electronic effects.
Table 2: Representative NMR Data for Indazole Scaffolds
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features for this compound |
| ¹H | 7.0 - 8.5 (Aromatic), >10 (N-H) | Four distinct aromatic signals, one broad N-H singlet. |
| ¹³C | 100 - 145 (Aromatic) | Seven distinct aromatic carbon signals. |
(Note: Specific shifts can vary based on solvent and concentration. The provided data is based on general knowledge of substituted indazoles.)[8][10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Protocol: MS Sample Preparation
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Data Interpretation:
The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak ([M]⁺ or [M+H]⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units.
-
Expected Molecular Ion:
-
For C₇H₅⁷⁹BrN₂: m/z ≈ 195.96
-
For C₇H₅⁸¹BrN₂: m/z ≈ 197.96
-
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[8][12]
Caption: Plausible EI-MS fragmentation pathway for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation.
Protocol: FTIR Sample Preparation
-
Solid Sample: The purified solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Place a small amount of the solid on the ATR crystal and acquire the spectrum.
Data Interpretation:
The FTIR spectrum provides a molecular "fingerprint." For this compound, key absorption bands confirm the presence of the indazole core and the absence of starting material functionalities.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3400 | N-H Stretch | Indazole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 1450 - 1620 | C=C / C=N Stretch | Aromatic/Pyrazole Ring |
| 550 - 750 | C-Br Stretch | Aryl Bromide |
(Note: These are typical ranges. Data for unsubstituted 1H-Indazole shows a strong N-H stretch around 3148 cm⁻¹.)[8]
Definitive 3D Structure: X-ray Crystallography
While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure and its arrangement in the solid state.[7][13]
Protocol: Crystallography Workflow
-
Crystallization: This is often the most challenging step. High-purity material is dissolved in a minimal amount of a suitable solvent or solvent system. Crystals are grown using techniques like slow evaporation, vapor diffusion, or controlled cooling.[14]
-
Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays in a single-crystal X-ray diffractometer.[14]
-
Structure Solution and Refinement: The resulting diffraction pattern is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[14]
Integrated Characterization Strategy
No single technique is sufficient. A logical, multi-faceted approach is required for complete and trustworthy characterization. The workflow below illustrates how these techniques are integrated to validate a newly synthesized batch of this compound.
Caption: Integrated workflow for structural validation.
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The Diverse Biological Landscape of Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, leading to their incorporation into several FDA-approved drugs.[1][2] This versatility stems from the unique physicochemical properties of the indazole core and the ability to readily functionalize it at various positions, creating a diverse chemical space for interaction with biological targets. This guide provides an in-depth technical exploration of the major biological activities of indazole derivatives, focusing on their mechanisms of action, relevant experimental protocols, and established clinical applications, designed for researchers and scientists in the field of drug development.
Chapter 1: The Indazole Scaffold: A Foundation for Diverse Bioactivity
The indazole structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This structural feature, along with its aromaticity and capacity for hydrogen bonding, underpins its ability to interact with a wide array of biological macromolecules.
Common Synthetic Strategies
The construction of the indazole core is a well-established area of organic synthesis, with numerous methods available to access a wide range of substituted derivatives.[4][5] These strategies often involve the formation of the crucial N-N bond and subsequent cyclization. Key approaches include intramolecular C-H amination of arylhydrazones and 1,3-dipolar cycloaddition reactions.[1] The choice of synthetic route is critical as it dictates the substitution patterns achievable, directly influencing the subsequent biological activity.
Below is a generalized workflow for the synthesis of indazole derivatives, highlighting key reaction types.
Caption: Generalized synthetic workflow for the indazole core.
Chapter 2: Potent Anticancer Activity
The application of indazole derivatives in oncology is one of the most successful areas of research, with several approved drugs targeting key pathways in cancer progression.[2][6]
Mechanism: Multi-Targeted Kinase Inhibition
A primary mechanism for the anticancer effects of many indazole derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[2]
Case Study: Pazopanib (Votrient®)
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] Its mechanism of action involves the potent inhibition of several key receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Inhibits tumor growth and angiogenesis.[10][11]
-
c-Kit: A receptor tyrosine kinase involved in the growth of various tumors.[8][9]
By simultaneously blocking these pathways, Pazopanib effectively stifles tumor growth and vascularization.[7][10]
Caption: Pazopanib's mechanism of action via kinase inhibition.
Other Anticancer Mechanisms
Beyond kinase inhibition, indazole derivatives have been shown to exert anticancer effects through other mechanisms, such as:
-
Inhibition of Tubulin Polymerization: Some derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[12]
-
Induction of Apoptosis: Certain compounds can promote programmed cell death by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[2][13]
Table 1: IC50 Values of Selected Anticancer Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | Apoptosis Induction | [13] |
| Entrectinib | ALK-positive cells | 0.012 | ALK Kinase Inhibition | [1] |
| Axitinib | VEGFR-2 | 0.00002 | Kinase Inhibition | [2] |
| Compound 3f | HCT116 (Colon) | Low Nanomolar | Tubulin Inhibition | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[14][15]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[16]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Causality and Validation: The reduction in absorbance in treated wells compared to the vehicle control indicates a loss of cell viability. This is a self-validating system where the vehicle control represents 100% viability and wells with no cells represent 0%. The dose-dependent decrease in viability confirms the cytotoxic effect of the compound.
Chapter 3: Anti-inflammatory and Analgesic Properties
Indazole derivatives have demonstrated significant anti-inflammatory and analgesic activities, often through mechanisms distinct from traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[17][18]
Mechanism: Modulation of Inflammatory Mediators
Instead of primarily inhibiting cyclooxygenase (COX) enzymes like many classic NSAIDs, certain indazole derivatives exert their effects by inhibiting the production of pro-inflammatory cytokines.[18][19]
Case Study: Benzydamine
Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties used for painful inflammatory conditions of the mouth and throat.[18][20] Its primary mechanisms of action are not related to the arachidonic acid metabolism that produces prostaglandins.[18] Instead, Benzydamine:
-
Inhibits the synthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[21][22]
-
Exhibits a membrane-stabilizing action, which contributes to its local anesthetic effects by interfering with nerve impulse propagation.[19][21]
This multi-faceted mechanism allows for effective, localized anti-inflammatory and pain-relieving action with minimal systemic side effects.[19]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23][24]
Principle: The Griess assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A colored azo-compound forms upon the reaction of nitrite with the Griess reagent, and its absorbance is proportional to the NO concentration.[25]
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[23]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the indazole derivative for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent. Incubate for 10-15 minutes at room temperature.[25]
-
Data Acquisition: Measure the absorbance at ~540 nm. A sodium nitrite solution is used to generate a standard curve for quantification.
-
Causality and Validation: A reduction in absorbance in wells treated with the indazole derivative compared to the LPS-only control indicates inhibition of NO production. A known anti-inflammatory agent (e.g., Dexamethasone) should be used as a positive control to validate the assay's performance.
Chapter 4: Antimicrobial and Antiviral Frontiers
The indazole scaffold is a promising framework for the development of new antimicrobial agents to combat drug resistance.[3]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, MRSA) and Gram-negative (Escherichia coli) bacteria.[26][27] Some compounds function as bacterial Gyrase B inhibitors, a clinically validated target distinct from that of fluoroquinolones.[27]
-
Antifungal Activity: Potent activity has been reported against fungal strains like Candida albicans and Candida glabrata.[28][29]
-
Antiprotozoal Activity: Some derivatives are reported to be more potent than the reference drug metronidazole against Giardia intestinalis.[29]
Chapter 5: Central Nervous System (CNS) Applications
The neuropharmacological potential of indazoles is an expanding area of research.[30] These compounds can cross the blood-brain barrier and interact with various CNS targets.
-
Neurological Disorders: Indazole derivatives are being investigated for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[31][32] Mechanisms include the inhibition of enzymes like monoamine oxidase (MAO-B) and Glycogen synthase kinase 3 (GSK3).[30][31]
-
Antiemetic Activity: Granisetron, a potent antiemetic used to manage chemotherapy-induced nausea, features an indazole nucleus and acts as a selective 5-HT3 receptor antagonist.[28]
Chapter 6: Conclusion and Future Perspectives
The indazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable spectrum of biological activities.[1][33] Its success is exemplified by clinically approved drugs for cancer, inflammation, and nausea. The chemical tractability of the indazole core allows for fine-tuning of its properties to achieve desired potency and selectivity against a wide range of biological targets.
Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring new biological targets for indazole derivatives beyond the well-trodden path of kinase inhibition.
-
Combating Drug Resistance: Designing next-generation indazole-based antimicrobials and anticancer agents that can overcome existing resistance mechanisms.
-
CNS Drug Development: Further exploiting the potential of indazoles to address complex neurological disorders.
-
Hybrid Molecules: Combining the indazole scaffold with other pharmacophores to create dual-acting or multi-targeted ligands for complex diseases.[34]
The continued exploration of this "privileged scaffold" promises to yield new and improved therapeutic agents to address unmet medical needs across a wide range of diseases.
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role of 7-bromo-1H-indazole in medicinal chemistry
An In-Depth Technical Guide to the Role of 7-Bromo-1H-Indazole in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics.[1][2][3] Among its many derivatives, this compound stands out as a particularly strategic building block. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and pivotal role in the development of targeted therapies, including kinase inhibitors and antiviral agents. We will delve into key case studies, structure-activity relationships, and advanced synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to drug design, and the indazole core—a bicyclic structure comprising fused benzene and pyrazole rings—is a prominent example.[2][3] It exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[2][3] The scaffold's unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an effective bioisostere for other aromatic systems like indole.[3][4] This has led to its incorporation into numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used to treat renal cell carcinoma.[1][3][5]
The utility of the indazole scaffold is significantly enhanced through strategic functionalization. This compound (CAS No: 53857-58-2) is a key intermediate that provides chemists with a reactive site for elaboration. The C7-bromine is perfectly positioned for modification via modern cross-coupling methodologies, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile.[6] This guide will illuminate the causality behind its widespread use and provide a technical framework for its application in drug discovery programs.
Synthesis of the Core Scaffold: this compound
The reliable and scalable synthesis of this compound is paramount for its use in drug development. Several synthetic routes have been reported, with the most common and robust methods starting from readily available precursors.
Common Synthetic Approaches
Two primary strategies for the synthesis of this compound include:
-
Sandmeyer-type Reaction from 7-Aminoindazole: This classic transformation involves the diazotization of 7-aminoindazole followed by a copper(I) bromide-mediated substitution. This method is reliable, though it requires careful control of temperature during the diazotization step to prevent decomposition of the diazonium salt.[6][7]
-
Cyclization of a Substituted Phenylazo Sulfide: An alternative route involves the base-mediated cyclization of (2-bromo-6-methylphenylazo)-t-butylsulfide. This method can offer very high yields under optimized conditions.[7]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a validated method for synthesizing this compound from 7-aminoindazole. The procedure is designed to be self-validating through careful control of reaction parameters and clear workup steps.
Causality Behind Experimental Choices:
-
Low Temperature (-10 °C to -5 °C): The diazotization of the amine with sodium nitrite must be performed at low temperatures to ensure the stability of the intermediate diazonium salt, which is prone to decomposition at higher temperatures.
-
Cuprous Bromide (CuBr): This acts as the catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.
-
Neutralization: The reaction is quenched and neutralized with a saturated sodium bicarbonate solution to remove excess acid and facilitate the extraction of the organic product.
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).
-
Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.80 g, 26.1 mmol, in portions) in cold water (11.5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled 7-aminoindazole solution, ensuring the temperature is maintained below -5 °C.
-
Stir the resulting solution at -5 °C for an additional 15 minutes.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.
-
Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, maintaining the low temperature.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[7]
-
-
Workup and Purification:
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Dilute the mixture with water (50 mL) and filter any solids, washing the filter cake with ethyl acetate (300 mL).[7]
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 200 mL).[7]
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude solid by column chromatography or recrystallization to obtain this compound as a beige or off-white solid.[7]
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Strategic Application in Synthesis
The true value of this compound in medicinal chemistry lies in its predictable and versatile reactivity. The C7-bromo substituent is an outstanding handle for palladium-catalyzed cross-coupling reactions, which are foundational technologies for modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, often used as linkers or pharmacophoric elements.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the introduction of diverse amine functionalities.
-
Cyanation: The bromine can be displaced by a cyanide source to form 7-cyano-1H-indazole, which can be further elaborated.[8]
These reactions allow for the divergent synthesis of large libraries of compounds from a common intermediate, accelerating the SAR exploration process.[8] Furthermore, the indazole core itself can undergo other reactions, such as N-alkylation. The regioselectivity of N-alkylation (N1 vs. N2) can be a challenge, but conditions have been developed to favor the thermodynamically more stable N1 product.[9] The C3 position of the indazole ring can also be functionalized, often through C-H activation protocols, though this can be challenging for the 1H-indazole tautomer.[10][11][12]
Role in Modern Drug Discovery: Case Studies
The application of this compound as a building block spans multiple therapeutic areas, most notably oncology and virology.
Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[13] The C7 position points out towards the solvent-exposed region or other sub-pockets of the ATP-binding site. Functionalization at this position, enabled by the 7-bromo precursor, is a powerful strategy to enhance potency, modulate selectivity, and improve pharmacokinetic properties.
| Compound Class/Example | Target Kinase(s) | Reported Activity (IC50) | Significance of C7 Position | Reference |
| Indazole Amide Derivatives | ERK1/2 | Potent nM inhibition | C7 modifications can tune solubility and cell permeability. | [14] |
| 1H-Indazol-3-amine Derivatives | FGFR1/FGFR2 | < 4.1 nM (FGFR1) | C7 substituents can interact with the solvent front. | [15] |
| Pan-Pim Inhibitors | Pim-1, Pim-2, Pim-3 | Potent nM inhibition | C7 substitution is used to optimize ADME properties. | [16] |
Signaling Pathway Visualization: Pim Kinase Inhibition
Pim kinases are serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival, proliferation, and drug resistance. Inhibiting this pathway is a key therapeutic strategy.
Caption: Inhibition of the Pim kinase signaling pathway.
HIV Capsid Inhibitors: Lenacapavir
A landmark application of indazole chemistry is in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. A key intermediate for this complex molecule is 7-bromo-4-chloro-1H-indazol-3-amine.[17] This demonstrates the utility of the 7-bromo-indazole scaffold in creating highly complex and potent antivirals, extending its relevance far beyond the realm of kinase inhibition. A practical, large-scale synthesis for this intermediate has been developed from inexpensive starting materials, underscoring its industrial importance.[17]
Structure-Activity Relationship (SAR) and Bioisosteric Considerations
Systematic modification of the this compound core allows for detailed exploration of SAR.
-
N1-Substitution: Often used to attach larger side chains that can interact with specific pockets in a target protein or to block metabolism and improve oral bioavailability.
-
C3-Substitution: The C3-amine is a common feature, acting as a potent hydrogen bond donor to the kinase hinge.[13]
-
C5/C6-Substitution: Used to modulate electronics and lipophilicity.
-
C7-Substitution: As discussed, this position is key for tuning potency, selectivity, and physicochemical properties. The steric and electronic nature of the group introduced here is critical.
Bioisosteric replacement is a strategy used to replace one functional group (like the C7-bromo) with another that has similar physical or chemical properties, with the goal of improving the drug's profile.[4][18]
-
Bromo Bioisosteres: The bromine atom can be replaced with other groups to mitigate potential toxicities or alter metabolic profiles. Common replacements include Cl, CF3, CN, or small alkyl groups like methyl or cyclopropyl.[4][18] The choice depends on the specific interactions required at that position.
-
Scaffold Hopping: In some cases, the entire indazole ring may be replaced by another bicyclic heterocycle (e.g., benzimidazole, azaindole) to explore new intellectual property space or overcome scaffold-specific liabilities.
Caption: SAR and bioisosterism of the indazole scaffold.
Conclusion and Future Perspectives
This compound has firmly established itself as a high-value, versatile building block in medicinal chemistry. Its strategic importance stems from the synthetic accessibility of the C7-bromo handle, which unlocks access to a vast chemical space through robust and predictable cross-coupling reactions. Its successful application in the development of kinase inhibitors and complex antivirals like Lenacapavir highlights its broad utility.
Future work will likely focus on the development of more efficient and sustainable synthetic methods, including late-stage C-H functionalization to modify even more complex indazole-containing molecules. Furthermore, as new therapeutic modalities like proteolysis-targeting chimeras (PROTACs) emerge, the this compound scaffold will undoubtedly serve as a valuable anchor for constructing these novel bifunctional molecules, ensuring its relevance in drug discovery for years to come.
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7-Bromo-1H-indazole: A Strategic Heterocyclic Building Block for Modern Drug Discovery
Introduction: The Privileged Indazole Scaffold and the Strategic Role of the 7-Bromo Substituent
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral components of numerous therapeutic agents due to their ability to mimic the purine core of nucleotides and engage in a variety of biological interactions. The indazole scaffold is present in a range of FDA-approved drugs, including the anti-cancer agents axitinib and pazopanib, and the antiemetic granisetron, highlighting its clinical significance.[3]
Within the diverse landscape of indazole derivatives, 7-bromo-1H-indazole emerges as a particularly valuable and versatile building block for drug discovery and development. The strategic placement of the bromine atom at the 7-position offers a unique combination of steric and electronic properties, coupled with a reactive handle for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its reactivity and applications in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the quality control of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Pale yellow or off-white powder | [4] |
| Melting Point | 126-130 °C | |
| CAS Number | 53857-58-2 |
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following provides an overview of its key spectroscopic features.
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. While specific shifts can vary slightly depending on the solvent and concentration, typical values are observed.[5]
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorptions for this compound are expected for N-H stretching of the indazole ring and C-H and C=C stretching of the aromatic system.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Synthesis of this compound: A Comparative Overview of Key Methodologies
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, scalability, and desired purity. Two primary strategies are commonly employed: the Sandmeyer reaction starting from 7-amino-1H-indazole and cyclization reactions of appropriately substituted phenyl precursors.
Method 1: Sandmeyer Reaction from 7-Amino-1H-indazole
This classical approach is a reliable method for introducing the bromo substituent at the 7-position.[4] The reaction proceeds via the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 7-amino-1H-indazole in a suitable acidic medium, such as a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled solution, maintaining the temperature below 5 °C to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Method 2: Cyclization of Substituted Phenyl Precursors
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine [6]
-
Bromination: Start with the commercially available 2,6-dichlorobenzonitrile. Perform a regioselective bromination using a suitable brominating agent (e.g., N-bromosuccinimide in sulfuric acid) to obtain 3-bromo-2,6-dichlorobenzonitrile.
-
Cyclization: React the 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent, wash, dry, and concentrate. The desired 7-bromo-4-chloro-1H-indazol-3-amine can often be obtained in high purity after simple filtration or recrystallization, avoiding the need for column chromatography.
The Reactivity of this compound: A Gateway to Molecular Diversity
The bromine atom at the 7-position of the indazole ring is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents, enabling the rapid generation of diverse libraries of compounds for biological screening.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9] In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 7-position.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid or boronate ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[10] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: Combine this compound, the amine coupling partner, a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) in a reaction vessel under an inert atmosphere.
-
Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. Purify the desired product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that facilitates the coupling of terminal alkynes with aryl or vinyl halides.[11][12] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.
General Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Solvent: Add an anhydrous, degassed solvent such as THF, DMF, or toluene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.
Applications in Drug Discovery: Case Studies
The versatility of this compound as a building block is best illustrated through its application in the synthesis of high-value therapeutic agents.
Lenacapavir: A Long-Acting HIV-1 Capsid Inhibitor
A prominent example of the utility of a this compound derivative is in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[13][14] The key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, is synthesized via a regioselective bromination and cyclization sequence as previously described.[6] This intermediate then undergoes a series of transformations, including cross-coupling reactions, to construct the final complex structure of Lenacapavir. The indazole core plays a crucial role in the molecule's ability to bind to the HIV-1 capsid protein and disrupt its function.
Kinase Inhibitors in Oncology
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer.[15] The this compound moiety can be strategically functionalized to target the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in tumorigenesis.[16] Furthermore, the indazole core is a key feature in VEGFR-2 kinase inhibitors, which play a critical role in angiogenesis.[17]
dot
Caption: Synthetic utility of this compound in drug discovery.
Conclusion and Future Perspectives
This compound has firmly established itself as a high-value, strategic building block in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the synthesis of complex molecular architectures. The successful application of its derivatives in the development of groundbreaking therapeutics, such as the anti-HIV agent Lenacapavir, and its prevalence in the landscape of kinase inhibitor research, underscore its profound impact on drug discovery.
As our understanding of disease biology continues to evolve, the demand for novel, structurally diverse small molecules will undoubtedly grow. The this compound scaffold, with its inherent drug-like properties and amenability to chemical modification, is poised to remain at the forefront of these efforts. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and functionalization, as well as the exploration of its utility in targeting new and challenging biological pathways. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and applications of this compound is not just advantageous, but essential for the continued innovation of life-saving medicines.
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The Indazole Nucleus: A Privileged Scaffold for Novel Therapeutics - A Technical Guide to the Potential Therapeutic Targets of 7-Bromo-1H-Indazole Derivatives
Abstract
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] Its inherent ability to mimic the purine core of ATP allows it to interact with the ATP-binding pockets of a wide array of protein kinases, making it a fertile ground for the development of targeted therapies.[1] This technical guide delves into the therapeutic potential of a specific subclass, the 7-bromo-1H-indazole derivatives, with a primary focus on their promising applications in oncology. We will explore the key molecular targets, the mechanistic rationale behind their inhibition, and the experimental workflows required for their validation, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.
Introduction: The Rise of Indazole Derivatives in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to many bioactive natural products and synthetic drugs.[2] Among these, the indazole nucleus, a bicyclic structure composed of a pyrazole ring fused to a benzene ring, has garnered significant attention for its broad spectrum of pharmacological activities.[2][3] While rare in nature, synthetic indazole derivatives have demonstrated potent anti-inflammatory, antimicrobial, anti-HIV, and, most notably, antitumor properties.[2][3]
The success of FDA-approved drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) underscores the therapeutic viability of the indazole scaffold in oncology.[2][4][5] The strategic placement of a bromine atom at the 7th position of the 1H-indazole core provides a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries for screening and optimization. This guide will specifically focus on the potential therapeutic targets of these this compound derivatives, synthesizing current knowledge to illuminate pathways for future drug development.
Key Therapeutic Targets and Mechanisms of Action
The antitumor activity of this compound derivatives is multifaceted, stemming from their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and DNA repair. The primary targets identified to date fall into two major classes: Protein Kinases and DNA Repair Enzymes.
Protein Kinase Inhibition: A Central Mechanism
The indazole core's structural resemblance to ATP makes it an ideal scaffold for competitive kinase inhibitors.[1] The 1H-indazole-3-amine structure, in particular, has been shown to be an effective hinge-binding fragment, anchoring the inhibitor within the ATP-binding cleft of various tyrosine kinases.[6]
Several indazole derivatives have been developed as potent inhibitors of RTKs, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib, an indazole-containing drug, is a potent inhibitor of VEGFRs, highlighting this family of kinases as a prime target.[5] Inhibition of VEGFR signaling disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
-
Anaplastic Lymphoma Kinase (ALK): Entrectinib, another approved indazole derivative, exhibits potent activity against ALK, a key oncogenic driver in certain types of non-small cell lung cancer.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFRs 1-3, with IC50 values in the low micromolar range.[2]
-
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors, a critical target in non-small cell lung cancer.[2]
-
Bcr-Abl: 1H-indazol-3-amine derivatives have shown potent inhibitory activity against the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia, including the challenging T315I mutant.[2]
-
Extracellular Signal-Regulated Kinases (ERK1/2): The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation. 1H-indazole amide derivatives have been synthesized that show excellent enzymatic and cellular activity against ERK1/2.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 has emerged as a novel immuno-oncology target. Potent and selective "reverse indazole" inhibitors of HPK1 have been developed.[7]
The general mechanism of action for these kinase inhibitors involves the induction of apoptosis, often characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][8] Furthermore, some derivatives have been observed to increase intracellular reactive oxygen species (ROS) levels and decrease the mitochondrial membrane potential, further pushing the cancer cells towards programmed cell death.[8]
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9][10] The clinical success of the indazole-containing drug Niraparib has validated PARP as a key therapeutic target.[2]
PARP inhibitors exploit the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[10] When PARP is inhibited, SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, creating DSBs. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death.[9][10][11] The development of this compound derivatives as PARP inhibitors is a promising avenue for treating cancers with underlying DNA repair deficiencies.
Other Potential Targets
Preliminary research suggests that the therapeutic window for this compound derivatives may extend beyond kinase and PARP inhibition.
-
Nitric Oxide Synthase (NOS): Certain nitro-1H-indazoles, including a 3-bromo-7-nitro derivative, have demonstrated inhibitory activity against NOS isoforms.[12]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors. Substituted 1H-indazoles have been investigated for their IDO1 inhibitory activity.[2]
-
Cyclooxygenase-2 (COX-2): Computational studies have suggested that 6-bromo-1H-indazole derivatives can bind to the active site of COX-2, an enzyme involved in inflammation and cancer.[13]
Experimental Workflows for Target Identification and Validation
A robust and systematic approach is essential to identify and validate the therapeutic targets of novel this compound derivatives. The following section outlines key experimental protocols.
In Vitro Target Engagement and Potency Assessment
Objective: To determine the direct inhibitory activity of the compounds against purified enzymes and their potency in cellular models.
Methodology:
-
Enzymatic Assays:
-
Kinase Inhibition Assays: Utilize radiometric, fluorescence-based, or luminescence-based assays to measure the ability of the compounds to inhibit the activity of a panel of purified protein kinases. Determine IC50 values. A widely used method is the ADP-Glo™ Kinase Assay.
-
PARP Inhibition Assays: Employ colorimetric or chemiluminescent PARP assay kits to quantify the inhibition of PARP-1 activity. Determine IC50 values.
-
-
Cell-Based Assays:
-
Anti-proliferative Assays: Use assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic effects of the compounds on various cancer cell lines. Determine GI50 (50% growth inhibition) values.
-
Apoptosis Assays: Quantify apoptosis induction using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Colony Formation Assays: Evaluate the long-term effect of the compounds on the ability of single cancer cells to form colonies.
-
Cellular Mechanism of Action Studies
Objective: To elucidate the molecular pathways affected by the compounds in a cellular context.
Methodology:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of the putative kinase targets. For example, assess the phosphorylation of AKT, ERK, or STAT proteins. Also, probe for markers of apoptosis such as cleaved PARP and cleaved caspase-3.
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes such as DCFDA to quantify intracellular ROS levels.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine the effect of the compounds on cell cycle progression.
Target Validation in Animal Models
Objective: To confirm the anti-tumor efficacy and target engagement of the compounds in vivo.
Methodology:
-
Xenograft Models: Implant human cancer cell lines into immunocompromised mice. Treat the mice with the this compound derivatives and monitor tumor growth.
-
Pharmacodynamic (PD) Studies: Collect tumor and surrogate tissue samples from treated animals to assess target engagement. For example, use Western blotting or immunohistochemistry to measure the inhibition of target phosphorylation in the tumor tissue.
-
Toxicity Studies: Evaluate the potential side effects of the compounds in healthy animals.
Data Presentation
Table 1: Representative Anti-proliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [5][8] |
| 6o | K562 (Leukemia) | 5.15 | [14] |
| 89 | K562 (Leukemia) | 6.50 | [2] |
| 109 | H1975 (NSCLC) | (EGFR T790M IC50 = 5.3 nM) | [2] |
| 116 | HT29 (Colon) | 0.9 ± 0.1 | [2] |
Note: The compounds listed are various indazole derivatives, not all are 7-bromo substituted. This table is for illustrative purposes of the potency of the indazole scaffold.
Visualization of Key Pathways and Workflows
Diagram 1: Simplified Kinase Inhibition Signaling Pathway
Caption: Inhibition of key nodes in pro-survival signaling pathways by this compound derivatives.
Diagram 2: Experimental Workflow for Target Validation
Caption: A streamlined workflow for the identification and validation of lead this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel targeted cancer therapeutics. The existing body of research strongly supports their potential as potent inhibitors of various protein kinases and PARP enzymes. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for specific targets.
-
Expansion of Target Panels: To explore the activity of these compounds against a broader range of kinases and other relevant cancer targets.
-
Development of Selective Inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Combination Therapies: To investigate the synergistic effects of this compound derivatives with other anti-cancer agents.
By leveraging the versatile chemistry of the this compound nucleus and a systematic approach to target validation, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.
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Methodological & Application
Introduction: The Strategic Importance of C-7 Functionalized Indazoles
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-Indazole
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent kinase inhibitors used in oncology.[1][2] Specifically, the functionalization of the C-7 position of the indazole ring is a critical strategy in drug discovery, allowing for the introduction of diverse aryl and heteroaryl substituents to modulate potency, selectivity, and pharmacokinetic properties. This compound serves as a key building block for this purpose, with the bromine atom acting as a versatile handle for carbon-carbon bond formation.[3]
Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction stands out as one of the most robust and widely adopted methods for creating C(sp²)–C(sp²) bonds.[2] Its popularity in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the use of generally stable and non-toxic organoboron reagents.[4][5][6][7] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling protocol as applied to this compound, offering insights into the reaction mechanism, a comprehensive experimental procedure, and practical guidance for researchers and drug development professionals.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium center. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), thereby facilitating the transfer and displacing the halide from the palladium complex.[9][10][11]
-
Reductive Elimination: In the final step, the two organic fragments (the indazole and the newly transferred group) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 7-aryl-1H-indazole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Reaction Components: Causality Behind Experimental Choices
The success of coupling this compound is not merely about mixing reagents; it is about the rational selection of each component to orchestrate an efficient catalytic turnover.
-
Palladium Source (Precatalyst): While the active catalyst is Pd(0), air-stable Pd(II) complexes are often used as "precatalysts" which are reduced to Pd(0) in situ. Common choices include Pd(OAc)₂, PdCl₂(dppf), and PdCl₂(PPh₃)₂.[1] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable Pd(0) source that can be used directly, though it is more sensitive to air.[12]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[4]
-
Electron-rich and bulky phosphine ligands are generally preferred. Electron richness enhances the rate of oxidative addition, which can be sluggish for some heteroaryl halides.[4] Steric bulk promotes the final reductive elimination step.[4]
-
Examples: Triphenylphosphine (PPh₃) is a standard, but more sophisticated Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenylphosphines (e.g., dppf) often provide superior results, especially for challenging substrates.[2]
-
-
Base: The choice of base is arguably one of the most critical parameters. Its primary role is to activate the boronic acid.[9][10]
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[1][2]
-
Cesium carbonate is often more effective due to its higher solubility in organic solvents and the larger, "naked" nature of the cesium cation, which enhances the basicity of the carbonate anion.
-
The presence of water is often necessary to dissolve the base and facilitate the equilibrium that forms the reactive boronate species.[4]
-
-
Solvent System: The solvent must solubilize the organic substrate, the catalyst complex, and, to some extent, the base.
-
The Substrate Challenge (Unprotected NH): The acidic N-H proton of the indazole ring can potentially interact with the basic reaction components or the metal center. While N-heterocycles can sometimes inhibit palladium catalysts, numerous successful protocols exist for the Suzuki-Miyaura coupling of unprotected (NH-free) indazoles, including this compound.[2][13][14][15] This demonstrates that under optimized conditions, the reaction is highly tolerant of this functionality.
Optimized Reaction Parameters for this compound
The following table summarizes conditions reported in the literature for the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles, providing a valuable starting point for reaction optimization.[2]
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 2 (MW) | 82 |
| Pd(OAc)₂ (10) | XPhos (20) | K₃PO₄ (2) | Toluene | 110 | 12 | 75 |
| Pd₂(dba)₃ (5) | SPhos (20) | K₂CO₃ (2) | Dioxane | 100 | 12 | 78 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 82 |
Data adapted from a study on structurally similar C7-bromo-1H-indazoles.[2][12] MW = Microwave irradiation.
Detailed Experimental Protocol: A Step-by-Step Guide
This generalized protocol is based on established methodologies and should be adapted and optimized for specific substrates.[2][12] All operations should be performed with careful attention to maintaining an inert atmosphere to protect the catalyst.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., flame-dried round-bottom flask or microwave vial)
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base under ambient atmosphere.
-
Establish Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe through the septum. The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes or by using a freeze-pump-thaw technique.
-
Reaction: Place the vessel in a pre-heated oil bath or microwave reactor at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required duration (2-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-1H-indazole product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvent and inert atmosphere setup.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature or switch to microwave heating. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing technique.[4]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in situ reduction. |
| Protodeborylation | Decomposition of the boronic acid, often accelerated by aqueous base and heat.[4] | 1. Use a boronic ester (e.g., pinacol ester) which is more stable.2. Minimize reaction time and temperature.3. Use anhydrous conditions with a base like K₃PO₄ if feasible. |
| Dehalogenation of Starting Material | Reductive cleavage of the C-Br bond, replacing it with C-H.[4] | 1. Change the solvent or base.2. Screen different catalyst/ligand systems. Bulky electron-rich ligands can sometimes suppress this side reaction. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure the correct catalyst-to-ligand ratio.2. Check for impurities in reagents or solvent that may poison the catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the C-7 arylation of this compound, providing a direct and efficient route to novel chemical entities for drug discovery and development. A thorough understanding of the catalytic cycle and the specific role of each reaction component empowers the scientist to rationally design, optimize, and troubleshoot the reaction. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can reliably access a diverse array of 7-substituted indazoles, accelerating the development of next-generation therapeutics.
References
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- (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
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Mastering the Core: A Guide to Palladium-Catalyzed Reactions of 7-Bromo-1H-Indazole for Pharmaceutical Synthesis
Introduction: The Indazole Scaffold and the Strategic Importance of C-7 Functionalization
The indazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic methods to functionalize this key pharmacophore. Among the various positions on the indazole ring, the C-7 position is a frequent site for modification to modulate biological activity and fine-tune pharmacokinetic properties.[3]
7-Bromo-1H-indazole serves as a pivotal and versatile building block for introducing molecular diversity at this strategic C-7 position. The bromine atom acts as a competent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5] These reactions are prized for their mild conditions, broad substrate scope, and exceptional functional group tolerance, making them indispensable tools in the complex world of drug discovery and development.[6][7]
This comprehensive guide provides detailed application notes and field-proven protocols for four essential palladium-catalyzed transformations using this compound: the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions. Each section delves into the mechanistic underpinnings, offers step-by-step experimental procedures, and explains the critical rationale behind the selection of catalysts, ligands, and conditions to empower researchers in their synthetic endeavors.
The Engine of Innovation: The General Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway: the palladium catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The cycle, elegantly simple in concept, consists of three key steps: Oxidative Addition, Transmetalation (for Suzuki, Sonogashira) or Alkene Insertion (for Heck), and Reductive Elimination.[1][5] The choice of ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical as they stabilize the palladium center, facilitate key steps, and influence the reaction's efficiency and selectivity.[8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to the stability and low toxicity of the requisite boronic acid coupling partners.[5] For this compound, this reaction provides a direct and efficient route to 7-aryl-1H-indazoles, a common motif in kinase inhibitors and other targeted therapies.
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) is a reliable, albeit air-sensitive, Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is excellent for coupling heteroaryl halides.
-
Base: A base, typically Cs₂CO₃ or K₂CO₃, is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[1]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is commonly used to dissolve both the organic substrate and the inorganic base.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Good | |
| 2 | PdCl₂(dppf) (5) | dppf | K₂CO₃ (2.0) | DME | 80 | 2 | Good | |
| 3 | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 2-4 | High | [3] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for a 1.0 mmol scale synthesis of a generic 7-aryl-1H-indazole.
Materials:
-
This compound (197 mg, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe under a positive pressure of the inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 7-aryl-1H-indazole product.[3]
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3] This transformation is invaluable for introducing vinyl or substituted vinyl groups onto the indazole core, which can serve as versatile handles for further synthetic manipulations.[3]
Causality Behind Component Selection:
-
N-Protection: The indazole N-H is acidic and can interfere with the catalytic cycle. Protection, for instance with a Boc group, is often necessary for a successful Heck reaction.[3]
-
Catalyst/Ligand: A common system is Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃. The ligand prevents palladium black precipitation and facilitates the reductive elimination step.[3]
-
Base: An organic base such as triethylamine (Et₃N) is used to neutralize the H-X acid generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[3]
-
Solvent: A polar aprotic solvent like DMF or DMAc is typically employed to ensure solubility of the reaction components at elevated temperatures.[3]
Representative Data for Heck Reaction on Bromo-Heterocycles
| Entry | Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Boc-7-bromoindole | Methyl Acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100 | High | [3] |
| 2 | N-Boc-7-bromoindole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | Good | [3] |
Detailed Experimental Protocol: Mizoroki-Heck Reaction
This protocol is based on the successful coupling of N-Boc-7-bromoindole and can be adapted for N-protected this compound.
Materials:
-
N-Boc-7-bromo-1H-indazole (297 mg, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., methyl acrylate) (103 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (11 mg, 0.05 mmol, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (30 mg, 0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (202 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-7-bromo-1H-indazole, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent & Pre-formation: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add the alkene and triethylamine to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 7-alkenyl-N-Boc-1H-indazole.[3]
Sonogashira Coupling: Accessing Alkynylated Indazoles
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to aryl alkynes. This reaction is crucial for installing a rigid alkyne linker, a common strategy in drug design for probing binding pockets or as a precursor for more complex heterocycles.
Causality Behind Component Selection:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) for the main cross-coupling cycle and a copper(I) co-catalyst (CuI) to facilitate the transmetalation with the alkyne.
-
Base: An amine base, typically Et₃N or DIPEA, serves a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and also acts as a scavenger for the H-X byproduct.
-
Solvent: Polar aprotic solvents like DMF or THF are standard.
Representative Data for Sonogashira Coupling
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | RT | 1-4 | High | [3] |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3.0) | DMF | RT | 4-6 | High |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (197 mg, 1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (19 mg, 0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing this compound, add anhydrous DMF and triethylamine.
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes. This step is crucial to remove oxygen which can cause alkyne homocoupling (Glaser coupling).
-
Catalyst Addition: Under a positive pressure of argon, add the terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (NH₄Cl), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C(sp²)-N bonds, enabling the coupling of aryl halides with a vast array of amines. For this compound, this reaction is the key to synthesizing 7-amino-1H-indazoles, which are important pharmacophores and versatile synthetic intermediates.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands such as Xantphos or BrettPhos are state-of-the-art.[3] They promote the challenging reductive elimination step that forms the C-N bond. Pd₂(dba)₃ is a common Pd(0) source.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[3]
-
Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are typically used.[3]
Representative Data for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 90-110 | 2-18 | High | [3] |
| 2 | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu (1.4) | Toluene | 100 | Varies | High |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and requires strict exclusion of air and moisture.
Materials:
-
This compound (197 mg, 1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol, 2 mol%)
-
Xantphos (23 mg, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup (Glovebox): In a glovebox or under a strict inert atmosphere, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter, concentrate, and purify the crude product by flash column chromatography.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for performing these palladium-catalyzed reactions, from setup to final product characterization.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound are foundational transformations for the synthesis of novel, biologically active molecules. The Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to C-C and C-N linked analogs, demonstrating the immense value of this halogenated building block. As catalyst technology continues to evolve, particularly in the realm of C-H activation, we can anticipate even more efficient and direct methods for the functionalization of the indazole core, further accelerating the pace of drug discovery and development.
References
- [Placeholder for Reference 1] - This reference would typically support the claim about the indazole scaffold's importance in medicinal chemistry.
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Cimino, M. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
de Vries, J. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Inamoto, K. et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi. [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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Rayadurgam, J. et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
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Various Authors. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
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MDPI. (2020). Palladium-Catalyzed Reactions. MDPI. [Link]
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Hattori, T. et al. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]
-
Kumar, A. et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Cimino, M. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
MDPI. (2020). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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MDPI. (2018). Heck Reaction—State of the Art. MDPI. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. [Link]
-
ResearchGate. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. American Chemical Society. [Link]
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- 3. bilder.buecher.de [bilder.buecher.de]
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Application Notes and Protocols: Synthesis of 7-Aryl-1H-Indazoles from 7-Bromo-1H-Indazole
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For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Aryl-1H-Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3] Specifically, the introduction of an aryl group at the 7-position of the indazole ring can significantly modulate the compound's biological profile, making the synthesis of 7-aryl-1H-indazoles a critical endeavor in the discovery of novel therapeutics.[5] This document provides a detailed guide to the synthesis of these valuable compounds, starting from the readily available 7-bromo-1H-indazole.
The primary focus will be on palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis due to their efficiency, functional group tolerance, and broad substrate scope.[6][7][8] We will explore the nuances of the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, providing detailed protocols and insights into the critical parameters that govern their success.
Strategic Overview: The Power of Palladium Catalysis
The formation of a carbon-carbon or carbon-nitrogen bond at the C7 position of the indazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions generally follow a similar catalytic cycle, which is crucial to understand for troubleshooting and optimization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of an aryl halide (in our case, this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9][10]
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[6][11] It offers a robust and versatile route to 7-aryl-1H-indazoles.[5][12][13]
Mechanism of the Suzuki-Miyaura Reaction
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.[9][10]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[10][14]
-
Reductive Elimination: The newly formed biaryl compound is released, and the Pd(0) catalyst is regenerated.[9][10]
Caption: Step-wise mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 7-Phenyl-1H-indazole
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[15]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for a wide range of Suzuki couplings.[1] |
| Ligand | dppf | The ferrocene backbone provides stability and the appropriate bite angle for efficient catalysis.[16] |
| Base | K₂CO₃ | A moderately strong base that is effective in promoting transmetalation.[14] |
| Solvent | Dioxane/Water | The aqueous mixture helps to dissolve the base and facilitate the reaction.[17] |
Part 2: Stille Cross-Coupling
The Stille reaction offers an alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.[11] It utilizes organotin reagents, which are generally air and moisture stable.[18]
Protocol: Synthesis of 7-(Thiophen-2-yl)-1H-indazole
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and 2-(tributylstannyl)thiophene in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille couplings.[18] |
| Organotin Reagent | 2-(Tributylstannyl)thiophene | A stable and commercially available source of the thiophene nucleophile. |
| Solvent | Toluene or DMF | Anhydrous, high-boiling point solvents suitable for this reaction. |
Note on Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]
Part 3: Buchwald-Hartwig Amination
For the synthesis of 7-amino-1H-indazoles, the Buchwald-Hartwig amination is the method of choice.[19][20][21] This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines.[19][22][23]
Protocol: Synthesis of 7-(Piperidin-1-yl)-1H-indazole
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk flask.
-
Add anhydrous toluene, followed by piperidine.
-
Seal the flask and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[24] |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine.[24] |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this transformation. |
Considerations for NH-Free Indazoles
The protocols described above are for NH-free this compound. The presence of the NH proton can sometimes interfere with the catalytic cycle. In such cases, protection of the indazole nitrogen may be necessary. Common protecting groups include Boc (tert-butyloxycarbonyl) and Ts (tosyl).[25] Deprotection can be achieved under standard conditions after the cross-coupling reaction.
Safety Precautions
-
Palladium Catalysts: Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][26][27][28] Palladium catalysts can be flammable, especially when finely divided on carbon.[15][28][29]
-
Organoboronic Acids: Generally stable, but some can be sensitive to air and moisture. Store in a cool, dry place.
-
Organotin Reagents: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid skin contact and inhalation.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous solvents when required and handle flammable solvents in a fume hood away from ignition sources.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromo-1H-indazole
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anti-cancer properties.[1][2][3][4] Specifically, 7-amino-1H-indazole derivatives are crucial intermediates in the synthesis of potent kinase inhibitors and other pharmaceuticals.[1] The construction of the C-N bond at the 7-position is a key synthetic step, and the Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)–N bonds under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[5][7]
This guide provides a comprehensive overview of the Buchwald-Hartwig amination of 7-bromo-1H-indazole, including mechanistic insights, detailed experimental protocols, and key considerations for successful execution.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8][9] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[9][10] The efficiency of this step is a critical determinant of the overall reaction rate.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amide complex.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The successful amination of this compound requires careful consideration of several experimental parameters. The heterocyclic nature of the substrate can present unique challenges, such as potential catalyst inhibition by the indazole nitrogen atoms.
1. Catalyst and Ligand Selection:
The choice of the palladium source and, more importantly, the phosphine ligand is critical for achieving high yields and reaction rates.[8]
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts, such as those from the G3 or G4 generation (e.g., XPhos Pd G3), are often preferred as they can provide more reliable formation of the active catalytic species.[9]
-
Ligands: For heteroaromatic substrates like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and reductive elimination steps.[5]
-
XPhos: A highly versatile and effective ligand for the coupling of a wide range of amines with heteroaryl chlorides and bromides.[11][12]
-
tBuXPhos: Recommended for couplings involving NH-heterocyclic compounds like indazole.[8]
-
RuPhos: Particularly effective for the coupling of secondary amines.[8][11]
-
2. Choice of Base:
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center. The strength and solubility of the base can significantly impact the reaction outcome.
-
Sodium tert-butoxide (NaOt-Bu): A strong, commonly used base that often leads to high reaction rates. However, its low solubility and incompatibility with certain functional groups (e.g., esters) can be a limitation.[8]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that offers better solubility and is compatible with substrates bearing protic functional groups.[8]
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with base-sensitive functional groups.[9][13]
3. Solvent Selection:
The reaction is typically performed in anhydrous, deoxygenated polar aprotic solvents.
-
Toluene, Dioxane, and THF: These are the most commonly used solvents for Buchwald-Hartwig aminations.[14] It is crucial that these solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
tert-Butanol (t-BuOH): Can also be an effective solvent, sometimes used in conjunction with other solvents.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for the amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1-5 mol%)
-
Base (e.g., NaOt-Bu, 1.2-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.
-
-
Addition of Reagents: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent.
-
Rationale: Using degassed solvent minimizes the presence of oxygen. A slight excess of the amine is often used to ensure complete consumption of the starting aryl bromide.
-
-
Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Rationale: Heating is generally required to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Rationale: The aqueous workup removes inorganic salts and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. Yields are representative and may vary depending on the specific amine and reaction scale.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | >90 |
| Aniline | XPhos Pd G3 (1.5) | (none) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 85-95 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 24 | 80-90 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 18 | >85 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are anhydrous and properly degassed. Use a fresh bottle of catalyst or a glovebox for setup. |
| Inappropriate ligand/base combination | Screen different ligands (e.g., XPhos, RuPhos, tBuXPhos) and bases (NaOt-Bu, LHMDS, K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Hydrodehalogenation (replacement of Br with H) | This can compete with amination. Using a bulkier ligand or a less coordinating solvent may help. |
| Double arylation of primary amines | Use a bulkier ligand like BrettPhos or carefully control the stoichiometry of the aryl halide.[11] | |
| Difficulty in purification | Residual palladium | Treat the crude product solution with a palladium scavenger. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 7-amino-1H-indazole derivatives. A thorough understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
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-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Frontiers in Chemistry. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]
-
NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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Sonogashira Coupling with 7-Bromo-1H-Indazole: Synthesis of 7-Alkynyl-1H-Indazoles
An Application Guide for Researchers and Drug Development Professionals
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for the development of new chemical entities. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This guide provides a detailed examination of the Sonogashira coupling applied to 7-bromo-1H-indazole, a key building block for potent kinase inhibitors and other biologically active molecules. We will explore the mechanistic nuances specific to N-H containing heterocycles, present detailed experimental protocols for both classical and copper-free conditions, and offer a comprehensive guide to reaction optimization and troubleshooting.
Mechanistic Insights: The Indazole Challenge
The Sonogashira reaction's success hinges on the precise coordination of two intertwined catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[4][5] Understanding these cycles is key to troubleshooting and optimizing the reaction, especially with a potentially problematic substrate like this compound.
The Classical Pd/Cu Catalytic Cycles
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.[1][5] Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, and in the presence of a base (typically an amine), forms a copper acetylide species.[6] This copper acetylide then undergoes transmetalation with the Pd(II)-indazole complex. The final step is reductive elimination, which forms the desired 7-alkynyl-1H-indazole product and regenerates the active Pd(0) catalyst.[1][5]
Caption: Classical Pd/Cu-cocatalyzed Sonogashira reaction mechanism.
The Copper-Free Variant
Concerns over the formation of alkyne homocoupling (Glaser coupling) byproducts and the potential toxicity of copper have led to the development of copper-free Sonogashira protocols.[7][8] In these systems, the base is believed to directly facilitate the formation of a palladium-acetylide complex, bypassing the copper-mediated transmetalation step.[1][9] This often requires more forcing conditions (higher temperatures) or the use of highly efficient, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle.[4][10][11]
Expertise & Experience: Navigating the Indazole Substrate
Synthesizing protocols requires an understanding of the substrate's unique chemical personality. This compound presents specific challenges that must be addressed for a successful coupling.
-
The N-H Proton: The proton on the N1 position of the indazole ring is weakly acidic. In the presence of a strong base, it can be deprotonated. This can lead to undesired side reactions or interfere with the catalytic cycle. The choice of a mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it is typically strong enough to deprotonate the terminal alkyne but not the indazole N-H.
-
Indazole as a Potential Ligand: The nitrogen atoms of the indazole ring possess lone pairs of electrons and can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of inactive palladium complexes. The use of strongly coordinating phosphine ligands (e.g., PPh₃, X-Phos) or NHCs helps to prevent the indazole from displacing the essential ligands on the palladium catalyst.[4][12]
-
The Question of N-Protection: For some heterocyclic substrates, protection of the N-H group is necessary to prevent side reactions.[13] For 3-iodo-1H-indazole, N-protection has been reported as essential for successful coupling.[13] However, for this compound, direct coupling on the unprotected heterocycle is often feasible and preferable to avoid the extra synthetic steps of protection and deprotection. The protocols provided below focus on the direct, unprotected coupling. If yields are consistently low, an N-protection strategy (e.g., with a Boc or SEM group) could be explored.
Experimental Protocols
The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous and anaerobic conditions are recommended for optimal results, particularly for the catalyst system.
Caption: General experimental workflow for Sonogashira coupling.
Protocol A: Classical Pd/Cu-Cocatalyzed Conditions
This protocol is a reliable starting point, leveraging the synergistic effects of palladium and copper catalysis for efficient coupling at mild temperatures.[5][14]
Reagents & Equipment
| Reagent/Equipment | Purpose | Typical Amount (for 1 mmol scale) |
| This compound | Starting Material | 1.0 mmol, 196 mg |
| Terminal Alkyne | Coupling Partner | 1.2 mmol |
| PdCl₂(PPh₃)₂ | Palladium Precatalyst | 0.03 mmol, 3 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.06 mmol, 6 mol% |
| Triethylamine (Et₃N) | Base and Solvent | 5-10 mL (or 3.0 mmol in THF) |
| Tetrahydrofuran (THF), Anhydrous | Solvent (optional) | 10 mL |
| Schlenk flask / Round-bottom flask | Reaction Vessel | 25 or 50 mL |
| Magnetic stirrer & stir bar | Agitation | - |
| Inert Gas (Argon or Nitrogen) | Anhydrous/Anaerobic atmosphere | - |
| TLC plates, LC-MS | Reaction Monitoring | - |
| Celite® / Silica Gel | Filtration / Chromatography | - |
Step-by-Step Methodology
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (if used) followed by triethylamine (3.0 eq). Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-alkynyl-1H-indazole product.
Protocol B: Copper-Free Conditions
This protocol is advantageous for substrates sensitive to copper or when alkyne homocoupling is a significant issue. It often requires a more active catalyst system and/or higher temperatures.[10][11]
Reagents & Equipment
| Reagent/Equipment | Purpose | Typical Amount (for 1 mmol scale) |
| This compound | Starting Material | 1.0 mmol, 196 mg |
| Terminal Alkyne | Coupling Partner | 1.5 mmol |
| Pd(PPh₃)₄ or Pd(OAc)₂/X-Phos | Palladium Precatalyst/Ligand | 0.05 mmol, 5 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 mmol |
| Dimethylformamide (DMF), Anhydrous | Solvent | 10 mL |
| Schlenk flask / Round-bottom flask | Reaction Vessel | 25 or 50 mL |
| Magnetic stirrer & stir bar | Agitation | - |
| Inert Gas (Argon or Nitrogen) | Anhydrous/Anaerobic atmosphere | - |
Step-by-Step Methodology
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, and stir the suspension.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (6-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A. Note that DMF is a high-boiling solvent and may require aqueous washes during the extraction phase to fully remove.
Optimization and Troubleshooting
Achieving high yields requires fine-tuning the reaction parameters. The following tables provide guidance on optimizing the conditions and troubleshooting common issues.
Reaction Parameter Optimization
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂. Use of bulky, electron-rich ligands like X-Phos or S-Phos can improve reactivity, especially for copper-free systems.[15] | For aryl bromides, Pd(PPh₃)₄ is often robust. For challenging couplings or copper-free conditions, a ligand system like X-Phos with Pd(OAc)₂ can be superior, promoting faster oxidative addition and reductive elimination. |
| Base | Amine bases: Et₃N, DIPEA, Piperidine. Inorganic bases: K₂CO₃, Cs₂CO₃. | Amine bases (Et₃N, DIPEA) are standard for Pd/Cu systems as they act as both base and ligand. For copper-free systems, a stronger inorganic base like Cs₂CO₃ is often required to facilitate alkyne deprotonation.[15] |
| Solvent | THF, Dioxane, DMF, Acetonitrile, Toluene. | THF is a good starting point for Pd/Cu reactions. DMF is often used in copper-free reactions due to its high boiling point and ability to dissolve inorganic bases. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[16] |
| Temperature | Room Temperature to 120 °C. | Pd/Cu reactions can often proceed at room temperature or with gentle heating (50 °C).[5] Copper-free reactions typically require higher temperatures (80-110 °C) to drive the catalytic cycle.[17] |
| Additives | N-heterocyclic carbenes (NHCs) can be used as highly effective ligands.[1][18] | NHC-Pd complexes offer high stability and catalytic activity, sometimes allowing for lower catalyst loadings and milder conditions, even for aryl bromides.[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough.4. Temperature is too low. | 1. Use fresh catalyst or a robust precatalyst. Ensure proper inert gas technique.2. Use anhydrous solvents and degas them thoroughly before use.3. Switch to a stronger base (e.g., from Et₃N to Cs₂CO₃ for copper-free).4. Increase reaction temperature in 10-20 °C increments. |
| Glaser Homocoupling | 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst. | 1. Rigorously degas all solvents and maintain a positive inert gas pressure.2. Reduce the amount of CuI, or switch to a copper-free protocol. |
| Starting Material Remains | 1. Catalyst deactivation (e.g., by indazole coordination).2. Aryl bromide is not reactive enough under the conditions. | 1. Increase catalyst loading or switch to a more robust ligand (e.g., X-Phos).2. Increase temperature. If using this compound, consider synthesizing the more reactive 7-iodo-1H-indazole.[14][19] |
| Multiple Byproducts | 1. Decomposition of starting material or product at high temperatures.2. Side reactions involving the indazole N-H. | 1. Lower the reaction temperature and extend the reaction time.2. Consider N-protection if other optimization strategies fail. |
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation for accessing valuable 7-alkynyl-1H-indazole derivatives. Success is predicated on a rational choice of catalyst, base, and solvent, guided by an understanding of the potential interactions between the indazole substrate and the catalytic system. By employing rigorous anhydrous and anaerobic techniques and utilizing the protocols and troubleshooting advice outlined in this guide, researchers can reliably synthesize these important building blocks for application in drug discovery and materials science.
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- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Grasa, G. A., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Source not specified.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Source not specified.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate.
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- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
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- Optimization of Sonogashira conditions. (n.d.). ResearchGate.
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- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (n.d.). PubMed.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews (RSC Publishing).
- Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction. (2018). Research Communities.
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Application Notes and Protocols for the Heck Reaction of 7-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds
The indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this scaffold is paramount in the exploration of new chemical space and the optimization of pharmacological activity. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability in forging carbon-carbon bonds.[1] The application of the Heck reaction to 7-bromo-1H-indazole offers a direct and versatile route to introduce vinyl substituents at the 7-position, yielding 7-vinylindazoles. These products are not only valuable as final targets but also serve as key intermediates for further molecular elaboration in drug discovery programs.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully conducting the Heck reaction on this compound. We will delve into the mechanistic underpinnings of the reaction, offer a range of established conditions, and provide a step-by-step experimental procedure. Furthermore, potential challenges, such as the common side reaction of dehalogenation, will be addressed with field-proven mitigation strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
A simplified representation of the catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the vinylated indazole product.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Heck reaction.
Critical Reaction Parameters and Optimization
The success of the Heck reaction on this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The reactivity of the indazole nucleus and the potential for N-H related side reactions necessitate careful consideration of these parameters.
N-Protection: The acidic proton of the indazole N-H can interfere with the catalytic cycle. Therefore, protection of the indazole nitrogen is often crucial for achieving high yields and reproducibility. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, though other protecting groups may also be suitable.[2]
Catalyst and Ligand Selection: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For aryl bromides, phosphine ligands are widely used.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices.[2]
-
Bulky, Electron-Rich Ligands: Ligands such as X-Phos can be effective for challenging couplings.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and efficiency.[4]
Base: The base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.
-
Organic Bases: Triethylamine (Et₃N) is a common choice, particularly in solvents like DMF.[2]
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also frequently used.[5][6]
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction.
-
N,N-Dimethylformamide (DMF): A widely used solvent that effectively dissolves the reactants and catalyst components.[2][3]
-
1,4-Dioxane: Another suitable solvent, often used in combination with water for Suzuki-Miyaura couplings of related halo-indazoles, and can be effective for Heck reactions as well.[7]
-
Toluene: A less polar option that can also be employed.[5]
Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the specific alkene and the catalyst system employed.[2][3]
Summary of Reaction Conditions for Structurally Related Substrates
The following table provides a summary of reported conditions for the Heck reaction of N-protected 7-bromoindoles, a close structural analog of this compound, which can serve as a valuable starting point for optimization.
| Entry | N-Protecting Group | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100 | 12 | 85 |
| 2 | Boc | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMF | 110 | 16 | 78 |
| 3 | THP | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.0) | Toluene | 100 | 24 | 72 |
Experimental Protocol: Heck Reaction of N-Boc-7-bromo-1H-indazole with Methyl Acrylate
This protocol provides a detailed, step-by-step procedure for a representative Heck reaction.
Materials:
-
N-Boc-7-bromo-1H-indazole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-7-bromo-1H-indazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for approximately 10 minutes to allow for the pre-formation of the active catalyst.
-
Addition of Alkene and Base: Sequentially add methyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 7-(2-(methoxycarbonyl)vinyl)-1H-indazole derivative.
Caption: A streamlined experimental workflow for the Heck reaction.
Troubleshooting and Field-Proven Insights
Dehalogenation as a Side Reaction: A common side reaction in the Heck coupling of aryl bromides, particularly with electron-rich heterocyclic systems, is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[8][9] This side reaction can be exacerbated by certain bases and high temperatures.[9]
Mitigation Strategies for Dehalogenation:
-
Additives: The addition of a halide salt, such as sodium bromide (NaBr), can suppress dehalogenation.[8] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have also been shown to be effective, potentially by stabilizing the active Pd(0) species.[8][9]
-
Careful Selection of Base: While triethylamine is commonly used, in some cases, inorganic bases like potassium carbonate may lead to less dehalogenation.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
Catalyst Deactivation: The palladium catalyst can sometimes deactivate over the course of the reaction, leading to incomplete conversion. This can be due to the formation of palladium black or coordination of the indazole nitrogen to the metal center.
Strategies to Address Catalyst Deactivation:
-
Ligand Choice: Employing more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes, can enhance catalyst stability.
-
N-Protection: As previously mentioned, protecting the indazole nitrogen is a key strategy to prevent catalyst inhibition.
By carefully considering these parameters and potential challenges, researchers can successfully employ the Heck reaction for the efficient synthesis of a diverse range of 7-vinyl-1H-indazole derivatives, thereby accelerating drug discovery and development efforts.
References
-
Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
ResearchGate. (2018). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2017). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]
-
PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]
-
ResearchGate. (2018). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
PMC. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]
-
PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]
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- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the N-H Position of 7-Bromo-1H-indazole
Introduction: The Strategic Importance of 7-Bromo-1H-indazole in Modern Drug Discovery
This compound is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structure is a key building block in a variety of therapeutically significant molecules, including potent inhibitors for the treatment of HIV-1 infections like Lenacapavir.[1][2] The bromine atom at the 7-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the nitrogen atoms of the pyrazole ring offer sites for derivatization that profoundly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
The derivatization of the N-H position of the indazole ring is a critical step in the synthesis of these complex molecules. However, this process is complicated by the issue of regioselectivity, as substitution can occur at either the N-1 or N-2 position, leading to two distinct regioisomers with potentially different biological activities. This guide provides a comprehensive overview of the strategies and protocols for the controlled and regioselective derivatization of the N-H position of this compound, empowering researchers to confidently synthesize the desired isomer for their drug discovery programs.
The Critical Challenge: Understanding and Controlling N-1 versus N-2 Regioselectivity
The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][4] Direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products, presenting a significant purification challenge and reducing the overall yield of the desired compound.[5] The regiochemical outcome of the N-derivatization is governed by a delicate interplay of several factors:
-
Steric Effects: Bulky substituents on the indazole ring or the incoming electrophile can sterically hinder approach to one of the nitrogen atoms, thereby favoring substitution at the less hindered position.
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N-1 and N-2 atoms. Electron-withdrawing groups, particularly at the C-7 position (adjacent to N-1), can decrease the nucleophilicity of the N-1 nitrogen, favoring substitution at the N-2 position.[3][6][7]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the N-1/N-2 ratio. For instance, the counter-ion of the base can engage in chelation with substituents on the indazole ring, directing the electrophile to a specific nitrogen atom.[5][8]
-
Nature of the Electrophile: The reactivity and structure of the alkylating, arylating, or acylating agent also play a crucial role in determining the site of substitution.
Caption: Key factors governing the regioselectivity of N-H derivatization of indazoles.
Part 1: N-Alkylation Strategies
N-alkylation is a common modification of the indazole scaffold. The choice of reaction conditions is paramount to achieving high regioselectivity.
Protocol 1.1: N-1 Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is particularly effective for achieving high N-1 selectivity, especially when the indazole ring is substituted with groups that do not strongly favor N-2 substitution. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a promising system for N-1 selective indazole alkylation.[3][6][7]
Rationale: In this system, NaH deprotonates the indazole to form the sodium salt. It is postulated that the sodium cation may coordinate with the N-2 nitrogen and a nearby electron-rich group, sterically hindering the approach of the electrophile to the N-2 position and thus favoring alkylation at N-1.[5][7]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq.) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the indazole.[3][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and does not interfere with the reaction.[3][6] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; warming allows the alkylation to proceed. |
| Electrophile | Alkyl Halide (R-Br, R-I) | Common and effective alkylating agents for this transformation.[3][6] |
Protocol 1.2: N-2 Selective Alkylation under Mitsunobu Conditions
In contrast to the NaH/THF system, the Mitsunobu reaction often favors the formation of the N-2 alkylated indazole.
Rationale: The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate. The steric and electronic environment around the N-2 nitrogen in the intermediate may be more favorable for nucleophilic attack in this case, leading to the observed preference for the N-2 regioisomer.[3][4]
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF or dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.
| Reagents | Function | Notes |
| Triphenylphosphine (PPh₃) | Activates the alcohol | |
| DEAD or DIAD | Azodicarboxylate | Oxidant in the reaction |
| Alcohol (R-OH) | Alkylating agent precursor |
Part 2: N-Arylation Methods
The introduction of an aryl group at the indazole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic method for the formation of C-N bonds and is applicable to the N-arylation of indazoles.
Rationale: This reaction involves the coupling of the indazole with an aryl halide in the presence of a copper catalyst and a base. The choice of ligand for the copper catalyst can be crucial for achieving high yields.
Caption: Workflow for Copper-Catalyzed N-Arylation.
Experimental Protocol:
-
Preparation: In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (e.g., aryl iodide or bromide, 1.2-2.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100-150 °C for 12-48 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Part 3: N-Acylation
N-acylation of indazoles typically proceeds with high N-1 selectivity.
Protocol 3.1: N-1 Selective Acylation
Rationale: The N-acylation of indazoles is often highly regioselective for the N-1 position. It is proposed that the reaction may initially form the kinetically favored N-2 acyl indazole, which then rapidly isomerizes to the thermodynamically more stable N-1 regioisomer.[3]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), THF, or acetonitrile. Add a base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography or recrystallization.
Summary of Regioselective Derivatization Strategies
| Desired Product | Reaction Type | Key Reagents and Conditions | Predominant Isomer | Reference |
| N-1 Alkyl | Alkylation | NaH, THF | N-1 | [3][6][7] |
| N-2 Alkyl | Alkylation | PPh₃, DEAD/DIAD, Alcohol (Mitsunobu) | N-2 | [3][4] |
| N-1/N-2 Aryl | Arylation | CuI, Ligand, Base, Aryl Halide | Mixture, dependent on conditions | [9] |
| N-1 Acyl | Acylation | Acyl Halide/Anhydride, Base (e.g., Et₃N) | N-1 | [3] |
Conclusion
The regioselective derivatization of the N-H position of this compound is a critical and achievable goal in the synthesis of complex, biologically active molecules. A thorough understanding of the interplay between steric and electronic effects, coupled with the careful selection of reagents and reaction conditions, allows for the targeted synthesis of either the N-1 or N-2 substituted regioisomer. The protocols outlined in this guide provide a solid foundation for researchers to successfully navigate the challenges of indazole functionalization and advance their drug discovery efforts.
References
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Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
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University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
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Gao, Y., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Organic Letters, 17(15), 3854–3857. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-1H-Indazole Intermediates
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the large-scale production of 7-bromo-1H-indazole, a pivotal intermediate in contemporary medicinal chemistry. Recognizing the escalating demand for this scaffold in the development of novel therapeutics, this document delineates two robust and scalable synthetic routes. The protocols are presented with an emphasis on procedural safety, reproducibility, and optimization for industrial applications. The causality behind experimental choices is thoroughly explained to empower researchers and process chemists to adapt and troubleshoot these methodologies. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Nucleus
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties.[1][2] Notably, substituted indazoles are key components in the synthesis of targeted therapeutics, such as kinase inhibitors.[3] this compound, in particular, serves as a crucial building block for complex molecular architectures, including the potent HIV-1 capsid inhibitor, Lenacapavir.[4][5][6][7] The bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of diverse compound libraries.
This guide will focus on two primary synthetic pathways for the large-scale synthesis of this compound:
-
Route A: A classical approach via the Sandmeyer reaction of 7-aminoindazole.
-
Route B: A modern and efficient two-step synthesis involving regioselective bromination followed by cyclization with hydrazine.[4][5][6][7]
The selection of a synthetic route for large-scale production is a critical decision, balancing factors such as cost of starting materials, reaction efficiency, safety, and environmental impact. The following sections will provide a detailed analysis of each route to aid in this decision-making process.
Comparative Analysis of Synthetic Strategies
| Feature | Route A: Sandmeyer Reaction | Route B: Bromination/Cyclization |
| Starting Material | 7-Aminoindazole | 2,6-Dichlorobenzonitrile[4][5][6][7] |
| Key Transformations | Diazotization, Sandmeyer Reaction[8][9][10] | Regioselective Bromination, Nucleophilic Aromatic Substitution/Cyclization |
| Scalability | Moderate; challenges with diazonium salt stability and exotherms. | High; demonstrated on hundred-gram scales.[4][5][6][7] |
| Safety Considerations | Handling of potentially unstable diazonium salts; use of sodium nitrite. | Use of bromine and hydrazine, both hazardous materials requiring strict handling protocols.[11][12][13] |
| Overall Yield | Can be variable, reported around 37%.[8] | Reported overall yields of 38-45%.[4][5][6][7] |
| Purification | May require column chromatography. | Can be designed to avoid column chromatography.[4][5][6][7] |
Expert Insight: While the Sandmeyer reaction is a well-established method, its application on a large scale can be challenging due to the inherent instability of diazonium salts. Route B, leveraging a regioselective bromination and a robust cyclization, presents a more scalable and potentially safer alternative for industrial production, despite the need for careful handling of bromine and hydrazine.
Synthetic Workflow Overview
Route A: Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route B: Bromination and Cyclization
Caption: Workflow for the synthesis of a this compound derivative via bromination and cyclization.
Detailed Experimental Protocols
Route A: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established literature procedures.[8]
Materials and Equipment:
-
7-Aminoindazole
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Bromide (CuBr)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (e.g., acetone/dry ice)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat
Procedure:
-
Diazotization:
-
In a jacketed reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid (approx. 7.2 mL per gram of starting material) and water (approx. 2.5 mL per gram of starting material).
-
Cool the mixture to -10 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution to the reaction mixture via an addition funnel, maintaining the internal temperature between -10 °C and -5 °C.
-
After the addition is complete, stir the reaction mixture at -5 °C for an additional 15 minutes. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve cuprous bromide (1.05 eq) in concentrated hydrobromic acid. Cool this solution in an ice bath.
-
Slowly add the cold cuprous bromide solution to the diazonium salt solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Effervescence (evolution of nitrogen gas) should be observed.
-
-
Workup and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is exothermic and should be performed with caution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
-
Expected Yield: Approximately 37%.[8]
Causality of Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Hydrobromic Acid: HBr serves as both the acid catalyst for diazotization and the source of the bromide nucleophile in the Sandmeyer reaction.
-
Cuprous Bromide: Cu(I) is a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[9][10]
Route B: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is based on a scalable synthesis reported for an intermediate of Lenacapavir.[4][5][6][7]
Materials and Equipment:
-
2,6-Dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat
Procedure:
-
Regioselective Bromination:
-
Charge the reaction vessel with 2,6-dichlorobenzonitrile (1.0 eq) and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Portion-wise, add N-bromosuccinimide (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by HPLC or TLC).
-
Carefully quench the reaction by pouring it onto ice-water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry to obtain 3-bromo-2,6-dichlorobenzonitrile.
-
-
Cyclization:
-
In a separate reaction vessel, dissolve the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-methyltetrahydrofuran.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If necessary, add an anti-solvent (e.g., water or heptane) to induce further precipitation.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry to yield 7-bromo-4-chloro-1H-indazol-3-amine.
-
Expected Yield: 38-45% over two steps.[4][5][6][7]
Causality of Experimental Choices:
-
Sulfuric Acid in Bromination: The strong acid protonates the nitrile group, deactivating the ring towards electrophilic aromatic substitution, and directs the bromination to the desired position.
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring of the indazole system.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener solvent alternative to other ethers like THF, with a higher boiling point suitable for the cyclization reaction.
Safety and Handling Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash and shower should be readily accessible.
Specific Reagent Hazards:
-
Bromine/N-Bromosuccinimide: Highly corrosive and toxic. Avoid inhalation of dust or vapors. Handle in a fume hood.[13] In case of skin contact, wash immediately with copious amounts of water.
-
Hydrazine and Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[11][12] It is also flammable.[11] Use in a closed system or with very effective local exhaust ventilation. Avoid contact with skin and eyes. Leather articles (e.g., shoes) contaminated with hydrazine should be discarded.[11]
-
Concentrated Acids (HBr, H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Sodium Nitrite: Oxidizing agent. Can cause fires in contact with combustible materials. Toxic if swallowed.
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by appropriate analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The large-scale synthesis of this compound is a critical process for the advancement of numerous drug discovery programs. This guide has detailed two viable synthetic routes, providing not only step-by-step protocols but also the underlying chemical principles. The choice between the Sandmeyer reaction and the bromination/cyclization approach will depend on the specific capabilities and priorities of the manufacturing facility. With careful attention to the procedural details and safety precautions outlined herein, researchers and production chemists can confidently and efficiently produce this valuable intermediate on a large scale.
References
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). J. Org. Chem., 88(7), 4209–4223. Retrieved January 11, 2026, from [Link]
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Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Org. Lett., 26(5), 1229–1232. Retrieved January 11, 2026, from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved January 11, 2026, from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved January 11, 2026, from [Link]
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Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. (2013). Angew Chem Int Ed Engl, 52(29), 7509-13. Retrieved January 11, 2026, from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved January 11, 2026, from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved January 11, 2026, from [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry, 37(2). Retrieved January 11, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4789. Retrieved January 11, 2026, from [Link]
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Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]
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Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. Retrieved January 11, 2026, from [Link]
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Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved January 11, 2026, from [Link]
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Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved January 11, 2026, from [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(3), 667–677. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11, 15675-15687. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromo-1H-Indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This is particularly evident in the field of protein kinase inhibition, where the indazole framework is a cornerstone of numerous approved and investigational drugs.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.
The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the ATP-binding pocket of kinases. Furthermore, the scaffold allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several commercially successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core and are primarily known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3]
7-Bromo-1H-indazole, in particular, serves as a highly valuable and versatile starting material in the synthesis of such inhibitors. The bromine atom at the 7-position provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the strategic introduction of diverse aryl and heteroaryl moieties. This application note provides a detailed guide to the use of this compound in the synthesis of kinase inhibitors, focusing on key synthetic transformations and providing detailed, field-proven protocols.
The Strategic Importance of the 7-Position
The 7-position of the indazole ring projects into a region of the kinase ATP-binding site that can be exploited to achieve both potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly impact the inhibitory profile of a compound. For instance, the introduction of various aryl or heteroaryl groups via cross-coupling reactions can lead to enhanced interactions with the target kinase, improved cellular activity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The bromine atom in this compound is ideally suited for this purpose, being a versatile precursor for palladium- and copper-catalyzed cross-coupling reactions.
Key Synthetic Methodologies
The transformation of this compound into potent kinase inhibitors typically relies on a toolbox of modern synthetic organic chemistry reactions. The most important of these are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and N-arylation reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[4] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl and heteroaryl substituents at the 7-position of the indazole core. These substituents can occupy hydrophobic pockets within the kinase active site, leading to a significant increase in binding affinity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. A common choice is a palladium(II) source like Pd(OAc)₂ or a pre-catalyst that readily forms the active Pd(0) species. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and prevent side reactions.
-
Base: A base is required to activate the boronic acid partner. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary for the solubility of the inorganic base.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This reaction can be adapted for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 197 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-phenyl-1H-indazole.
Data Presentation: Representative Suzuki-Miyaura Couplings with this compound Derivatives
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | Adapted from[4] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 92 | Adapted from[4] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 78 | Adapted from[2] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 88 | Adapted from[2] |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that is instrumental in the synthesis of kinase inhibitors.[5] It enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 7-position of the indazole core. These amino groups can serve as crucial hydrogen bond donors or acceptors, or as points for further diversification of the inhibitor structure.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or DavePhos are often employed to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent unwanted side reactions.
Experimental Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline. This method can be adapted for a range of primary and secondary amines.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 197 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) and aniline (1.2 mmol, 110 µL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath or heating mantle and stir the mixture at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 7-(phenylamino)-1H-indazole.
N-Arylation: Modifying the Indazole Core
In addition to functionalizing the 7-position, modifying the N1 position of the indazole ring is a common strategy in kinase inhibitor design. N-arylation can introduce bulky groups that can induce a specific conformation of the inhibitor, leading to improved selectivity. Both palladium-catalyzed (Buchwald-Hartwig type) and copper-catalyzed (Ullmann type) conditions can be employed for this transformation.[6][7]
Causality Behind Experimental Choices:
-
Palladium-Catalyzed N-Arylation: This method often offers milder reaction conditions and a broader substrate scope compared to copper-catalyzed methods. The choice of ligand is critical for achieving high yields.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for forming C-N bonds and can be effective for certain substrates where palladium catalysis is problematic. It often requires higher reaction temperatures.
Experimental Protocol 3: Copper-Catalyzed N-Arylation of this compound with Iodobenzene
This protocol describes a copper-catalyzed N-arylation of this compound with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Sealed tube
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 197 mg), iodobenzene (1.5 mmol, 167 µL), CuI (0.1 mmol, 19 mg), and 1,10-phenanthroline (0.2 mmol, 36 mg).
-
Reagent Addition: Add cesium carbonate (2.0 mmol, 652 mg) and anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-phenyl-7-bromo-1H-indazole.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations starting from this compound.
Caption: Key synthetic transformations of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study on VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Consequently, VEGFR-2 is a major target for anti-cancer drug development. The indazole scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.
The synthetic strategies outlined above can be used to generate a library of 7-substituted indazole derivatives for screening against VEGFR-2. For example, a Suzuki-Miyaura coupling can be used to introduce a variety of aryl groups at the 7-position, which can interact with the hydrophobic region of the VEGFR-2 active site.
Caption: Workflow for the synthesis and screening of VEGFR-2 inhibitors.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of indazole-based kinase inhibitors. Lower IC₅₀ values indicate greater potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Scaffold Originating from | Reference |
| A | VEGFR-2 | 25 | 1H-Indazole | [8] |
| B | JNK1 | 6 | 1H-Indazole | [1] |
| C | JNK3 | 40 | 1H-Indazole | [1] |
| D | PI3Kα | 361 | 3-Ethynyl-1H-indazole | [9] |
| C05 | PLK4 | < 0.1 | Indazole-based | [10] |
| Foretinib | c-Met | 2.5 | Indazole-based | [11] |
This table provides representative data to illustrate the potency of indazole-based kinase inhibitors. The synthetic routes for these specific compounds may vary.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The strategic functionalization of the 7-position through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and workflows presented in this application note provide a solid foundation for researchers in drug discovery to leverage the full potential of this valuable synthetic intermediate. Future work in this area will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of the indazole core, as well as the exploration of novel substitution patterns to target a broader range of kinases implicated in human disease.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]
-
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. Available at: [Link]
-
Some FDA approved VEGFR-2 inhibitors and their essential pharmacophoric features. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. Available at: [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. ResearchGate. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]
-
Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research. Available at: [Link]
-
Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. NIH. Available at: [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 1-Arylindazoles via N-Arylation of 3-Trimethylsilylindazoles. ResearchGate. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
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- 11. b.aun.edu.eg [b.aun.edu.eg]
Experimental Procedure for N-Alkylation of 7-Bromo-1H-Indazole: A Guide to Regiocontrol and Synthesis
An Application Guide for Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents targeting cancer, inflammation, and viral diseases.[1][2] N-alkylated indazoles, in particular, are frequently utilized as bioisosteres for indoles or as key pharmacophores that modulate a drug's interaction with its biological target.[3][4] The regioselective introduction of alkyl groups onto the indazole nitrogen atoms (N1 or N2) is a critical, yet often challenging, step in the synthesis of these valuable compounds. The ambident nucleophilic nature of the indazole anion typically leads to a mixture of N1 and N2 alkylated isomers, complicating purification and reducing the overall yield of the desired product.[5][6]
This application note provides a comprehensive guide to the N-alkylation of 7-bromo-1H-indazole, a versatile building block for further functionalization via cross-coupling reactions. We will delve into the mechanistic principles governing regioselectivity, present detailed experimental protocols for selectively targeting the N1 and N2 positions, and offer expert guidance on reaction optimization, characterization, and troubleshooting.
The Challenge of Regioselectivity: Mechanistic Insights
The regiochemical outcome of indazole N-alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions, which collectively dictate whether the reaction proceeds under kinetic or thermodynamic control.[7]
1. Tautomerism and Anion Formation: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[2][8] Deprotonation with a base generates a resonance-stabilized indazolide anion, where the negative charge is delocalized across both nitrogen atoms. This ambident nucleophilicity is the root of the regioselectivity challenge.
2. Factors Influencing the N1:N2 Ratio:
-
Solvent and Base System: The choice of solvent and the base's counter-ion is paramount.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers, as they solvate the cation, leading to a "freer" indazolide anion that can react at either nitrogen.[2][3]
-
Less polar aprotic solvents such as tetrahydrofuran (THF) or dioxane, when paired with coordinating cations like Na⁺ or Cs⁺, tend to favor N1 alkylation. This is often attributed to the formation of a chelated intermediate where the cation coordinates to the N2 nitrogen and a nearby atom (like an ester at C3), sterically directing the alkylating agent to the N1 position.[5][9]
-
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly impacts the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, particularly at the C7 position (adjacent to N1), can decrease the nucleophilicity of the N1 position, thereby favoring attack at N2. Studies have shown that indazoles with a C7-NO₂ or C7-CO₂Me group yield products with excellent N2 selectivity.[1][10] The bromo-substituent at C7 in the title compound is electron-withdrawing and is expected to influence the N1:N2 ratio.
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can sterically hinder approach to one of the nitrogen atoms. The C7-bromo group can create steric congestion around the N1 position, potentially favoring N2 substitution.[4]
-
Thermodynamic vs. Kinetic Control: Under conditions that allow for equilibration (e.g., higher temperatures, reversible reaction steps), the thermodynamically more stable N1-alkylated product is often favored.[1][11] Kinetically controlled conditions may favor the N2 isomer depending on the transition state energies.
Below is a diagram illustrating the competing pathways in the N-alkylation of the this compound anion.
Caption: Competing N1 and N2 alkylation pathways of this compound.
Experimental Protocols and Workflow
Safety is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[12][13]
General Experimental Workflow
The overall process for the N-alkylation of this compound follows a standardized workflow from setup to final product characterization.
Caption: General experimental workflow for N-alkylation.
Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF
This protocol is adapted from methodologies known to favor N1-alkylation for a range of indazole substrates.[1][5][9] The use of NaH in a non-polar aprotic solvent like THF often promotes N1 selectivity.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide), 1.1 equiv.
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Handle with extreme care.[9]
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N1 and N2 isomers and afford the pure N1-alkylated product.
Protocol 2: Alkylation using Cesium Carbonate in DMF (Conditions often yielding mixtures or favoring N2)
This protocol employs more polar conditions which, for many indazoles, can lead to a mixture of isomers.[3] For 7-substituted indazoles with electron-withdrawing groups, these conditions may favor the N2 product.[1][10]
Materials and Reagents:
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), 2.0 equiv.
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide), 1.2 equiv.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.
-
Alkylation: Add the alkylating agent (1.2 equiv) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note the formation of two product spots corresponding to the N1 and N2 isomers.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture using flash column chromatography to separate the N1 and N2 isomers. The polarity difference between the isomers is often sufficient for separation.
Summary of Reaction Conditions
The choice of reagents and conditions dramatically affects the isomeric ratio. The following table summarizes common conditions and their typical outcomes.
| Base | Solvent | Temperature | Typical Predominant Isomer | Reference(s) |
| NaH | THF | 0 °C to RT | N1 (often high selectivity) | [1][5][9] |
| K₂CO₃ | DMF | RT to 120 °C | Mixture of N1 and N2 | [3][14] |
| Cs₂CO₃ | DMF | RT to 80 °C | Mixture / N2 favored | [11][15] |
| Cs₂CO₃ | Dioxane | 90 °C | N1 (for some substrates) | [2] |
| TfOH (cat.) | Dioxane | RT to 80 °C | N2 (with trichloroacetimidates) | [16][17] |
Characterization: Distinguishing N1 and N2 Isomers
Unambiguous structural assignment of the N1 and N2 isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation).[8]
-
¹H NMR: The chemical shift of the proton at the C3 position is often informative. In N2-isomers, this proton is typically shifted downfield compared to the corresponding N1-isomer. The protons of the alkyl group attached to the nitrogen will also exhibit different chemical shifts between isomers.
-
¹³C NMR: The chemical shifts of the indazole ring carbons, especially C3 and C7a, differ between the N1 and N2 regioisomers.
-
HMBC (Key Technique): This experiment provides definitive proof of connectivity.
-
N1-Isomer: A crucial correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C7a carbon of the indazole ring.[8][11]
-
N2-Isomer: A correlation will be observed between the protons of the N-CH₂-R group and the C3 carbon of the indazole ring.[11]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently reactive alkylating agent.3. Low reaction temperature. | 1. Use fresh, high-quality NaH. Wash the mineral oil off with anhydrous hexanes if necessary.2. Switch to a more reactive electrophile (e.g., from R-Cl to R-Br or R-I).3. Increase the reaction temperature. |
| Poor Regioselectivity | 1. Reaction conditions favor isomer mixture (e.g., K₂CO₃/DMF).2. Electronic/steric effects of the C7-bromo group. | 1. To favor N1, switch to NaH/THF conditions.2. To favor N2, explore conditions like TfOH catalysis with an alkyl trichloroacetimidate.[17]3. Carefully re-optimize temperature and reaction time. |
| Incomplete Reaction | 1. Insufficient amount of base or alkylating agent.2. Reaction time is too short. | 1. Ensure stoichiometry is correct; consider using slightly more base (1.2-1.5 equiv) and alkylating agent (1.1-1.3 equiv).2. Extend the reaction time and monitor carefully by TLC/LC-MS. |
| Difficult Purification | Isomers have very similar polarity. | 1. Use a high-performance chromatography system.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).3. Explore separation by recrystallization from a mixed solvent system.[6] |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[18][19]
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture.[9]
-
Alkyl Halides (e.g., Benzyl Bromide, Iodomethane): Are lachrymators, toxic, and potential carcinogens. Always handle in a fume hood with appropriate gloves.
-
Anhydrous Solvents (THF, DMF): Are flammable and/or irritants. Use in a well-ventilated area and avoid ignition sources. DMF is a reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][18] Dispose of chemical waste according to institutional and local regulations.
References
-
Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6895-6901. Available at: [Link]
-
Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]
-
Keating, A., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alam, M. M., & Keating, A. D. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1951. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]
-
ResearchGate. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 7-Bromo-1H-Indazole in Modern Agrochemical Synthesis
Introduction
The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in both pharmaceutical and agrochemical research.[1][2][3] Compounds incorporating this bicyclic structure, composed of a fused benzene and pyrazole ring, have demonstrated potent anti-inflammatory, antitumor, and antimicrobial properties.[1] In the realm of agriculture, these derivatives are crucial for developing novel fungicides, herbicides, and insecticides.[4]
7-Bromo-1H-indazole, in particular, has emerged as a highly valuable and versatile intermediate. The strategic placement of the bromine atom at the C7 position provides a reactive "handle" for chemists. This site is primed for functionalization, most notably through palladium-catalyzed cross-coupling reactions, which allows for the systematic and efficient introduction of diverse molecular fragments.[5] This capability is paramount in creating large libraries of candidate compounds for high-throughput screening, accelerating the discovery of new and effective agrochemicals. This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical and Structural Data
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 53857-58-2 | [6][7] |
| Molecular Formula | C₇H₅BrN₂ | [7] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| Appearance | Pale yellow or off-white powder | [7] |
| Melting Point | 123-130 °C | [7] |
| SMILES | Brc1cccc2cn[nH]c12 | [7] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [7] |
Core Application: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, a linkage that is central to the structure of many active agrochemical ingredients.[3][5] This reaction allows for the coupling of this compound with a vast array of aryl and heteroaryl boronic acids, providing a direct route to complex biaryl structures.
Expertise & Causality: Why This Reaction Works
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle.
-
The Catalyst: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like PdCl₂(dppf) or Pd(PPh₃)₄, is essential. The choice of phosphine ligands (e.g., dppf, PPh₃) is critical as they stabilize the palladium center and modulate its reactivity, influencing reaction efficiency and substrate scope.[3][9]
-
The Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5][9]
-
The Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is commonly employed. The organic solvent solubilizes the indazole substrate and catalyst, while water is necessary to dissolve the inorganic base.[3]
Workflow for C7-Arylation of this compound
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 1: Synthesis of a C7-Aryl-1H-Indazole Derivative
This protocol is a representative procedure adapted from established methodologies for the Suzuki-Miyaura coupling of bromoindazoles.[3][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is crucial as the Pd(0) active catalyst can be sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system of 1,4-dioxane and water (4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[3] c. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C7-aryl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Suzuki-Miyaura Coupling Data
The following table showcases the versatility of the Suzuki-Miyaura reaction with 7-bromo-indazole derivatives, adapted from published results.[5]
| Arylboronic Acid Partner | C7-Arylated Product | Yield (%) |
| (4-methoxyphenyl)boronic acid | 7-(4-methoxyphenyl)-1H-indazole derivative | 70 |
| (4-(trifluoromethyl)phenyl)boronic acid | 7-(4-(trifluoromethyl)phenyl)-1H-indazole derivative | 65 |
| (3-fluorophenyl)boronic acid | 7-(3-fluorophenyl)-1H-indazole derivative | 75 |
| Thiophen-2-ylboronic acid | 7-(thiophen-2-yl)-1H-indazole derivative | 68 |
Synthesis of the Key Intermediate: this compound
Access to the starting material is a prerequisite for any synthetic campaign. One of the most common and reliable methods for preparing this compound is via a Sandmeyer reaction starting from the readily available 7-amino-1H-indazole.[10]
Workflow for Sandmeyer Bromination
Caption: Synthesis of this compound via Sandmeyer Reaction.
Protocol 2: Sandmeyer Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of this compound from 7-aminoindazole.[10]
Materials:
-
7-amino-1H-indazole
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: a. In a beaker, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water. b. Cool the solution to between -10 °C and -5 °C in an ice-salt bath. c. In a separate vessel, dissolve sodium nitrite (1.1 eq) in water and cool the solution. d. Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, ensuring the temperature remains below -5 °C. Stir for 15 minutes. The formation of the diazonium salt is critical and temperature-sensitive.
-
Sandmeyer Reaction: a. Prepare a solution of copper(I) bromide (1.05 eq) in concentrated hydrobromic acid and cool it. b. Add the cold CuBr solution dropwise to the diazonium salt solution over 15 minutes. Vigorous nitrogen evolution will be observed.
-
Work-up and Isolation: a. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. b. Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. c. Extract the aqueous mixture multiple times with ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. e. The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of advanced agrochemicals. Its true value lies in the C7-bromo functionality, which serves as a versatile anchor point for diversification through robust and reliable methods like the Suzuki-Miyaura cross-coupling. The protocols and insights provided herein demonstrate the straightforward application of this building block to generate novel, structurally complex indazole derivatives. For researchers in the agrochemical field, mastering the chemistry of this compound opens a direct and efficient pathway to the discovery and development of next-generation crop protection agents.
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- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). NIH.
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- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv.
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- 53857-58-2|this compound|BLD Pharm. (n.d.).
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application of 7-bromo-1H-indazole in materials science
An Application and Protocol Guide
Topic: 7-Bromo-1H-indazole in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS: 53857-58-2) is a heterocyclic aromatic compound that has emerged as a pivotal building block in the synthesis of advanced functional materials.[1] Its unique structure, featuring a purine-like indazole core and a strategically positioned bromine atom at the 7-position, endows it with exceptional synthetic versatility.[2][3] The bromine atom serves as a highly effective chemical handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse functional moieties.[3] This guide provides an in-depth exploration of the applications of this compound in materials science, with a primary focus on organic electronics and its analogous role as a privileged scaffold in medicinal chemistry. We will detail the causality behind its utility, provide step-by-step synthetic protocols, and present data that underscores its potential for creating next-generation materials and therapeutic agents.
Core Concepts: Physicochemical Properties and Synthetic Rationale
This compound is valued not just for its core structure but for the reactivity conferred by the C7-Br bond. Understanding its properties is key to its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53857-58-2 | |
| Molecular Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Pale yellow or off-white powder | [3] |
| Melting Point | 126-130 °C | |
| Purity | Typically ≥97% |
Safety Profile: Users should consult the full Safety Data Sheet (SDS) before use. Key GHS classifications often include:
-
GHS07 (Exclamation Mark): Warning
-
H302: Harmful if swallowed[4]
The Causality of Synthetic Versatility
The primary driver for the extensive use of this compound in materials synthesis is the presence of the bromine atom on the electron-rich indazole ring. This C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][5] These reactions are foundational in modern organic synthesis because they allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This enables researchers to "decorate" the indazole core, systematically tuning the electronic, optical, and biological properties of the final molecule.
Foundational Protocol: Synthesis of this compound
While commercially available, understanding the synthesis of the building block itself is valuable. A common laboratory-scale method is the Sandmeyer reaction starting from 7-amino-1H-indazole.[3][6]
Protocol 2.1: Synthesis via Diazotization-Bromination
This protocol describes the conversion of an amino group to a bromine atom via a diazonium salt intermediate.
Rationale: The amino group is first converted into a diazonium salt using sodium nitrite under acidic conditions (hydrobromic acid). This diazonium group is an excellent leaving group (N₂ gas). Copper(I) bromide is used as a catalyst to facilitate the substitution of the diazonium group with a bromide ion from the HBr.[6]
Materials:
-
7-Amino-1H-indazole
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Diazotization: In a flask, dissolve 7-amino-1H-indazole (1.0 eq) in concentrated HBr and deionized water. Cool the mixture to -10 °C in an ice-salt bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below -5 °C.[6]
-
Stir the resulting solution at -5 °C for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, dissolve copper(I) bromide (1.05 eq) in concentrated HBr and cool the solution in an ice bath.[6]
-
Add the cold CuBr solution dropwise to the diazonium salt solution. The temperature should be maintained below 0 °C during the addition.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Vigorous nitrogen evolution will be observed.
-
Work-up and Purification: Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[6]
-
Validation: The product can be further purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient). Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected melting point is 126-130 °C.
Application in Organic Electronics: OLED Materials
The rigid, planar structure of the indazole core makes it an excellent scaffold for creating materials for Organic Light-Emitting Diodes (OLEDs).[7] By attaching fluorescent or phosphorescent moieties to the 7-position via cross-coupling, it is possible to synthesize novel emitter or host materials with tailored optoelectronic properties.[1]
Protocol 3.1: Synthesis of a π-Conjugated Indazole Derivative via Suzuki Coupling
This protocol provides a representative example of how to append a π-conjugated system (pyrene, a blue-light emitter) to the indazole core.
Rationale: The Suzuki coupling is a robust method for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the organobromide (this compound) and an organoboron compound (pyrene-1-boronic acid). A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
Materials:
-
This compound (1.0 eq)
-
Pyrene-1-boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, pyrene-1-boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Add degassed solvents (Toluene and Water) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product (7-(pyren-1-yl)-1H-indazole) by NMR, Mass Spectrometry, and measure its photophysical properties (UV-Vis absorption and photoluminescence spectroscopy) to confirm its potential as an OLED material.
Table 2: Conceptual Structure-Property Relationships for OLED Materials
This table illustrates how modifying the substituent at the 7-position can tune key properties for OLED applications.
| Substituent (R) at 7-position | Expected Emission Color | HOMO/LUMO Levels | Rationale for Change |
| Pyrene | Blue | Deep HOMO, Low LUMO | Pyrene is an intrinsically blue-emitting fluorophore.[8] |
| N,N-Diphenylaniline | Green-Blue | Higher HOMO | The electron-donating amine group raises the HOMO level, reducing the bandgap. |
| Dicyanovinylbenzene | Yellow-Orange | Lower LUMO | The electron-withdrawing cyano groups stabilize the LUMO, red-shifting the emission. |
Application as a Scaffold for Bioactive Molecules
For the drug development professionals in our audience, the principles of using this compound are directly transferable. In medicinal chemistry, the indazole core is considered a "privileged scaffold" for developing protein kinase inhibitors.[9][10]
Rationale for Use: The 1H-indazole core is a bioisostere of adenine (a key component of ATP), allowing indazole-based molecules to act as competitive inhibitors at the ATP-binding site of kinases.[2] The nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent binding. The 7-position provides an exit vector to introduce further substituents that can interact with other parts of the binding pocket to enhance potency and selectivity.[2]
Table 3: Examples of Indazole-Based Kinase Inhibitors
The following table, derived from public data, shows how modifications to the indazole scaffold, often enabled by chemistry at positions like C7, lead to potent inhibitors for various cancer-related kinases.
| Indazole Derivative Class | Target Kinase | Example IC₅₀ | Source |
| 1H-Indazole-3-carboxamides | GSK-3β | 0.35 µM | [9] |
| 1H-Indazol-3-amines | FGFR1 | < 4.1 nM | [9] |
| Substituted Indazoles | Akt | (Varies with isoform) | [11] |
The synthesis of these complex inhibitors frequently involves a cross-coupling reaction at a halogenated position (such as C7) as a key strategic step to build out the molecule and achieve the desired biological activity.
Conclusion
This compound is a powerful and enabling chemical building block. Its true value lies in its synthetic accessibility and the predictable reactivity of the C7-Br bond. This allows for the rational design and synthesis of complex organic molecules with precisely tuned properties. Whether the goal is to create novel materials for next-generation displays and electronics or to develop selective and potent drugs for treating human disease, this compound provides a reliable and versatile starting point for innovation.
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- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.
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Application Notes and Protocols for the Synthesis of 7-Substituted-1H-Indazoles via Cross-Coupling Reactions
Introduction: The Strategic Importance of 7-Substituted-1H-Indazoles in Modern Drug Discovery
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for oncology (e.g., Pazopanib, an inhibitor of tyrosine kinases)[3][4], inflammation (e.g., Bendazac)[3], and a host of other therapeutic areas.[3][5] Among the various substituted indazoles, those functionalized at the 7-position are of particular strategic importance. This position, adjacent to the fused benzene ring's nitrogen, allows for steric and electronic modulation that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.
Historically, the regioselective synthesis of 7-substituted indazoles has been a significant challenge. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized access to these valuable compounds, offering a versatile and efficient toolkit for their construction.[6][7] This guide provides an in-depth exploration of key cross-coupling methodologies for the synthesis of 7-substituted-1H-indazoles, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
Prerequisite: The Gateway to C7-Functionalization - Synthesis of 7-Halo-1H-Indazoles
The successful implementation of cross-coupling strategies hinges on the availability of suitable starting materials, most notably 7-halo-1H-indazoles. These precursors serve as the electrophilic partners in the catalytic cycle. A reliable route to these key intermediates is paramount. One common approach involves the diazotization of 7-amino-1H-indazole followed by a Sandmeyer-type reaction to introduce the desired halogen (Cl, Br, I).[8] Alternatively, direct halogenation of the indazole core can be achieved, though regioselectivity can be a challenge. For instance, bromination of 4-substituted NH-free indazoles has been shown to selectively occur at the C7 position.[9]
Another versatile precursor is 7-triflyloxy-1H-indazole (7-OTf-1H-indazole), which can be synthesized from 7-hydroxy-1H-indazole.[6][7] Triflate is an excellent leaving group in palladium-catalyzed reactions, often exhibiting higher reactivity than the corresponding halides.
Navigating the Synthetic Landscape: Key Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions provide a powerful platform for forging new carbon-carbon and carbon-heteroatom bonds at the C7 position of the indazole nucleus.[10][11] The choice of reaction depends on the desired substituent to be introduced.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[2][12] The reaction involves the coupling of a 7-halo or 7-triflyloxy-1H-indazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[2][10]
Mechanistic Rationale: The catalytic cycle, as illustrated below, commences with the oxidative addition of the 7-substituted indazole to a Pd(0) species. This is followed by transmetalation with the organoboron reagent, where the organic moiety is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[10]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dimethoxyethane (DME) or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf is a robust ligand for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. |
| Solvent | DME/H₂O, Dioxane/H₂O, Toluene/H₂O | The aqueous component is crucial for the transmetalation step. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14][15] This reaction facilitates the coupling of a 7-halo-1H-indazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[13][16]
Mechanistic Rationale: The mechanism shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[11][13][16] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[14]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of 7-Iodo-1H-indazole with Morpholine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 7-iodo-1H-indazole (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%) to a dry Schlenk tube.
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.) and morpholine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands promote reductive elimination. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for installing an alkynyl group onto an aromatic ring, providing access to compounds with diverse applications, from materials science to medicinal chemistry.[17][18][19] The reaction couples a 7-halo-1H-indazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[17][20]
Mechanistic Rationale: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 7-halo-indazole to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. The copper(I)-acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of the amine base. Reductive elimination from the palladium center yields the 7-alkynyl-1H-indazole.[21]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Protocol: Sonogashira Coupling of 7-Iodo-1H-indazole with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 7-iodo-1H-indazole (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).
-
Solvent and Amine Addition: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.1 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for this transformation. |
| Copper Co-catalyst | CuI | Essential for the activation of the terminal alkyne. |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents are generally used. |
Heck-Mizoroki Reaction: Introduction of Alkenyl Groups
The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl or vinyl halide with an alkene.[22][23][24] In the context of 7-substituted indazoles, this reaction allows for the introduction of alkenyl moieties, which can serve as versatile handles for further synthetic transformations.[25][26]
Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the 7-halo-indazole to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the alkenyl-substituted indazole product and a hydridopalladium species. The base in the reaction mixture then regenerates the active Pd(0) catalyst.[26][27]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of 7-substituted or 3, 7-disubstituted 1H-indazoles | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Heck Reaction [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 27. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 7-bromo-1H-indazole
An in-depth guide to optimizing Suzuki coupling reactions with 7-bromo-1H-indazole, designed for chemists and drug development professionals.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, addressing the specific nuances of working with N-H containing heteroaromatics like indazole.
The primary challenge with 1H-indazoles in palladium-catalyzed cross-coupling is the presence of the acidic N-H proton. This group can interact with the palladium catalyst or the base, leading to catalyst inhibition, side reactions, and lower yields.[1][2] This guide will explore strategies to mitigate these issues, both with and without N-protection.
Troubleshooting Guide
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes and how can I fix it?
This is the most common issue when working with N-H indazoles. The problem often lies in catalyst deactivation or suboptimal reaction conditions that fail to overcome the inhibitory effect of the substrate.
Potential Cause 1: Catalyst Inhibition by the Indazole N-H Group The lone pair on the indazole nitrogen can coordinate to the palladium center, forming a stable, catalytically inactive Pd-azolyl intermediate.[1] This effectively removes the catalyst from the productive cycle.
Solutions:
-
Switch to Buchwald Ligands: Modern, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective. They form bulky palladium complexes that favor the desired reductive elimination step and are less susceptible to inhibition by nitrogen-rich heterocycles.[1]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 5-10 mol% can sometimes compensate for catalyst deactivation and push the reaction to completion.
-
Consider N-Protection: Protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) eliminates the acidic proton, preventing catalyst inhibition and often leading to cleaner, more reliable reactions.[3][4]
Potential Cause 2: Inappropriate Choice of Base The base is critical for activating the boronic acid to facilitate transmetalation.[5][6][7] If the base is too weak, the reaction will be slow or may not proceed at all. If it's too strong or poorly soluble, it can lead to side reactions.
Solutions:
-
Use a Stronger, Soluble Base: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than the commonly used potassium carbonate (K₂CO₃) for challenging substrates.[8][9] Cs₂CO₃ has better solubility in many organic solvents.
-
Ensure Biphasic Conditions: For inorganic bases like carbonates and phosphates, a mixed solvent system, typically an organic solvent with water (e.g., Dioxane/H₂O, DMF/H₂O), is crucial to dissolve the base and facilitate the reaction.[10][11][12]
Q2: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?
Homocoupling of the boronic acid is a frequent side reaction that consumes your reagent and complicates purification.
Potential Cause 1: Presence of Oxygen Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[13]
Solutions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the mixture for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[13]
Potential Cause 2: Use of a Pd(II) Precatalyst Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf) can directly react with the boronic acid to cause homocoupling, especially at the beginning of the reaction before the active Pd(0) species is fully formed.[13]
Solutions:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄.
-
Use Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed for the rapid and clean generation of the active Pd(0) catalyst, minimizing the time Pd(II) species are present and thus reducing homocoupling.[14]
Q3: My starting material, this compound, is being consumed, but I'm isolating indazole instead of the coupled product (dehalogenation). What's happening?
Dehalogenation (or hydrodehalogenation) is a reductive process that replaces the bromine atom with hydrogen.
Potential Cause: Stalled Catalytic Cycle If the transmetalation step is slow or inefficient, the Ar-Pd(II)-Br intermediate can undergo side reactions, including reduction, leading to the dehalogenated product.
Solutions:
-
Optimize the Base and Solvent: Ensure your base is strong enough and sufficiently soluble to promote efficient transmetalation. Anhydrous conditions using K₃PO₄ can sometimes suppress this side reaction.[15]
-
Check Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure and active. Using a slight excess (1.2-1.5 equivalents) can help drive the reaction forward.
-
Change Ligand: An electron-rich, bulky ligand can accelerate the catalytic cycle, outcompeting the dehalogenation pathway.
Frequently Asked Questions (FAQs)
Q4: Is it necessary to protect the N-H group of this compound?
The necessity of N-protection is a critical strategic decision. While successful couplings on unprotected N-H indazoles have been reported, particularly with modern catalyst systems, N-protection offers greater reliability and often higher yields.[1][9][16]
-
When to Use N-H Free Indazole:
-
For simpler, more reactive boronic acids.
-
When using robust catalyst systems (e.g., Buchwald precatalysts with SPhos or XPhos ligands).[1]
-
If adding extra synthetic steps (protection/deprotection) is highly undesirable for your synthetic route.
-
-
When to Use N-Protected Indazole:
-
For complex, multi-step syntheses where reliability is paramount.
-
When using less reactive boronic acids or encountering consistently low yields with the unprotected form.
-
To avoid potential N-arylation side reactions.
-
The Boc group is a common choice as it can sometimes be removed in situ under specific Suzuki conditions or easily cleaved post-coupling.[17]
Q5: Which palladium catalyst and ligand combination is best for this reaction?
The optimal choice depends on whether you are using an N-protected or unprotected indazole.
| Catalyst System | Substrate Suitability | Key Advantages & Considerations |
| Pd(PPh₃)₄ | N-Protected Indazoles | A classic, reliable Pd(0) source. Can be sluggish with challenging substrates. |
| PdCl₂(dppf) | N-Protected Indazoles | Good for a range of aryl-aryl couplings. Less effective for unprotected N-H heterocycles.[18][19][20] |
| Pd(OAc)₂ + SPhos/XPhos | N-Protected & Unprotected | Bulky, electron-rich ligands accelerate the reaction and are highly effective for challenging substrates, including N-H heterocycles.[1][15] |
| Buchwald Precatalysts (G3/G4) | N-Protected & Unprotected | State-of-the-art. Offer high stability, rapid catalyst activation, and excellent performance for N-H substrates, minimizing side reactions.[14] |
Q6: How do I choose the right base and solvent?
The base and solvent work in concert to facilitate the reaction. A mixed-solvent system is often required for inorganic bases.
| Base | Common Solvent System(s) | Comments |
| K₂CO₃ | Dioxane/H₂O, DME/H₂O, DMF/H₂O | A standard, cost-effective choice. May not be strong enough for difficult couplings.[18][19] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | More soluble and more basic than K₂CO₃. Often gives higher yields for challenging substrates.[8][9] |
| K₃PO₄ | Dioxane/H₂O, Toluene | A strong base often used in anhydrous conditions to prevent protodeboronation.[15] |
Solvent Considerations:
-
Dioxane/Water: A very common and effective system for many Suzuki reactions.[10]
-
DMF/Water: A more polar option that can improve the solubility of certain substrates.[12]
-
THF: Can be effective, but its lower boiling point limits the reaction temperature. Solvent quality is critical, as contaminants can poison the catalyst.[11][21]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle. Understanding this process is essential for diagnosing issues; for example, problems with the base affect the Transmetalation step, while a poor ligand choice can slow Oxidative Addition or Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical decision tree to diagnose and solve the problem.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-bromo-1H-indazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or plan to synthesize 7-bromo-1H-indazole. This valuable building block is crucial in the development of various therapeutic agents, but its synthesis can present unique challenges, primarily concerning regioselectivity and yield.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the common side reactions and troubleshooting strategies. We will explore the causality behind these issues and offer robust, validated solutions to help you optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My primary side product is not the desired 7-bromo isomer, but other regioisomers (e.g., 5-bromo-1H-indazole). How can I improve C7-regioselectivity?
Root Cause Analysis: This is the most common challenge in the synthesis of this compound. The regiochemical outcome of electrophilic bromination on the 1H-indazole scaffold is highly sensitive to the reaction conditions and the electronic nature of the ring. The indazole ring has multiple positions susceptible to electrophilic attack, and without proper control, mixtures of isomers are often formed, complicating purification and reducing the yield of the desired product.[1]
Computational studies and experimental evidence suggest that the C3, C5, and C7 positions are all potential sites for bromination. Directing the substitution specifically to the C7 position often requires overcoming the inherent reactivity of other sites. The use of specific directing groups or carefully chosen brominating agents can enhance selectivity for the C7 position.[2] For instance, a sulfonamide group at the C4 position has been shown to effectively direct bromination to C7 using N-bromosuccinimide (NBS).[2]
Troubleshooting Solutions:
-
Choice of Brominating Agent: Avoid harsh brominating agents like liquid bromine (Br₂) in acetic acid, which tend to be less selective and can lead to over-bromination.[1] N-bromosuccinimide (NBS) is widely reported as a milder and more regioselective reagent for the bromination of indazoles.[1][2]
-
Solvent and Temperature Control: The reaction environment significantly impacts selectivity. Non-polar or moderately polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or chloroform are often preferred when using NBS.[1] It is crucial to maintain a low temperature (e.g., 0 °C to room temperature) initially to control the reaction kinetics and favor the thermodynamically preferred C7-substituted product.
-
Strategic Use of Directing Groups: If direct bromination of 1H-indazole proves unselective, consider a multi-step approach involving a directing group. A substituent at the C4 position, for example, can sterically and electronically favor bromination at C7.[2]
-
Alternative Synthetic Route (Sandmeyer Reaction): For unambiguous C7-bromination, the Sandmeyer reaction starting from 7-amino-1H-indazole is a highly effective, albeit technically demanding, alternative.[3] This method ensures the bromine is installed exclusively at the 7-position.
Visualizing Regioselectivity Challenges The following diagram illustrates the potential sites for electrophilic attack on the 1H-indazole ring and the factors that influence the final product distribution.
Caption: Logical relationship between the indazole core, reaction factors, and product regioselectivity.
Q2: I'm observing significant amounts of di- and poly-brominated species. How can I prevent this?
Root Cause Analysis: Over-bromination is a classic side reaction when the indazole ring is activated or when the reaction conditions are too harsh.[1] Using a stoichiometric excess of the brominating agent is a primary cause. Once the first bromine atom is attached, the ring is slightly deactivated, but further substitution is still possible, especially if the reaction is left for too long or at an elevated temperature.
Troubleshooting Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of NBS. Accurately weigh your reagents and ensure the NBS is fresh and has been stored properly to avoid decomposition, which could lead to inaccurate molar calculations.[1]
-
Slow Addition of Reagent: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the indazole solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second bromination event occurring on the already mono-brominated product.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of di-brominated products appear.
Q3: My yield is very low when using the Sandmeyer reaction from 7-aminoindazole. What are the common pitfalls?
Root Cause Analysis: The Sandmeyer reaction is a powerful tool for regioselective synthesis but is sensitive to several experimental parameters.[4][5] Low yields, such as the 37% reported in one procedure[3], often stem from two main issues: the instability of the intermediate diazonium salt and competing side reactions. The diazonium salt can decompose prematurely or react with water to form a phenolic byproduct, especially if the temperature is not rigorously controlled.
Troubleshooting Solutions:
-
Diazotization Temperature: The formation of the diazonium salt from 7-aminoindazole using sodium nitrite (NaNO₂) and a strong acid (like HBr) is highly exothermic. The temperature must be maintained between -10 °C and 0 °C.[3] A temperature rise above 5 °C will lead to rapid decomposition of the diazonium salt, resulting in N₂ evolution and formation of 7-hydroxy-1H-indazole.
-
Reagent Quality and Addition:
-
Use freshly prepared copper(I) bromide (CuBr). Old or oxidized Cu(I) is less effective.
-
Add the sodium nitrite solution slowly, subsurface if possible, to the acidic amine solution to prevent localized overheating and dangerous NOx gas buildup.[3]
-
-
Acidic Conditions: Ensure the reaction medium remains strongly acidic throughout the diazotization step. This prevents the diazonium salt from coupling with unreacted 7-aminoindazole to form unwanted azo compounds.
Optimized Sandmeyer Protocol for this compound
| Step | Procedure | Critical Parameters & Rationale |
| 1 | Dissolve 7-aminoindazole (1.0 eq) in 48% hydrobromic acid (HBr) and water. | Rationale: Forms the soluble amine salt, providing the bromide counter-ion and the acidic medium for diazotization. |
| 2 | Cool the solution to between -10 °C and -5 °C using an ice-salt or acetone-dry ice bath. | Rationale: Critical for stabilizing the diazonium salt to be formed.[3] |
| 3 | In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 eq) in water and cool to 0 °C. | Rationale: Pre-cooling the nitrite solution prevents a large exotherm upon addition. |
| 4 | Add the cold NaNO₂ solution dropwise to the amine solution, keeping the internal temperature below 0 °C. | Rationale: Slow addition prevents temperature spikes and decomposition of the diazonium salt.[6] |
| 5 | Stir the resulting diazonium salt solution at -5 °C to 0 °C for 15-20 minutes. | Rationale: Ensures complete diazotization before the addition of the copper catalyst. |
| 6 | In a separate flask, dissolve CuBr (1.1 eq) in 48% HBr and cool to 0 °C. | Rationale: Prepares the active catalyst solution. Using HBr as the solvent is crucial. |
| 7 | Add the cold CuBr solution dropwise to the diazonium salt solution. | Rationale: Initiates the radical-nucleophilic aromatic substitution.[4] A controlled addition is key. |
| 8 | Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. | Rationale: The decomposition of the copper-diazonium complex to form the aryl bromide is typically done at or slightly above room temperature. |
| 9 | Quench, neutralize with a base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent (e.g., ethyl acetate). | Rationale: Standard work-up to isolate the neutral product. |
Troubleshooting Workflow: Sandmeyer Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 7-Bromo-1H-indazole by Column Chromatography
Welcome to the technical support center for the purification of 7-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the column chromatography of this important synthetic intermediate. Here, we synthesize established chromatographic principles with compound-specific considerations to empower you to achieve high purity for your downstream applications.
I. Foundational Knowledge: Understanding this compound
This compound is a solid, typically appearing as a pale yellow or off-white powder, with a molecular weight of approximately 197.03 g/mol and a melting point in the range of 126-130°C.[1] Its structure, featuring a polar indazole core and a nonpolar brominated benzene ring, gives it moderate polarity. This characteristic is central to developing an effective column chromatography purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Pale yellow to off-white powder | |
| Melting Point | 126-130 °C | [1] |
| CAS Number | 53857-58-2 | [1] |
II. Core Protocol: Column Chromatography of this compound
This protocol provides a robust starting point for the purification of this compound. Optimization may be necessary depending on the specific impurity profile of your crude material.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. This will allow you to visualize the separation of your target compound from impurities.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent) Screening: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Start with a 4:1 ratio of hexane to ethyl acetate.
-
Gradually increase the proportion of ethyl acetate to achieve an Rf value of approximately 0.25-0.35 for the this compound spot. This Rf range generally provides the best separation in column chromatography.
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
Step 2: Column Preparation
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Slurry Packing:
-
In a beaker, create a slurry of the silica gel in your chosen nonpolar solvent (e.g., hexane).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the solvent until it is level with the top of the sand. Never let the column run dry.
-
Step 3: Sample Loading
Proper sample loading is critical for achieving good separation.
-
Wet Loading (for highly soluble samples):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent just to the top of the sand.
-
-
Dry Loading (recommended for samples with poor solubility in the eluent):
-
Dissolve your crude product in a suitable solvent (e.g., methanol or acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of your crude material adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Step 4: Elution and Fraction Collection
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis. A gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation, especially for closely eluting impurities.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your purification.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified this compound.
Step 5: Product Isolation
-
Combine the pure fractions containing your desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of your final product using analytical techniques such as HPLC, NMR, or LC-MS.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: Why is there poor separation between my desired product and an impurity?
Answer: Poor separation is a common issue that can arise from several factors.
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Solution: Re-evaluate your solvent system using TLC. Test a wider range of polarities and even consider a different solvent system altogether (e.g., dichloromethane/methanol). A gradient elution, where you slowly increase the polarity of the mobile phase during the run, can also significantly improve the separation of closely eluting compounds.
-
-
Column Overloading: You may have loaded too much crude material onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. If you have overloaded the column, you will see broad, overlapping bands. Reduce the amount of sample in your next attempt.
-
-
Poor Column Packing: An unevenly packed column will lead to channeling and poor separation.
-
Solution: Ensure your silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method described above is generally reliable.
-
Question 2: My compound is not eluting from the column, or the elution is very slow.
Answer: This typically indicates that your eluent is not polar enough to move your compound down the silica column.
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already at a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like methanol (e.g., 1-2%).
-
Check for Compound Precipitation: If your compound is not very soluble in the eluent, it may precipitate at the top of the column.
-
Solution: Ensure your compound is fully dissolved when you load it. If necessary, use a stronger, more polar solvent to dissolve the sample for loading, but use a minimal amount.
-
Question 3: The compound appears to be degrading on the column.
Answer: While indazoles are generally stable, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Test for Stability: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing the plate. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.
-
Deactivate the Silica Gel: If you suspect degradation, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina. However, be aware that the elution profile of your compound will be different on alumina, so you will need to re-optimize your solvent system using TLC with alumina plates.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter?
A1: The impurities in your sample will depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted 7-aminoindazole if you are using a Sandmeyer reaction.[2]
-
Isomeric Bromoindazoles: Depending on the bromination conditions, you may have other isomers such as 4-bromo-1H-indazole, 5-bromo-1H-indazole, or 6-bromo-1H-indazole. These are often the most challenging impurities to separate.
-
Byproducts from Side Reactions: The Sandmeyer reaction can produce various side products that may need to be removed.[2]
Q2: How can I differentiate between the different bromo-1H-indazole isomers on a TLC plate?
A2: Differentiating between isomers on a TLC plate can be challenging as they often have very similar polarities and Rf values.
-
High-Resolution TLC: Use a longer TLC plate and allow the solvent to run for a longer distance to maximize separation.
-
Multiple Solvent Systems: Test different solvent systems. Sometimes a small change in the eluent composition can improve the resolution between isomers.
-
2D-TLC: Run a square TLC plate in one direction, then rotate it 90 degrees and run it again in a different solvent system. This can sometimes resolve spots that are overlapping in a single dimension.
Q3: What is the best way to load my sample onto the column?
A3: For this compound, dry loading is often the preferred method. This is because it ensures that the sample is applied to the column as a very narrow band, which leads to better separation. Dissolving the compound in a small amount of a strong solvent for wet loading can sometimes cause the initial band to be too diffuse.
Q4: Can I reuse my column?
A4: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as it is difficult to ensure that all previously run materials have been completely removed. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a very polar solvent (like methanol) after each run. However, for obtaining high-purity material for sensitive applications, a fresh column is always the best practice.
V. Workflow and Logic Diagram
The following diagram illustrates the decision-making process for purifying this compound by column chromatography.
Caption: A workflow diagram for the purification of this compound.
VI. References
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica? r/chemistry. Retrieved January 11, 2026, from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: 7-Bromo-1H-Indazole Synthesis & Purification
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of 7-bromo-1H-indazole. The following information is structured in a question-and-answer format to directly address common issues, providing both theoretical explanations and practical, field-proven protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
The profile of impurities is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies like the Sandmeyer reaction from 7-aminoindazole or cyclization of substituted phenylhydrazines, several classes of impurities are frequently observed.[1][2][3]
-
Unreacted Starting Materials: Incomplete conversion is a common source of contamination. Depending on your pathway, this could include precursors like 7-aminoindazole, 2-bromo-6-methylaniline, or related substituted phenyls.[1][4]
-
Regioisomers: This is arguably the most challenging class of impurities. Direct bromination of the indazole scaffold can lead to the formation of other isomers (e.g., 4-bromo, 5-bromo, or 6-bromo-1H-indazole).[5] Similarly, cyclization reactions can sometimes yield undesired regioisomers depending on the precursors.[6][7]
-
Over-bromination Products: Excessive exposure to the brominating agent or harsh reaction conditions can result in the formation of di- or even tri-brominated indazole species.[5]
-
Reaction Byproducts:
-
From Sandmeyer Reactions: If synthesizing from 7-aminoindazole, residual diazonium salts (though typically unstable) or byproducts from their decomposition can be present.[1][5]
-
From Cyclization Routes: Hydrolysis of functional groups on the precursors, such as a cyano group hydrolyzing to an amide, can occur.[6]
-
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., DMSO, Ethyl Acetate, DMF) and leftover reagents (e.g., N-Bromosuccinimide, copper salts) are common.[1][8]
Q2: My initial analysis (TLC, LC-MS) shows multiple spots/peaks. How can I efficiently diagnose the problem?
A systematic approach is crucial for identifying unknown impurities and selecting an appropriate purification strategy. The workflow below outlines a logical diagnostic process.
Caption: Diagnostic workflow for impurity identification.
Q3: Which purification method, recrystallization or column chromatography, is better for this compound?
The optimal method depends on the nature of the impurities and the required scale. Both techniques have distinct advantages.
-
Recrystallization is highly effective for removing impurities with significantly different solubility profiles from the main product. It is often more scalable and cost-effective for large quantities.[6] It is the preferred first-pass purification method if impurities are crystalline and solubility differences are favorable.
-
Column Chromatography is the method of choice for separating compounds with very similar polarities, such as regioisomers.[6][8] While more labor-intensive and solvent-consuming, it offers the highest resolution.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Purification Protocols
Protocol 1: Recrystallization
This protocol provides a general framework. The key to success is identifying the optimal solvent or solvent system through small-scale screening.
Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent at low temperatures. Impurities should either remain in solution upon cooling (if more soluble) or be removed via hot filtration (if less soluble).
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a few drops of a candidate solvent (see Table 1) to each tube. Observe solubility at room temperature. The ideal solvent will not dissolve the compound well.
-
Heat the tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of well-defined crystals.
-
-
Bulk Recrystallization (Large Scale):
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent System | Type | Rationale |
| Isopropanol / Water | Protic Binary System | Indazoles often have good solubility in alcohols; adding water as an anti-solvent can induce crystallization.[6] |
| Toluene | Aromatic | Good for dissolving aromatic compounds when hot, with decreasing solubility upon cooling. |
| Ethyl Acetate / Heptane | Ester/Alkane System | Dissolve in a minimum of hot ethyl acetate, then add heptane as an anti-solvent until turbidity appears. |
| Acetonitrile | Polar Aprotic | A versatile solvent for moderately polar compounds. |
Protocol 2: Silica Gel Column Chromatography
This method is essential for separating closely related impurities like regioisomers.
Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
TLC Analysis & Eluent Selection:
-
Develop a Thin Layer Chromatography (TLC) plate of your crude material using various solvent systems (see Table 2).
-
The ideal eluent system should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Secure a glass column vertically. With the stopcock closed, add a small amount of eluent, then a plug of glass wool or cotton, and a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[9]
-
Drain the solvent until it is level with the top of the silica bed, ensuring the bed never runs dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column.
-
Begin collecting fractions in test tubes as the solvent flows through the column.
-
Monitor the separation by collecting small spots from the column outflow onto a TLC plate and visualizing under UV light.
-
If a single eluent system does not provide adequate separation, a gradient elution can be used. Start with a non-polar system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute more polar compounds.[8]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Table 2: Suggested Starting Eluent Systems for TLC Screening
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Excellent starting point for many heterocyclic compounds.[8] |
| Dichloromethane (DCM) | Medium | Good for compounds that are poorly soluble in hexane. |
| DCM / Methanol (99:1 to 95:5) | Medium to High | Use if the product is highly polar and does not move from the baseline in other systems. |
By applying these diagnostic and purification protocols, researchers can effectively address the common challenges associated with this compound synthesis, leading to a final product of high purity suitable for downstream applications in drug discovery and development.
References
- Time in Pasuruan, ID. (n.d.). Google.
- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
- This compound synthesis. (n.d.). ChemicalBook.
- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
- (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. (n.d.). Benchchem.
- How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. (n.d.). Guidechem.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.
- This compound (CAS 53857-58-2): Key Properties and Synthesis for Researchers. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- O Chem Column Chromatography (cc). (2012, August 7). YouTube.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Hub: Troubleshooting Low Yield in 7-Bromo-1H-Indazole Functionalization
Welcome to the technical support center for the functionalization of 7-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low reaction yields. The unique electronic properties of the indazole ring, coupled with the reactivity of the C7-bromo position, present specific hurdles that require careful optimization. This hub provides in-depth, cause-and-effect explanations and field-proven solutions to enhance your experimental success.
Section 1: General Troubleshooting - The First-Pass Checklist
This section addresses broad issues applicable to most cross-coupling reactions involving this compound.
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
Low or no product formation is a frequent issue, often stemming from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]
Core Areas to Scrutinize:
-
Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) is a primary cause of catalyst decomposition, often evidenced by the formation of palladium black.[1]
-
Reagent Purity & Stability:
-
This compound: Verify the purity of your starting material. While generally stable, improper storage can lead to degradation.
-
Coupling Partner: Boronic acids (for Suzuki coupling) are particularly susceptible to degradation (protodeboronation) upon storage, especially in the presence of moisture.[1] Amines (for Buchwald-Hartwig) can be oxidized or contain impurities.[2]
-
Solvents & Bases: Ensure solvents are anhydrous and properly degassed. Bases should be finely ground and stored in a desiccator to prevent clumping and ensure accurate weighing and solubility.[2]
-
-
Catalyst System Activation: The generation of the active Pd(0) species is critical.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Modern, pre-formed Pd(0) precatalysts (e.g., G3 or G4 palladacycles) can offer more reliable catalyst generation.[2]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose zero-conversion issues.
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this compound.[3][4] However, yields can be compromised by several specific side reactions.
Q2: My Suzuki reaction is giving low yields along with significant amounts of debrominated indazole and boronic acid homocoupling (biaryl byproduct). How can I mitigate this?
This is a classic Suzuki-Miyaura problem, pointing to issues in the catalytic cycle balance, often exacerbated by oxygen or suboptimal base/catalyst choice.
Causality and Solutions:
-
Hydrodehalogenation (Debromination): The formation of 1H-indazole from this compound occurs when the organopalladium intermediate reacts with a proton source before reductive elimination.
-
Mitigation: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[1] Some organic bases or additives can also act as hydrogen donors.
-
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen.[1]
-
Mitigation: Improve the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere throughout the reaction.[1]
-
Catalytic Cycle and Side Reactions
Caption: Simplified Suzuki-Miyaura catalytic cycle and common side pathways.
Optimization Table for Suzuki Coupling with 7-Bromo-4-substituted-1H-Indazoles:
Based on literature, certain combinations of catalyst, base, and solvent have proven effective for this substrate class.[3][5]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Notes |
| PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ (2) | DMF | Reflux | 0% | Ineffective for this substrate.[3] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Good | A reliable starting point for many aryl bromides. |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3) | Dioxane | 100 | Good to Excellent | Often improves yields with challenging substrates.[4] |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 110 | Good to Excellent | Bulky, electron-rich phosphine ligands can accelerate the reaction.[6] |
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone for synthesizing N-aryl indazoles.[7] Success is highly dependent on the delicate interplay between the palladium precursor, ligand, base, and the nature of the amine.
Q3: I am attempting a Buchwald-Hartwig amination on this compound, but the yield is poor. How do I choose the right catalyst system?
The choice of ligand is the most critical parameter in Buchwald-Hartwig amination.[8] The indazole NH group can complicate the reaction, and the choice of base is also more sensitive than in Suzuki couplings.
Ligand Selection Strategy:
The evolution of Buchwald-Hartwig amination has produced several "generations" of ligands, each tailored for broader substrate scopes and milder conditions.[7]
-
For Primary & Secondary Aliphatic Amines: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard.
-
Recommended Ligands: BrettPhos, RuPhos, or XPhos. These ligands promote fast reductive elimination and can prevent β-hydride elimination, a common side reaction.[9]
-
-
For Anilines and other less nucleophilic amines: Ligands that are slightly less bulky but still electron-rich are often effective.
-
Recommended Ligands: XPhos or SPhos.[9]
-
-
For Heterocyclic Amines (e.g., coupling with another indazole): Chelating ligands can sometimes offer better stability and performance.
-
Recommended Ligands: XantPhos.[10]
-
Base Selection:
The base's role is to deprotonate the amine, but strong, sterically hindered bases are often required.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.
-
Alternative for Base-Sensitive Substrates: If your substrate has base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require a more active catalyst system or higher temperatures.[10]
Decision Tree for Ligand Selection
Caption: Decision guide for selecting a Buchwald-Hartwig phosphine ligand.
Section 4: N-Functionalization and Regioselectivity
Q4: When trying to N-alkylate or N-arylate my this compound, I get an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
This is a fundamental challenge in indazole chemistry.[11] The alkylation of the indazole nitrogen rarely gives a single regioisomer, and the ratio is highly dependent on reaction conditions.[12]
Factors Influencing N1/N2 Selectivity:
-
Steric Hindrance: The bromine at the C7 position provides significant steric bulk near the N1 position. This often favors alkylation at the more accessible N2 position, especially with bulky alkylating agents.[11]
-
Reaction Conditions (Base/Solvent):
-
Thermodynamic vs. Kinetic Control: In some cases, one isomer is thermodynamically more stable (often N1), while the other is formed faster (kinetically favored, often N2). Running the reaction at higher temperatures for longer times may allow for equilibration to the thermodynamic product.[11]
-
Base Choice: The choice of base (e.g., NaH vs. K₂CO₃) and solvent (e.g., THF vs. DMF) can dramatically alter the N1:N2 ratio. A systematic screen is often necessary.
-
-
Protecting Group Strategy: The most reliable method to achieve single-isomer products is to use a protecting group strategy.
-
N1-Selective Functionalization: A common approach is to first protect the N1 position with a group like Boc ((Boc)₂O) or SEM ([2-(trimethylsilyl)ethoxy]methyl), perform the desired functionalization at C3 or other positions, and then deprotect.[13][14]
-
Directed Synthesis: Synthesizing the indazole ring from a pre-functionalized hydrazine is another robust method to ensure specific N1 or N2 substitution from the outset.[11]
-
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for the coupling of an arylboronic acid with this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂·DCM.
-
Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 150 mg of starting indazole) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling a secondary amine with this compound.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox Recommended: To an oven-dried reaction vial inside a glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Add this compound.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and heat the reaction mixture in a pre-heated block to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- Time in Pasuruan, ID. Google.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G.
- (No authors listed). (N.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH National Library of Medicine.
- (No authors listed). (N.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- (No authors listed). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- (No authors listed). (2017). The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask.
- (No authors listed). (N.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- (No authors listed). (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- (No authors listed). (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem.
- (No authors listed). (N.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,.... ResearchGate.
- (No authors listed). (N.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications.
- (No authors listed). (N.d.). This compound (CAS 53857-58-2): Key Properties and Synthesis for Researchers.
- Kashani, S. K., et al. (N.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- (No authors listed). (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
- (No authors listed). (N.d.). Buchwald–Hartwig amination. Wikipedia.
- (No authors listed). (N.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- (No authors listed). (2025). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jmcct.com [jmcct.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 7-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful functionalization of heterocyclic scaffolds like 7-bromo-1H-indazole is pivotal in medicinal chemistry and materials science. This guide provides in-depth, experience-driven advice to navigate the complexities of catalyst selection for various palladium-catalyzed cross-coupling reactions. We aim to equip you with the knowledge to not only select the appropriate catalyst system but also to troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical when working with this compound?
A1: this compound, like many nitrogen-containing heterocycles, presents unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the indazole ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst poisoning or deactivation.[1][2] This necessitates careful selection of a catalyst system—comprising the palladium source and, crucially, the ligand—to ensure efficient and high-yielding reactions. The ligand's steric and electronic properties play a vital role in shielding the palladium catalyst from inhibitory interactions with the substrate.[1]
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion in Suzuki-Miyaura couplings with substrates like this compound often points to a few key areas. The primary issue is frequently a slow rate of oxidative addition, which can be the rate-determining step.[3] Here’s a breakdown of potential causes and solutions:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[3] For challenging substrates, consider using more robust systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands.[3] Pre-catalysts, like Buchwald's G3 or G4 palladacycles, can also be highly effective as they efficiently generate the active Pd(0) species.[4]
-
Base Selection: The choice of base is critical for the transmetalation step.[3][4] For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3][5][6]
-
Solvent and Temperature: Ensure your solvent system (e.g., dioxane/water, DME) can solubilize all reaction components.[7] Increasing the reaction temperature can often overcome activation energy barriers.[3]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can consume your coupling partner.[1][3] To minimize this, use anhydrous solvents where appropriate and consider bases like CsF that are less likely to promote this side reaction.[3]
Q3: What are the key considerations for selecting a catalyst for the Buchwald-Hartwig amination of this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For this compound, success hinges on a catalyst system that can overcome the challenges of coupling with a heterocyclic halide.
-
Ligand Choice: The ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., Xantphos, Josiphos) are often the go-to choice.[8] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] However, using well-defined pre-catalysts is often preferable as they can lead to more reliable formation of the active catalytic species.[10]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can be substrate-dependent, and screening may be necessary.
Q4: I am planning a Sonogashira coupling with this compound. What catalyst system would you recommend for a starting point?
A4: The Sonogashira coupling is an excellent method for forming C(sp²)-C(sp) bonds. For a substrate like this compound, a good starting point would be a palladium-phosphine complex, often in the presence of a copper(I) co-catalyst.
-
Classic System: The most common catalyst is Pd(PPh₃)₂Cl₂ in combination with CuI.[11] While effective, this system may require higher catalyst loadings.[11]
-
Ligand Modification: To improve efficiency, consider using ligands that are more electron-rich and sterically bulky than triphenylphosphine.[11] This can increase the rate of oxidative addition.[11] N-heterocyclic carbene (NHC) palladium complexes are also effective catalysts for Sonogashira reactions.[11]
-
Copper-Free Conditions: To avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by copper, you can opt for copper-free Sonogashira conditions. These reactions often employ more sophisticated palladium catalysts with specialized ligands.[12]
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated during the reaction.[13][14]
Troubleshooting Guides
Issue 1: Poor Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective catalyst system | Switch to a more active catalyst. Consider using a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or a pre-catalyst such as XPhos Pd G3.[3][4] |
| Sub-optimal base | Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[3][5][6] | |
| Poor solubility of reagents | Ensure the chosen solvent (e.g., dioxane, DME, toluene) effectively dissolves all reactants at the reaction temperature. A mixture of solvents, including water, can sometimes improve solubility.[2][7] | |
| Significant amount of dehalogenated starting material | Reductive dehalogenation | This can occur if the transmetalation step is slow. Optimize the base and ensure the boronic acid is of high quality. |
| Presence of homocoupled boronic acid product | Homocoupling side reaction | This is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Protodeboronation of the boronic acid | Reaction with proton sources | Use anhydrous solvents and consider non-aqueous bases like CsF.[1][3] |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction stalls before completion | Catalyst poisoning by the indazole nitrogen | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to sterically shield the palladium center.[1] |
| Formation of inactive palladium species | Employ well-defined palladium pre-catalysts to ensure the efficient generation of the active catalytic species.[1] | |
| Low yield with primary amines | Tight binding of ammonia or primary amine to palladium | Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[8] |
| Side reactions observed | Beta-hydride elimination | This can compete with reductive elimination.[8] Optimizing the ligand and reaction temperature may help to favor the desired pathway. |
Issue 3: Complications in Sonogashira Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of di-alkyne (Glaser coupling) | Copper-catalyzed homocoupling | Run the reaction under copper-free conditions.[12] Ensure rigorous exclusion of oxygen. |
| Slow reaction rate | Slow oxidative addition | Use electron-rich and bulky phosphine ligands or NHC ligands to accelerate this step.[11] |
| Inefficient catalyst system | Increase the catalyst loading or switch to a more active catalyst system.[11] | |
| Low yield with terminal alkynes | Degradation of the alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[5][6]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may need to be adjusted based on the specific amine used.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk tube.
-
Add the this compound and NaOtBu.
-
Seal the tube, remove it from the glovebox, and place it under an argon or nitrogen atmosphere.
-
Add the anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[15]
Protocol 3: Sonogashira Coupling of this compound
This protocol describes a typical copper-cocatalyzed Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to 50-60 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions of this compound.
General Palladium-Catalyzed Cross-Coupling Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 7-bromo-1H-indazole
Welcome to the technical support center for navigating the complexities of 7-bromo-1H-indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired reactivity and selectivity. As a key structural motif in numerous pharmacologically active compounds, understanding and controlling the functionalization of this compound is paramount.[1][2] This document provides in-depth, field-proven insights into one of the most critical, yet often overlooked, parameters: the reaction solvent.
Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Regioselectivity in N-Alkylation — The N1 vs. N2 Challenge
Direct alkylation of the 1H-indazole core frequently yields a mixture of N1 and N2 substituted products, leading to difficult separations and reduced yields of the desired isomer.[3][4] The choice of solvent, in concert with the base, is the most powerful tool for controlling this regioselectivity.
Frequently Asked Questions & Troubleshooting
Q1: I'm getting a roughly 1:1 mixture of N1 and N2 alkylated products with this compound. What's going wrong?
A1: This is a common outcome and typically points to reaction conditions where the intrinsic nucleophilicity of both nitrogen atoms is comparable. Using polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with bases like potassium carbonate (K₂CO₃) often leads to poor selectivity.[3] For instance, reacting methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF was reported to give N1 and N2 products in 38% and 46% yields, respectively, demonstrating the lack of selectivity in such systems.[3]
The underlying issue is that these solvents effectively solvate the cation of your base, leaving a "naked" indazole anion. In this state, the electronic properties of the anion result in reactivity at both nitrogen centers.
Q2: How can I dramatically improve the selectivity for N1-alkylation?
A2: To achieve high N1 selectivity, you need to create a condition that preferentially blocks or deactivates the N2 position. The most effective strategy is to use a less polar, coordinating solvent like Tetrahydrofuran (THF) with Sodium Hydride (NaH) .[5][6][7]
-
The "Why": This combination is highly effective due to a chelation effect. The Na⁺ cation from NaH is not as strongly solvated by THF as it would be by DMF. This allows it to coordinate between the N2 nitrogen and a nearby electron-rich group (like the bromine at C7 or other substituents). This coordination sterically hinders the N2 position, directing the incoming alkylating agent exclusively to N1.[6] High N1-selectivity has been observed for various substituted indazoles under these conditions.[5][6]
Q3: My substrate has an electron-withdrawing group at the C7 position. How does this affect N-alkylation, and can I force N2 selectivity?
A3: A strong electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group at the C7 position, can electronically favor the formation of the N2-alkylated product.[5][6] This is because these groups pull electron density away from the N1 position, making the N2 lone pair more nucleophilic. In such cases, even with NaH in THF, you may see a significant increase in the N2 isomer. For C7-NO₂ or C7-CO₂Me substituted indazoles, excellent N2 regioselectivity (≥96%) has been reported.[5][6]
Q4: Does temperature play a significant role in controlling the N1/N2 ratio?
A4: Yes, but its effect is often secondary to the solvent/base system. In some systems, lower temperatures can slightly improve selectivity by favoring the kinetically controlled product. However, for thermodynamically controlled reactions, where product equilibration can occur, the solvent's influence on the relative stability of the N1 and N2 anions is more dominant. For certain reactions, it has been noted that warming from room temperature to 50 °C can improve yields without significantly altering the N1/N2 ratio when a selective system (like NaH/THF) is already in place.[3]
Data Summary: Solvent Effects on N1-Alkylation Yield
The following table summarizes reported yields for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the profound impact of solvent choice.
| Entry | Solvent | Base | Temperature (°C) | N1 Product Yield (%) | Reference |
| 1 | Dioxane | Cs₂CO₃ | 90 | 96 | [3][4] |
| 2 | Chlorobenzene | Cs₂CO₃ | 90 | 66 | [3][4] |
| 3 | DMF | Cs₂CO₃ | 90 | 60 | [3][4] |
| 4 | Toluene | Cs₂CO₃ | 90 | 56 | [3][4] |
| 5 | DMSO | Cs₂CO₃ | 90 | 54 | [3][4] |
| 6 | NMP | Cs₂CO₃ | 90 | 42 | [3][4] |
Reaction conditions: 1.0 equiv. indazole, 1.5 equiv. alkylating agent, 2.0 equiv. base, 2h.
Troubleshooting Workflow: N-Alkylation Regioselectivity
This diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your N-alkylation reaction.
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of this compound is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[8] Solvent choice here is critical for catalyst stability, reaction rate, and preventing side reactions.
Frequently Asked Questions & Troubleshooting
Q1: What is the recommended starting solvent system for a Suzuki-Miyaura coupling with this compound?
A1: A combination of a polar aprotic solvent and water is the most common and effective system.[9] A mixture of 1,4-Dioxane/Water or Toluene/Water is an excellent starting point.[9][10]
-
The "Why": The solvent system must perform several tasks simultaneously. The organic solvent (dioxane, THF, toluene) is needed to dissolve the this compound substrate and the palladium catalyst complex. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle, where the boronic acid's organic group is transferred to the palladium center.[9] Without water, the formation of the active boronate species is often inefficient.
Q2: My Suzuki coupling is slow and gives low yields. Could the solvent be the cause?
A2: Absolutely. If your substrates have poor solubility in the chosen organic solvent, the reaction will be slow. If you are using a lower-boiling point solvent like THF, simply increasing the reaction temperature may not be an option.
-
Troubleshooting Steps:
-
Switch to a Higher-Boiling Point Solvent: If your reaction is sluggish in THF or Dioxane, consider switching to DMF or DMAc.[9] These solvents can be run at higher temperatures, which often accelerates the rate-limiting oxidative addition step.
-
Ensure Proper Phase Mixing: In biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Consider a Homogeneous System: In some cases, using an ionic liquid can create a homogeneous environment that improves yields and catalyst stability, preventing the formation of palladium black.[11]
-
Q3: For a Buchwald-Hartwig amination, how does the choice between a non-polar (Toluene) and a polar (DMF) solvent affect the reaction?
A3: The solvent polarity has a profound effect on the role and efficacy of the base in a Buchwald-Hartwig amination.[12]
-
In Non-Polar Solvents (e.g., Toluene): The solvent resists the formation of separated charges. For the reaction to proceed, the base must be anionic (like NaOt-Bu) to effectively deprotonate the neutral palladium-amine complex. Neutral organic bases like DBU are often ineffective.[12]
-
In Polar Solvents (e.g., DMF): The solvent can stabilize charged intermediates, allowing for the dissociation of the halide from the palladium complex. However, this can be a double-edged sword. A strong base might coordinate too strongly to the palladium center, forming a stable, unreactive "resting state" and inhibiting catalysis.[12] Therefore, the choice of base and solvent are intricately linked.
General Catalytic Cycle: The Role of Solvent
This diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key stages where the solvent system is critical.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Bromination of 1H-Indazole
Welcome to the technical support resource for managing the regioselective bromination of 1H-indazole. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this critical synthetic transformation. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
The regiochemical outcome of electrophilic bromination on the 1H-indazole scaffold is highly sensitive to reaction conditions, with temperature being a paramount control parameter. The indazole ring possesses several positions susceptible to electrophilic attack (primarily C3, C5, and C7), and directing the bromine to the desired position is crucial for the synthesis of many pharmaceutical intermediates.[1][2] This guide will help you navigate the nuances of temperature management to achieve high selectivity and yield.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is producing a mixture of isomers (e.g., C3, C5, and C7-bromoindazoles). How can I improve regioselectivity?
This is the most common challenge in indazole functionalization and typically points to sub-optimal control over the reaction's kinetics and thermodynamics. The electron density and steric accessibility of the C3, C5, and C7 positions are different, leading to varying activation energies for bromination at each site. Temperature directly influences which of these pathways is favored.
Causality & Solution:
-
Mechanism & Reactivity: In a neutral 1H-indazole molecule under electrophilic conditions, the general order of reactivity is C5 > C3 > C7.[3] However, the anionic form (generated in the presence of a base) is exceptionally reactive at the C3 position.[3] Your reaction conditions, including temperature, dictate which pathway dominates.
-
Lower the Temperature for Kinetic Control: For many systems, bromination at the most electron-rich or accessible position is the kinetically favored pathway. If you are getting a mixture, the energy input may be high enough to overcome the activation barriers for multiple positions.
-
Actionable Advice: Start your reaction at a lower temperature (e.g., 0°C or even -5°C), particularly during the addition of the brominating agent.[4] This minimizes the initial exothermic burst and allows the reaction to proceed via the lowest energy pathway. For the synthesis of 3-bromo-4-nitro-1H-indazole, for instance, the temperature was actively kept below 25°C during the addition of bromine to ensure selectivity.[5]
-
-
Increase Temperature for Thermodynamic Control or Less Reactive Sites: In some cases, a specific isomer may be the thermodynamically more stable product, or a desired position (like C7) may have a higher activation energy.
-
Actionable Advice: If targeting a less reactive site like C7, a higher temperature may be necessary. In one study, C7 bromination of a 4-substituted indazole with N-Bromosuccinimide (NBS) required heating to 80°C in DMF; the reaction did not proceed effectively at room temperature.[6] Similarly, synthesis of 5-bromo-1H-indazole-3-carboxylic acid is achieved by heating at 90°C for an extended period.[7][8]
-
Troubleshooting Workflow: Poor Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: My yield is very low, even though I see the correct product forming.
Low yield can stem from an incomplete reaction or degradation of the product/starting material. Temperature is a double-edged sword here; it can drive the reaction to completion but can also promote decomposition.
Causality & Solution:
-
Incomplete Reaction: The activation energy for the desired transformation may not be met.
-
Actionable Advice: If monitoring (e.g., by TLC) shows significant starting material remaining after a prolonged period, a modest increase in temperature is warranted. Studies on 2-phenyl-2H-indazole showed that increasing the reaction temperature when using NBS as the brominating agent significantly improved the yield of the mono-brominated product.[9] Consider extending the reaction time at a slightly elevated temperature, such as heating at 50-55°C.[10]
-
-
Product/Reagent Degradation: Indazoles and brominating agents can be unstable at high temperatures. Excessive heat can lead to tar formation or other undesirable side reactions.
-
Actionable Advice: If the reaction mixture darkens significantly or if multiple baseline spots appear on TLC at higher temperatures, degradation is likely. In this case, the temperature should be reduced. It is often better to run the reaction for a longer time at a milder temperature than for a shorter time at a high, destructive temperature.
-
Issue 3: I am forming significant amounts of di- or poly-brominated indazoles.
Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second electrophilic substitution. This is highly dependent on the stoichiometry of the brominating agent and the reaction temperature.
Causality & Solution:
-
Excessive Reactivity: Higher temperatures increase the reaction rate for both the first and subsequent brominations.
-
Actionable Advice: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Adding the brominating agent slowly and in a portion-wise manner at a reduced temperature (e.g., 0°C) can help maintain a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
-
Stoichiometric Control: Carefully control the equivalents of the brominating agent. Using a slight excess might be necessary to drive the reaction to completion, but a large excess will inevitably lead to poly-bromination.
-
Actionable Advice: Use precisely 1.0-1.1 equivalents of the brominating agent. If poly-bromination persists even with stoichiometric control, it is a strong indicator that the reaction temperature is too high. Combining strict stoichiometric control with lower temperatures is the most robust strategy to prevent this issue.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the regioselectivity of 1H-indazole bromination?
Temperature acts as a key selector between kinetically and thermodynamically controlled pathways.
-
Low Temperatures (typically < 25°C): Favor the kinetic product, which forms via the pathway with the lowest activation energy. For 1H-indazole, this often favors substitution at the C3 or C5 position, depending on the substrate and reagents.[3]
-
High Temperatures (typically > 50°C): Provide sufficient energy to overcome higher activation barriers, potentially leading to substitution at less reactive sites (like C7) or allowing the reaction mixture to equilibrate to the most thermodynamically stable isomer.[6] However, high temperatures also increase the risk of side reactions and over-bromination.[9]
Q2: How do I choose the optimal temperature for bromination at the C3, C5, or C7 position?
The choice depends heavily on the substrate (especially existing substituents) and the brominating agent. However, some general starting points from literature are:
-
For C3-Bromination: This is often achieved under mild conditions, especially if the N1-proton is first removed by a base. With NBS, reactions often proceed well between room temperature and 50°C.[11] Ultrasound-assisted methods with DBDMH have been shown to work efficiently at 40°C.[12]
-
For C5-Bromination: This position is often the most reactive in the neutral molecule.[3] Reactions using bromine in acetic acid often require elevated temperatures (e.g., 90°C) to proceed cleanly, especially on substituted indazoles like indazole-3-carboxylic acid.[7]
-
For C7-Bromination: This position is generally the least reactive. Achieving selectivity for C7 often requires blocking other positions or using specific directing groups. High temperatures (e.g., 80°C) are frequently necessary to drive the reaction at this sterically hindered and less activated site.[6]
Q3: Does the choice of brominating agent (e.g., NBS vs. Br2) affect the optimal temperature?
Absolutely. The reactivity of the brominating agent is a critical factor.
-
Bromine (Br2): A highly reactive and aggressive electrophile. Its reactions are often highly exothermic. To control its reactivity and prevent side reactions, lower temperatures are often required, especially during the initial addition phase.[5]
-
N-Bromosuccinimide (NBS): A solid reagent that provides a slow, controlled release of electrophilic bromine.[13] This inherent moderation means that reactions with NBS can often be run at room temperature or with gentle heating without the runaway reactions that can occur with Br2.[9][11] However, to brominate deactivated rings, NBS may still require elevated temperatures.[6]
Q4: Beyond temperature, what other reaction parameters are crucial for controlling regioselectivity?
While temperature is critical, it works in concert with other parameters:
-
Solvent: The polarity and coordinating ability of the solvent can stabilize intermediates and influence reaction pathways.[14] Common solvents include DMF, acetonitrile, chloroform, and acetic acid.[7][11]
-
Base/Acid: The pH of the medium determines the state of the indazole. In basic conditions, the highly reactive indazolide anion is formed, which strongly directs bromination to the C3 position.[3] In acidic media, the indazole is protonated, altering the ring's electronic properties.
-
Protecting Groups: Protecting the N1 position with a bulky group can sterically hinder the C7 position and electronically influence the regioselectivity, often favoring C3 or C5 substitution.
Data & Protocols
Table 1: Temperature Effects on Regioselective Bromination of Indazoles
| Target Position | Brominating Agent | Substrate | Solvent | Temperature (°C) | Typical Outcome & Yield | Reference |
| C3 | NBS | 2-phenyl-2H-indazole | Acetonitrile | 25°C | 88% Yield | [9] |
| C3 | Bromine | 5-nitro-1H-indazole | DMF | -5°C then 35-40°C | 95% Yield | [4] |
| C5 | Bromine | 1H-indazole-3-carboxylic acid | Acetic Acid | 90°C | 88% Yield | [7] |
| C7 | NBS | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMF | 80°C | 84% Yield | [6] |
| C3 | Bromine | 4-nitro-1H-indazole | Acetic Acid/CHCl3 | < 25°C | 92% Yield | [5] |
Protocol 1: Regioselective Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid[7]
This protocol illustrates the use of high temperature to achieve bromination at the C5 position.
-
Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Heating: Heat the suspension to 120°C until a clear solution is formed.
-
Temperature Adjustment: Cool the solution to 90°C . This is the critical temperature for the reaction.
-
Bromine Addition: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise while maintaining the temperature at 90°C.
-
Reaction: Continue heating the mixture at 90°C for 16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow the product to precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the 5-bromo product.
Protocol 2: Regioselective Synthesis of 3-bromo-5-nitro-1H-indazole[4]
This protocol demonstrates the use of low-temperature addition followed by warming to control a reactive bromination.
-
Setup: Under a nitrogen atmosphere, add 5-nitro-1H-indazole (50g) to a reaction flask containing N,N-dimethylformamide (DMF, 500 mL) and stir to dissolve.
-
Initial Cooling: Cool the reaction system to -5°C . This initial low temperature is crucial for controlling the reaction's initiation.
-
Bromine Addition: While maintaining the temperature at -5°C, slowly add bromine (55.8g) dropwise.
-
Low-Temp Hold: After the addition is complete, hold the reaction at 0 to -5°C for 1 hour.
-
Controlled Warming: Slowly warm the reaction system to 35-40°C and maintain this temperature for 11 hours to drive the reaction to completion.
-
Workup & Recrystallization: Follow the patent's workup procedure, which involves quenching, filtration, and recrystallization from an ethanol/water mixture to obtain the pure 3-bromo product.
Reactive Sites on 1H-Indazole
Caption: Primary sites for electrophilic bromination on the 1H-indazole ring.
References
-
Rai, P., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Retrieved from [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentouhami, E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Retrieved from [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Li, X., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from [Link]
-
Lu, P., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Retrieved from [Link]
-
Bentouhami, E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2016). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Work-up & Troubleshooting for 7-Bromo-1H-Indazole Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-bromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to synthesize 7-aryl-1H-indazoles, a scaffold of significant interest in pharmaceutical development.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each manipulation. We will address common pitfalls encountered during the reaction work-up and purification, offering logical, field-proven solutions to ensure the successful isolation of your target compound.
General Experimental Workflow
The journey from a completed reaction mixture to a pure, characterized 7-aryl-1H-indazole product involves several critical stages. The following workflow provides a high-level overview of the process.
Standard Aqueous Work-up Protocol
This protocol is a reliable starting point for most Suzuki reactions of this compound with various arylboronic acids.
Objective: To quench the reaction, remove the palladium catalyst and inorganic salts, and isolate the crude product from the reaction solvent.
Methodology:
-
Reaction Cooldown & Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the mixture to cool to room temperature.
-
Rationale: Handling hot, flammable organic solvents is a safety hazard. Cooling also helps precipitate some inorganic salts, aiding in their removal.
-
-
Initial Filtration (Catalyst Removal):
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate or DCM.[3][4]
-
Prepare a small plug of Celite® or silica gel in a Büchner or fritted glass funnel.
-
Filter the diluted reaction mixture through the plug, washing the reaction flask and the plug with additional solvent to ensure all product is collected.[1][5][6]
-
Rationale: The palladium catalyst, often in the form of palladium black, is heterogeneous and can be effectively removed by this filtration step.[5] Failure to remove it here can lead to dark, contaminated products and persistent emulsions during extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Rationale: This series of washes removes the inorganic components of the reaction (base, boronic acid byproducts) from the organic layer containing the desired product.
-
-
Drying and Concentration:
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My final product is a dark oil or black solid, even after extraction. | Incomplete removal of palladium catalyst (palladium black). | • Ensure the initial filtration through Celite is performed carefully. If the filtrate is still dark, repeat the filtration. • For persistent contamination, dissolve the crude product and treat it with a palladium scavenger resin or activated carbon, followed by filtration.[5] |
| Q2: I'm seeing a significant amount of my boronic acid starting material in the crude product. | 1. Protodeboronation: The C-B bond of the boronic acid is cleaved by residual water or acid, especially at high temperatures.[3][8] 2. Reaction Inefficiency: The catalytic cycle may be stalled. | • Minimize Protodeboronation: Use anhydrous solvents and ensure the reaction is run under a dry, inert atmosphere. Using boronic esters (e.g., pinacol esters) can increase stability.[9][10][11] • Improve Reaction: Re-evaluate catalyst, ligand, base, and temperature. The free N-H on the indazole can sometimes inhibit the catalyst; consider a different ligand system.[12] |
| Q3: My crude NMR shows a symmetrical biphenyl-like impurity. | Homocoupling of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[11] | • Degas Thoroughly: Ensure the reaction solvent and setup are properly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before adding the catalyst.[7] • Use a Pd(0) Precatalyst: Start with a catalyst in the correct oxidation state, such as Pd(PPh₃)₄ or Pd[P(tBu)₃]₂.[13] |
| Q4: A persistent emulsion formed during the aqueous work-up. | 1. Finely divided palladium solids. 2. Highly basic aqueous phase. | • Break the Emulsion: Add a small amount of brine or a few drops of methanol. Centrifugation can also be effective. • Prevention: A thorough initial filtration through Celite is the best preventative measure.[5] Neutralizing the aqueous phase carefully before extraction can also help. |
| Q5: The reaction stalled, and I recovered mostly my this compound. | 1. Catalyst Deactivation/Poisoning: The free N-H of the indazole can coordinate to the palladium center and inhibit catalysis.[12] Certain impurities (e.g., sulfur) can also poison the catalyst.[14] 2. Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0). | • Optimize Ligand/Catalyst: For N-H containing substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective.[3] • Check Reagent Purity: Ensure starting materials are free from potential catalyst poisons. • Consider N-Protection: While often avoidable, protecting the indazole N-H (e.g., with a Boc group) can be a fallback strategy for particularly challenging couplings.[15] |
Frequently Asked Questions (FAQs)
Q: Why is the free N-H on the this compound a potential problem?
A: The acidic N-H proton of azoles like indazole can complicate palladium-catalyzed cross-coupling reactions. The indazole can act as a ligand itself, coordinating to the palladium center and potentially inhibiting the catalytic cycle.[12] This can lead to slower reactions or complete catalyst deactivation. However, many modern catalyst systems with appropriate ligands can successfully couple unprotected (NH) indazoles, avoiding the need for extra protection/deprotection steps.[12][16][17]
Q: How do I ensure near-complete removal of palladium for a pharmaceutical intermediate?
A: For applications where very low residual palladium levels are required (<10 ppm), standard work-up procedures may be insufficient.
-
Scavenging: After initial filtration, the organic solution can be stirred with a palladium scavenger. These are typically silica- or polymer-based materials functionalized with thiols or other palladium-binding groups.[5]
-
Specialized Washes: Washing the reaction mixture with an aqueous solution of a reagent like sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to effectively reduce palladium levels.
-
Recrystallization: A well-executed recrystallization is often highly effective at excluding metallic impurities from the crystal lattice of the final product.
Q: Does using a boronic acid pinacol ester instead of a boronic acid change the work-up?
A: The work-up procedure remains largely the same. Boronic esters are often preferred because they are more stable to storage and less prone to premature protodeboronation and trimerization into boroxines.[11][18] During the reaction, under the aqueous basic conditions, the pinacol ester is hydrolyzed in situ to the active boronic acid species needed for the catalytic cycle.[9][10] Any unreacted ester or its hydrolysis byproducts are typically removed during the aqueous washes and subsequent purification.
Q: My product streaks badly on a silica TLC plate. What can I do?
A: Streaking on silica gel often indicates that the compound is either very polar or is interacting strongly with the stationary phase.
-
Residual Palladium: Trace palladium can cause streaking. Ensure the catalyst has been thoroughly removed as described above.
-
Acidic/Basic Nature: The indazole N-H is weakly acidic, and the pyrazole-type nitrogens are basic. This amphoteric nature can lead to strong interactions with silica. Try eluting with a solvent system containing a small amount of a modifier, such as triethylamine (~1%) to saturate basic binding sites on the silica, or acetic acid (~1%) if the compound is basic.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18).
Advanced Troubleshooting & Optimization Workflow
When standard procedures fail, a more systematic approach to troubleshooting is required.
References
- Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Liu, J., et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.
- Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for...
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Bellina, F., & Cauteruccio, S. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8039-8051.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- BenchChem. (2025). Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 7-Iodo-1H-indazole.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Journal of Organic Chemistry & Pharmaceutical Process. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
improving the regioselectivity of indazole C-H functionalization
Technical Support Center: Indazole C-H Functionalization
From the Senior Application Scientist's Desk:
Welcome to the technical support center for indazole C-H functionalization. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthetic manipulation is notoriously complex due to the presence of multiple reactive sites: two nitrogen atoms (N1 and N2) and five C-H bonds (C3, C4, C5, C6, C7). This guide is designed to help you navigate the intricate landscape of regioselective indazole functionalization, transforming common experimental frustrations into predictable, successful outcomes. We will dissect the key challenges, provide data-driven troubleshooting guides, and offer validated protocols to enhance the precision of your synthetic strategies.
Frequently Asked Questions: Foundational Concepts
Q1: What makes regioselective functionalization of the indazole core so challenging?
A1: The primary challenge lies in the nuanced reactivity of the indazole ring system. There are three main competing factors:
-
Tautomerism: Indazole exists in two principal tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the most thermodynamically stable and abundant form.[2][3] Direct functionalization, especially on the nitrogen atoms, often yields a mixture of N1 and N2 substituted products, with the ratio being highly sensitive to reaction conditions.[3][4]
-
Ambident Nucleophilicity: The deprotonated indazole anion is an ambident nucleophile. Reaction with an electrophile can occur at either N1 or N2, and the outcome is a delicate balance of kinetic versus thermodynamic control.[3][5]
-
Multiple C-H Bonds: The molecule possesses C-H bonds with varying degrees of reactivity. The C3 position is a common site for functionalization but can be less reactive than the nitrogen atoms.[6][7] The C-H bonds on the carbocyclic ring (C4-C7) are even less reactive and typically require a directing group strategy for selective activation.[3][8]
Q2: What are the fundamental principles governing N1 vs. N2 selectivity in alkylation or arylation reactions?
A2: The N1/N2 selectivity is not arbitrary; it is governed by a predictable interplay of factors:
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[3][9] Reactions that allow for equilibration, typically run at higher temperatures or for longer durations, will favor the N1 isomer. Kinetically controlled reactions, often at lower temperatures, may favor the N2 isomer.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature is paramount. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[3][10] Conversely, certain copper-catalyzed arylations can exhibit high N2 selectivity under mild conditions.[11]
-
Steric and Electronic Effects: Substituents on the indazole ring play a crucial role. Bulky groups at the C7 position can sterically hinder the N1 position, thereby promoting N2 functionalization.[3][10] Conversely, sterically demanding groups at the C3 position can favor N1 substitution.[3] Electron-withdrawing groups on the carbocyclic ring can also influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.
Q3: How can I approach the functionalization of the less reactive C-H bonds on the benzene portion of the indazole (C4-C7)?
A3: Directing functional groups to the carbocyclic ring is a significant challenge that almost always requires a specific strategy to override the inherent reactivity of the pyrazole ring. The most effective method is the use of a directing group .[3] This involves temporarily installing a functional group, typically at the N1 or N2 position, that can chelate to a transition metal catalyst and direct it to a specific, often proximal, C-H bond (e.g., C7 or C2').[3][8][12] After the desired functionalization is complete, the directing group can be removed.
// Connections Indazole:N1 -> {N1_Func, N2_Func} [style=invis]; Indazole:N2 -> {N1_Func, N2_Func} [style=invis]; Indazole:C3 -> C3_Func [style=invis]; Indazole:C47 -> C7_Func [style=invis];
Thermodynamics -> N1_Func [label="Favors Stable\nIsomer", color="#5F6368"]; Kinetics -> N2_Func [label="Favors Faster\nReaction", color="#5F6368"]; Sterics -> {N1_Func, N2_Func} [label="Influences N-attack", color="#5F6368"]; Electronics -> {N1_Func, N2_Func, C3_Func, C7_Func} [label="Modifies Reactivity", color="#5F6368"]; Catalysis -> {C3_Func, C7_Func} [label="Enables C-H Activation", color="#5F6368"]; Protection -> {C3_Func, C7_Func} [label="Directs Selectivity", color="#5F6368"];
{rank=same; Indazole; Thermodynamics; N1_Func} {rank=same; Kinetics; N2_Func} {rank=same; Sterics; C3_Func} {rank=same; Electronics} {rank=same; Catalysis; C7_Func} {rank=same; Protection} } ` Caption: Factors influencing regioselective functionalization of the indazole scaffold.
Troubleshooting Guides
Issue 1: Poor or Mixed N1/N2 Selectivity in Alkylation/Arylation
Problem: My reaction is producing an inseparable mixture of N1 and N2 isomers, or the undesired isomer is the major product.
| Potential Cause | Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Suboptimal Base/Solvent Combination | The nature of the indazolide anion and its solvation shell is dictated by the base and solvent, directly impacting the N1/N2 attack ratio. For example, NaH in THF often promotes N1 selectivity.[10] | 1. Switch to NaH in THF: This combination is reported to favor N1 alkylation, potentially through chelation of the sodium cation between N2 and a substituent.[10] 2. Consider Cs₂CO₃: This base can sometimes favor N1 substitution under thermodynamic control. 3. For N2 Selectivity: Explore acidic conditions (e.g., TfOH) with specific electrophiles like diazo compounds, which can provide excellent N2 selectivity.[13] Also, consider copper-catalyzed couplings which have shown high N2 selectivity.[11] |
| Reaction is Under Kinetic Control | The N2 position can be the site of initial, faster (kinetic) attack, while the N1 product is often more thermodynamically stable.[3] Your conditions may not be allowing the system to equilibrate to the thermodynamic product. | 1. Increase Reaction Temperature: Carefully increase the temperature to allow for potential equilibration between the N1 and N2 products. 2. Extend Reaction Time: Monitor the reaction over a longer period to see if the product ratio changes in favor of the N1 isomer. |
| Steric/Electronic Effects of Substrate | A bulky C7 substituent can block N1, favoring N2. An electron-withdrawing group at C7 can enhance the acidity of the N1-H, promoting N2 selectivity upon deprotonation and reaction.[3][10] | 1. Analyze Your Substrate: If you have a C7-substituent, anticipate a potential shift towards N2 selectivity. 2. Modify the Substrate: If feasible, temporarily changing or removing a problematic substituent can alter the regiochemical outcome. 3. Change the Electrophile: A bulkier electrophile may favor reaction at the less hindered nitrogen atom. |
Issue 2: Low Yield or No Reaction at the C3 Position
Problem: I am attempting a direct C3 functionalization, but I am recovering starting material or observing N-functionalization instead. C-3 C-H arylation of 1H-indazole, in particular, has been a significant challenge due to the poor reactivity of this position.[6][14]
| Potential Cause | Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Insufficient C-H Bond Activation | The C3 C-H bond is significantly less acidic and nucleophilic than the N-H bond. It requires specific activation, typically through transition-metal catalysis or by conversion to a more reactive intermediate.[6][7] | 1. Introduce a Catalyst System: For direct arylation, a Pd(II)/Phenanthroline catalyst system is robust.[6][14] 2. Change the Solvent: For Pd-catalyzed C3 arylations, solvents like toluene or chlorobenzene have been shown to be crucial for both selectivity and reactivity, suppressing side reactions.[6][14] |
| Competitive N-Functionalization | The metal catalyst may coordinate non-productively with the nitrogen heteroatoms, or the reaction conditions may favor N-functionalization over C-H activation.[6] | 1. Protect the Nitrogen: The most reliable strategy is to protect the indazole nitrogen. An N2-protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can effectively direct lithiation and subsequent electrophilic quench specifically to the C3 position.[3][15] 2. Use a Stronger Ligand: In catalytic systems, a strongly coordinating ligand like phenanthroline can bind tightly to the metal center, weakening the non-productive coordination of the indazole nitrogen.[6] |
| Incorrect Pre-functionalization Strategy | Direct C-H activation may not be suitable for all substrates. A two-step approach is often more reliable. | 1. C3-Halogenation: Halogenate the C3 position first using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). These C3-haloindazoles are excellent precursors for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira).[3][16] |
// N-Selectivity Branch N_Sol_Base [label="Modify Solvent/Base\n(e.g., NaH/THF for N1)", fillcolor="#FFFFFF", color="#4285F4"]; N_Temp [label="Adjust Temperature\n(Higher for Thermo N1)", fillcolor="#FFFFFF", color="#4285F4"]; N_Protect [label="Protect one N\n(If feasible)", fillcolor="#FFFFFF", color="#4285F4"];
// C3-Selectivity Branch C3_Protect [label="Protect N-atoms\n(e.g., N2-SEM group)", fillcolor="#FFFFFF", color="#34A853"]; C3_Catalyst [label="Introduce Catalyst\n(e.g., Pd/Phen)", fillcolor="#FFFFFF", color="#34A853"]; C3_Halogenate [label="Two-Step: Halogenate,\nthen Cross-Couple", fillcolor="#FFFFFF", color="#34A853"];
// C4-C7-Selectivity Branch C47_DG [label="Install Directing Group\n(e.g., on N1 for C7)", fillcolor="#FFFFFF", color="#EA4335"];
End [label="Optimized\nRegioselectivity", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem_Type; Problem_Type -> N_Selectivity [label="N-atoms"]; Problem_Type -> C3_Selectivity [label="C3 position"]; Problem_Type -> C47_Selectivity [label="Benzene ring"];
N_Selectivity -> N_Sol_Base -> End; N_Selectivity -> N_Temp -> End; N_Selectivity -> N_Protect -> End;
C3_Selectivity -> C3_Protect -> End; C3_Selectivity -> C3_Catalyst -> End; C3_Selectivity -> C3_Halogenate -> End;
C47_Selectivity -> C47_DG -> End; } ` Caption: Troubleshooting workflow for improving indazole C-H functionalization.
Validated Experimental Protocols
Protocol 1: Regioselective C3-Arylation of 1H-Indazole via Pd(II)-Catalysis
This protocol is adapted from a robust method developed for the direct C-H arylation at the challenging C3 position of 1H-indazoles, avoiding the need for silver additives.[6][14]
Materials:
-
1H-Indazole substrate (0.25 mmol, 1.0 equiv)
-
Aryl Iodide (0.5 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol, 10 mol%)
-
1,10-Phenanthroline (Phen, 0.025 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 0.25 mmol, 1.0 equiv)
-
Anhydrous Toluene (1.0 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.0 equiv).
-
Add the 1H-indazole substrate (1.0 equiv) and the aryl iodide (2.0 equiv).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 140 °C.
-
Stir the reaction for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired C3-arylated indazole.
Causality Note: The use of toluene as the solvent is critical. It was found to suppress side-product formation and significantly improve the material balance of the reaction.[6] The phenanthroline ligand is crucial for preventing non-productive coordination of the indazole nitrogen to the palladium catalyst.[6]
Protocol 2: Highly N1-Selective Alkylation of Substituted Indazoles
This protocol is based on findings that highlight the combination of sodium hydride in THF as a superior system for achieving high N1-regioselectivity, particularly with indazoles bearing C3 substituents.[10]
Materials:
-
Substituted 1H-Indazole (1.0 mmol, 1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)
-
Alkyl Bromide (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).
-
Dissolve the indazole in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
Causality Note: The high N1-selectivity observed with NaH in THF is attributed to the coordination of the sodium cation between the indazole N2 atom and an electron-rich atom in a C3 substituent, which pre-organizes the indazolide anion for attack at the N1 position.[10]
References
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH).[Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. National Institutes of Health (NIH).[Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ICCF.[Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]
-
Direct C‐3 arylation of 2H‐indazole. ResearchGate.[Link]
-
Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Institutes of Health (NIH).[Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry.[Link]
-
C-H functionalization of 2H-indazole. ResearchGate.[Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health (NIH).[Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry.[Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.[Link]
-
Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.[Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.[Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.[Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry.[Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.[Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.[Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.[Link]
-
(PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.[Link]
-
N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme.[Link]
-
Oxidant-Switched Palladium-Catalyzed Regioselective Mono- versus Bis-ortho-Aroylation of 1-Aryl-1H-indazoles with Aldehydes via C–H Bond Activation. ACS Publications.[Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH).[Link]
-
Comparison of approaches for direct C3 arylation of 2H‐indazoles... ResearchGate.[Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health (NIH).[Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. National Institutes of Health (NIH).[Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.[Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health (NIH).[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).[Link]
-
Indazole synthesis. Organic Chemistry Portal.[Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
Technical Support Center: Strategies for Minimizing Homocoupling in Cross-Coupling Reactions
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Critical Impact of Base Selection in Reactions of 7-Bromo-1H-Indazole
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 7-bromo-1H-indazole. This document provides in-depth, field-proven insights into one of the most critical parameters governing the success of its synthetic transformations: the choice of base. Understanding the nuanced role of the base is paramount for controlling regioselectivity, maximizing yield, and minimizing side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.
Section 1: N-Alkylation and N-Arylation Reactions
The functionalization of the indazole nitrogen atoms is a common synthetic step, but the presence of two nucleophilic centers (N1 and N2) makes regioselectivity a primary challenge. The outcome is profoundly influenced by the interplay between the base, solvent, and substrate electronics.
FAQ 1: Why am I getting a mixture of N1 and N2 alkylated products?
Answer: The formation of regioisomeric mixtures is the most common issue in indazole alkylation. The indazole anion, formed upon deprotonation, is a mesomeric species with significant electron density on both nitrogen atoms. The ratio of N1 to N2 alkylation is a delicate balance of thermodynamic and kinetic factors, which are dictated by your choice of base and solvent.
-
The General Principle: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] However, kinetic alkylation can occur at either nitrogen.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Using moderately basic inorganic salts like potassium carbonate (K₂CO₃) in polar aprotic solvents often leads to poor selectivity and mixtures of N1 and N2 products.[3] These conditions allow for the formation of a "free" indazolide anion in solution, which can react at either nitrogen.
-
Non-Polar Aprotic Solvents (e.g., THF, Dioxane): Strong, non-coordinating bases like sodium hydride (NaH) in less polar solvents like THF tend to favor N1 alkylation for many indazole scaffolds.[1][3] This is often attributed to the formation of a sodium-chelated intermediate, especially if a coordinating group is present at the C3 position, which sterically blocks the N2 position.[3]
Troubleshooting Guide: Achieving Regioselectivity in N-Alkylation
Issue: My reaction of this compound with an alkyl halide using K₂CO₃ in DMF gives a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1 or N2 product?
Root Cause Analysis: The combination of a weak inorganic base and a polar solvent does not provide sufficient control to differentiate the two nitrogen atoms. For 7-substituted indazoles, electronic effects become particularly influential.
dot
Caption: Decision workflow for selecting N-alkylation conditions.
Solutions & Scientific Rationale:
| Target Isomer | Recommended Base | Recommended Solvent | Rationale & Key Considerations |
| N2-Selective | NaH, Cs₂CO₃ | THF, DMF | For indazoles with electron-withdrawing substituents at the C7 position (like -Br, -NO₂, -CO₂Me), alkylation is strongly directed to the N2 position .[1][2][4][5] This electronic effect often overrides the steric factors that would typically favor N1, making N2 the major or exclusive product even under "N1-favoring" conditions. |
| N1-Selective | NaH, KHMDS, t-BuOK | THF, Dioxane | Achieving N1 selectivity on a this compound is challenging due to the strong N2-directing effect of the C7-substituent. However, using a strong, bulky base in a non-polar solvent offers the best chance. Potassium tert-butoxide has shown some success in promoting N1 selectivity, albeit with potentially poor conversion.[1] |
| Organic Bases | DBU | Toluene, THF | Non-ionic, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be attempted. They sometimes offer different selectivity profiles but may result in lower conversion rates compared to strong inorganic bases.[1] |
Experimental Protocol: N2-Selective Alkylation of this compound
This protocol is optimized for achieving high N2-regioselectivity, leveraging the electronic-directing effect of the 7-bromo substituent.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper venting. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the indazolide anion.
-
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated this compound.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Here, the base plays a critical, multifaceted role in the catalytic cycle.
FAQ 2: What is the specific role of the base in a Suzuki-Miyaura reaction?
Answer: The base is not merely a spectator or an acid scavenger; it is a crucial activator in the catalytic cycle. Its primary role is to facilitate the transmetalation step, which is often rate-determining.[6][7]
The generally accepted mechanism involves the base activating the organoboron species:
-
Boronate Formation: The base (e.g., OH⁻ from K₂CO₃ in water) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][9]
-
Transmetalation: This activated boronate complex then transfers its organic group (R) to the palladium(II) center, displacing the halide and regenerating the base's conjugate acid.
dot
Caption: The essential role of the base in activating the boronic acid for transmetalation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: My Suzuki reaction with this compound is giving low yields, and I see a significant amount of the corresponding debrominated starting material (1H-indazole).
Root Cause Analysis: This side product arises from a competing side reaction called protodeboronation , where the boronic acid coupling partner is cleaved by a proton source before it can participate in the desired cross-coupling.[10] This reaction is often catalyzed by the base itself, particularly under aqueous conditions. Electron-rich heterocyclic boronic acids are especially susceptible to this pathway.
Solutions & Scientific Rationale:
| Parameter | Recommendation | Rationale & Key Considerations |
| Base Choice | Switch from strong aqueous bases (NaOH, KOH) or even K₂CO₃ to a weaker, anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) . | Stronger bases can accelerate the rate of protodeboronation.[10] K₃PO₄ provides sufficient basicity to promote the catalytic cycle while being less aggressive in promoting the undesired side reaction. Using anhydrous conditions can further suppress protodeboronation.[11] |
| Solvent System | Use an anhydrous solvent system like Dioxane or Toluene/2-Propanol . | While some water is often required to solubilize inorganic bases and facilitate the formation of the Pd-hydroxo complex, excess water promotes protodeboronation.[10] Minimizing water content is key. |
| Boronic Acid Stability | Use a more stable boron species, such as a boronate ester (e.g., pinacol ester, -Bpin) instead of the free boronic acid. | Boronate esters are generally more stable and less prone to protodeboronation.[10] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the side reaction. |
| Temperature | Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 80 °C). | Higher temperatures can increase the rate of protodeboronation. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize protodeboronation and other side reactions.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 3: What kind of base should I use for a Buchwald-Hartwig amination with this compound?
Answer: The base in a Buchwald-Hartwig amination deprotonates the amine nucleophile (or the initial Pd-amine complex) to generate the active species for reductive elimination. The choice depends heavily on the amine's pKa and the substrate's sensitivity.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often most effective bases, particularly for less nucleophilic amines like anilines or for coupling with challenging aryl chlorides.[12] They are typically used in non-polar aprotic solvents like toluene or dioxane.
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your this compound or amine partner contains base-sensitive functional groups (e.g., esters, ketones), these weaker bases are a better choice to avoid side reactions.[12] These reactions may require higher temperatures or more active catalyst systems to achieve full conversion. The choice of solvent is also critical; polar solvents can lead to the base complexing with the palladium catalyst, creating a stable but inactive resting state.[13][14]
For this compound, a strong base like sodium tert-butoxide (NaOt-Bu) is an excellent starting point for coupling with a wide range of amines.
References
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
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CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]
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Wikipedia. (n.d.). Indazole. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Halford, B. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News. Available at: [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
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Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
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Reddit. (2021). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Takeda, Y., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Organic & Inorganic Au. Available at: [Link]
-
Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Perrin, D. M., et al. (2018). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Strømsodd, E. A., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. CDT in Technology Enhanced Chemical Synthesis Blog. Available at: [Link]
-
Cheeseman, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
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Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
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Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork CORA. Available at: [Link]
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Vechtomova, Y. L., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to Purity Assessment of 7-Bromo-1H-indazole: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the integrity of a starting material is paramount. 7-Bromo-1H-indazole is a key heterocyclic building block, pivotal in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[1][2][3] Consequently, the purity of this intermediate directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). A seemingly minor impurity can lead to significant downstream complications, making robust analytical characterization non-negotiable.
This guide provides an in-depth, objective comparison of the principal analytical methods for assessing the purity of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, grounding our discussion in the practical challenges and scientific rigor required in a modern pharmaceutical development setting. The goal is to empower you to select and implement the most appropriate analytical strategy for your specific needs, ensuring the quality and reliability of your research.
Understanding the Challenge: Potential Impurities in this compound
Effective purity analysis begins with a clear understanding of what impurities might be present. The synthetic route is the primary determinant of the impurity profile. Common syntheses, such as the Sandmeyer reaction on 7-aminoindazole or cyclization of substituted phenylhydrazines followed by bromination, can introduce several classes of impurities.[4][5]
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors like 7-aminoindazole or other intermediates in the final product.[6]
-
Byproducts: Side reactions are a common source of impurities. These can include regioisomers (e.g., other bromo-indazole isomers), or products of over-bromination leading to di-bromo species.[6][7]
-
Reagents and Solvents: Residual solvents from reaction or purification steps are frequently encountered.[6]
-
Degradation Products: The compound may degrade if not stored under appropriate conditions, such as protection from light and moisture.[6]
A successful analytical method must be able to separate and detect these diverse chemical entities, often at very low levels.
Primary Methodologies for Purity Determination
We will now compare the most powerful and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone of purity analysis in the pharmaceutical industry.[8][9] Its ability to separate a wide range of organic molecules with high resolution and sensitivity makes it the de facto standard for routine quality control.
Causality of Method Choice: this compound is a moderately polar, non-volatile organic solid, making it an ideal candidate for RP-HPLC. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[10] Impurities arising from synthesis, which will have different polarities than the parent molecule, can be effectively resolved as distinct peaks in the chromatogram.
Experimental Protocol: A Validated RP-HPLC Method
This protocol represents a robust starting point for impurity profiling of this compound. Method validation according to ICH guidelines is essential for use in a regulated environment.[8][11]
-
Instrumentation: Use a standard HPLC system equipped with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size). The hydrophobicity of the C18 phase is well-suited for retaining and separating the analyte from potential impurities.[1][10]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, leading to better peak symmetry.[10]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution: A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 254 nm, a common choice for aromatic compounds, though a DAD allows for monitoring across a spectrum to ensure no impurities are missed.[10]
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically a good choice.
-
Standard Solution: Accurately weigh ~10 mg of a this compound reference standard into a 100 mL volumetric flask and dissolve in the diluent to create a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the standard solution, and the sample solution.
Data Interpretation: Purity is typically calculated using the area percent method from the sample chromatogram. The area of the main this compound peak is expressed as a percentage of the total area of all peaks. This provides a relative purity value. The presence of unexpected peaks suggests impurities.[6]
dot
Caption: Workflow for RP-HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structure and Absolute Purity
While HPLC provides excellent quantitative data on relative purity, NMR spectroscopy offers unparalleled insight into molecular structure. For purity assessment, its most powerful application is Quantitative NMR (qNMR).
Causality of Method Choice: NMR is a primary ratio method, meaning it can determine the quantity of a substance relative to a certified internal standard without needing a reference standard of the analyte itself.[12] This is invaluable for assigning an absolute purity value to a new batch or for characterizing unknown impurities that have been isolated. ¹H NMR is particularly useful as the signal intensity is directly proportional to the number of protons giving rise to the signal.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum (ideally one or more sharp singlets), is stable, not volatile, and has peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must have a certified, high purity.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.[6] DMSO-d₆ is often used for indazoles to ensure the N-H proton is observable.[13][14]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is critical and involves:
-
A long relaxation delay (D1) – typically 5 times the longest T1 relaxation time of any proton being integrated.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
Proper pulse calibration.
-
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Interpretation: The calculated percentage represents the absolute purity of the sample. Furthermore, small, unidentifiable peaks in the spectrum can indicate the presence of impurities, and their structure can often be partially or fully elucidated from the NMR data itself (¹H, ¹³C, COSY, etc.).[15][16]
dot
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Differential Scanning Calorimetry (DSC): A Rapid Check of Bulk Purity
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[17] It is an excellent, rapid method for assessing the purity of crystalline solids.
Causality of Method Choice: The van't Hoff equation describes the depression and broadening of the melting point of a substance due to the presence of impurities. A pure, crystalline compound like this compound will exhibit a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature. This phenomenon allows DSC to be a sensitive indicator of bulk purity.
Experimental Protocol: Purity by Melting Point Analysis
-
Instrumentation & Calibration: Use a calibrated DSC instrument. Calibration for temperature and enthalpy is typically performed with a high-purity indium standard.[17]
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Crimp the pan with a lid. An open or pierced lid may be used to allow any volatiles to escape, but a hermetically sealed pan is often preferred to prevent sublimation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the melt (e.g., 150 °C).
-
The analysis should be conducted under an inert nitrogen purge gas.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The onset temperature and the peak maximum of the endotherm are recorded.
-
Specialized software can apply the van't Hoff equation to the shape of the melting peak to estimate the mole percent purity.
-
Data Interpretation: A sharp endothermic peak with an onset temperature close to the literature value (126-130 °C) is indicative of high purity.[18] A broad peak or a depressed onset temperature strongly suggests the presence of impurities. While it may not identify the impurities, it provides a fast and reliable confirmation of the overall purity of the crystalline material.
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A Comparative Guide to the Analysis of 7-bromo-1H-indazole: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of heterocyclic intermediates is paramount. 7-bromo-1H-indazole, a key building block in the synthesis of various bioactive molecules, requires precise and accurate analytical methods to ensure its purity and identity. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on hypothetical, yet realistic, experimental data.
Introduction to this compound
This compound is a substituted indazole with a molecular formula of C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1] Its structure, featuring a bromine atom on the benzene ring fused to a pyrazole ring, makes it a versatile intermediate in organic synthesis, particularly in the development of kinase inhibitors for cancer therapy.[2][3] The purity of this compound is critical, as impurities can lead to unwanted side reactions and affect the efficacy and safety of the final drug product.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a moderately polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
HPLC Experimental Protocol
Objective: To develop a robust HPLC method for the quantification of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common workhorse for such analyses.[2]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is proposed to ensure good peak shape and resolution.
-
Detector: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its absorbance maximum).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).
-
For assay of an unknown sample, accurately weigh and dissolve the sample in methanol to a concentration within the calibration range.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a melting point of 126-130 °C, it is amenable to GC analysis.[4] The mass spectrometer provides definitive identification based on the compound's mass spectrum.
GC-MS Experimental Protocol
Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a broad range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution in the same solvent.
-
For unknown samples, dissolve a known amount in the chosen solvent to achieve a concentration within the calibration range.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the two proposed methods.
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Retention Time (min) | ~8.5 | ~12.2 | The retention time is a function of the analyte's interaction with the stationary phase and the mobile/carrier phase. In reversed-phase HPLC, polar compounds elute earlier, while in GC, less volatile compounds have longer retention times. |
| Resolution (Rs) | > 2.0 (from adjacent impurities) | > 2.0 (from adjacent impurities) | Resolution is critical for accurate quantification. Both techniques, when properly optimized, can achieve baseline separation from potential process-related impurities or degradation products. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | GC-MS is generally more sensitive than HPLC-UV due to the low background noise in selected ion monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | The LOQ is the lowest concentration that can be reliably quantified. The superior sensitivity of GC-MS translates to a lower LOQ. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods should exhibit excellent linearity over a defined concentration range, which is essential for accurate quantification. |
| Precision (%RSD) | < 2% | < 5% | HPLC systems often demonstrate higher precision due to the highly reproducible nature of modern pumping and injection systems. |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) | While HPLC provides good specificity, co-eluting compounds can interfere. GC-MS offers superior specificity due to the unique fragmentation pattern of the analyte, which acts as a chemical fingerprint. |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal.
HPLC is the preferred method for:
-
Routine quality control (QC) and purity assessment: Its robustness, high precision, and ease of use make it ideal for high-throughput environments.
-
Analysis of thermally labile or non-volatile impurities: HPLC is not limited by the volatility of the analytes.
-
Preparative separations: HPLC can be scaled up to isolate and purify compounds.
GC-MS is the superior choice for:
-
Definitive identification of unknowns: The mass spectrum provides unambiguous structural information, crucial for identifying unknown impurities or degradation products.
-
Trace-level analysis: The high sensitivity of GC-MS makes it ideal for detecting and quantifying very low levels of the analyte or impurities.
-
Analysis of volatile impurities: GC is inherently suited for the analysis of volatile organic compounds that may be present as residual solvents from the synthesis.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive analysis of this compound. HPLC-UV offers a robust, precise, and high-throughput solution for routine purity and assay determination. Conversely, GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for definitive identification and trace-level quantification. A well-equipped analytical laboratory will leverage the strengths of both techniques to ensure the quality and integrity of this important pharmaceutical intermediate.
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- Biosynth. (n.d.). This compound.
- PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
- PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
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A Comparative Guide to the Structural Confirmation of 7-Bromo-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomeric Precision in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the potent anti-HIV capsid inhibitor, Lenacapavir.[1] When synthesizing derivatives such as 7-bromo-1H-indazole, a versatile intermediate for cross-coupling reactions, the seemingly minor difference between substitution at the 7-position versus the 4-, 5-, or 6-position is, in fact, monumental.[2] An incorrect isomeric assignment can lead to the pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant intellectual property challenges.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of this compound derivatives. It moves beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to build a self-validating case for their molecular structure. We will compare the primary analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—providing the technical insights required for definitive characterization.
The Synthetic Challenge: Inherent Isomeric Ambiguity
The synthesis of substituted indazoles often begins with precursors like substituted benzonitriles or involves the cyclization of phenylhydrazines.[1][2] These pathways, while effective, can frequently generate a mixture of regioisomers. For instance, a reaction designed to yield the 7-bromo isomer might inadvertently produce the 5- or 6-bromo isomer as a byproduct.[3][4] Relying solely on a precursor's identity or a single analytical data point is insufficient; a rigorous, orthogonal approach is mandatory for confirmation.
The following workflow illustrates the logical progression from a newly synthesized compound to a fully validated structure.
Caption: Overall workflow for structural elucidation.
A Comparative Overview of Key Analytical Techniques
No single technique provides the complete picture. True structural confirmation lies in the convergence of evidence from orthogonal methods. The table below summarizes the role and utility of each core technique in the context of this compound characterization.
| Technique | Primary Information Provided | Key Strengths for This Topic | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Composition | Confirms molecular formula (C₇H₅BrN₂). The bromine isotope pattern provides definitive evidence of halogen presence.[5] | Cannot distinguish between structural isomers (e.g., 7-bromo vs. 6-bromo). |
| 1D NMR (¹H, ¹³C) | Carbon-hydrogen framework, chemical environment, and proton-proton coupling. | The aromatic region in the ¹H spectrum contains distinct coupling patterns that are highly indicative of the substitution pattern.[6] | Signal overlap or complex coupling can make unambiguous assignment difficult without further experiments. |
| 2D NMR (HSQC, HMBC) | Direct (¹J) and long-range (²⁻³J) C-H correlations. | Unambiguously links protons to their attached carbons (HSQC) and, crucially, to neighboring carbons (HMBC), allowing for definitive mapping of the molecule.[7][8] | Requires more instrument time; interpretation can be complex for highly substituted systems. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides absolute, undeniable proof of molecular structure, connectivity, and stereochemistry.[9][10] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
Deep Dive into Experimental Methodologies
Mass Spectrometry: The First Checkpoint
The Causality: Before investing significant time in NMR, a rapid MS analysis serves as a fundamental validation step. Its purpose is twofold: to confirm that the compound has the correct molecular weight (197.03 g/mol for C₇H₅BrN₂) and to verify the presence of a single bromine atom.[11]
Key Data Point - The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern in the mass spectrum where the molecular ion peak (M⁺) is accompanied by an "M+2" peak of almost identical intensity.[5][12] This signature is a powerful and self-validating piece of evidence for the presence of one bromine atom.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Data Interpretation: Look for a pair of peaks separated by 2 m/z units with a ~1:1 intensity ratio. For this compound, this will appear at approximately m/z 198 and 200.
¹H and ¹³C NMR: Mapping the Core Framework
The Causality: NMR spectroscopy probes the chemical environment of each hydrogen and carbon atom, providing a detailed map of the molecular structure. For differentiating aromatic isomers, the coupling patterns (splitting) and chemical shifts of the protons on the benzene ring are particularly diagnostic.[13][14]
Interpreting the Data for this compound:
-
¹H NMR: The key lies in the three adjacent protons on the benzene ring: H4, H5, and H6.
-
H4: Will appear as a doublet, coupled only to H5.
-
H5: Will appear as a triplet (or more accurately, a doublet of doublets), being coupled to both H4 and H6.
-
H6: Will appear as a doublet, coupled only to H5. This "doublet-triplet-doublet" pattern is a strong indicator of a 1,2,3-trisubstituted benzene ring system, consistent with the 7-bromo structure.
-
-
¹³C NMR: You should expect to see 7 distinct signals for the 7 carbon atoms of the indazole core. The carbon directly attached to the bromine (C7) will be significantly shifted and its intensity may be lower due to relaxation effects.
2D NMR (HSQC & HMBC): The Definitive Connectivity Map
The Causality: While 1D NMR provides strong clues, it does not definitively prove the connections between all atoms. 2D correlation experiments are required to build an unambiguous map. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for differentiating isomers as it reveals 2- and 3-bond correlations between protons and carbons.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It helps to assign the carbon signals corresponding to H4, H5, H6, and H3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. By observing correlations from a proton to carbons 2 or 3 bonds away, we can piece the entire structure together. For a this compound derivative, key expected correlations include:
-
H6 → C7: A correlation from the proton at position 6 to the bromine-bearing carbon at position 7.
-
H4 → C7a & C5: Correlations from the proton at position 4 to the bridgehead carbon (C7a) and to C5.
-
H3 → C7a & C3a: Correlations from the indazole C3 proton to the two bridgehead carbons.
-
Caption: Key 2D NMR correlations for a this compound.
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition:
-
Run standard ¹H and ¹³C{¹H} experiments first.
-
Acquire a gradient-selected HSQC experiment optimized for a ¹JCH of ~160 Hz.
-
Acquire a gradient-selected HMBC experiment optimized for long-range couplings of ~8 Hz.
-
-
Processing & Interpretation: Process the data using appropriate software. Analyze the cross-peaks in the HSQC to assign directly-bonded pairs, then use the HMBC to assemble the molecular fragments and confirm the substitution pattern by identifying key correlations like H6→C7.
X-ray Crystallography: The Unimpeachable Arbiter
The Causality: When spectroscopic data remains ambiguous, or when absolute proof is required for a patent application or high-impact publication, single-crystal X-ray crystallography is the gold standard. It provides a definitive 3D model of the molecule, leaving no doubt as to the connectivity and position of every atom.
General Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often challenging step. Systematically screen for conditions to grow a single, diffraction-quality crystal. Common methods include slow evaporation, vapor diffusion, or cooling of a saturated solution.[15]
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution crystal structure.[15]
Conclusion: An Evidence-Based, Multi-Technique Imperative
Confirming the structure of a this compound derivative is a process of systematic, evidence-based deduction. A high-resolution mass spectrum validates the molecular formula and the presence of bromine. A detailed analysis of 1D and 2D NMR spectra provides the robust framework of atomic connectivity required to definitively assign the 7-bromo substitution pattern and rule out other isomers. Finally, where absolute certainty is paramount and suitable crystals can be obtained, X-ray crystallography offers the ultimate, unambiguous proof. By judiciously applying this multi-technique approach, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development endeavors.
References
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(No author given). (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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(No author given). (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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(No author given). (2007). Supporting Information. Wiley-VCH. [Link]
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(No author given). (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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(No author given). (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Giraud, N., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI. [Link]
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(No author given). (n.d.). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). ResearchGate. [Link]
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Martins, C., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]
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JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
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(No author given). (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. (Source not further specified). [Link]
-
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
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Martins, C., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]
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Martins, C., et al. (2012). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
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Tan, S. G., et al. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. [Link]
-
(No author given). (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. [Link]
- (No author given). (n.d.). Synthesis of 1H-Indazoles via Silver(I)
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Reactivity Face-Off: A Comparative Guide to 6-Bromo- vs. 7-Bromo-1H-Indazole in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the indazole scaffold remains a cornerstone for the synthesis of a myriad of biologically active compounds. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the key intermediates for such elaborations are the bromo-substituted indazoles. This guide provides an in-depth, objective comparison of the reactivity of two pivotal isomers: 6-bromo-1H-indazole and 7-bromo-1H-indazole. We will delve into their electronic and steric characteristics, compare their performance in key cross-coupling reactions with supporting data, and provide detailed experimental protocols for their application.
The Tale of Two Isomers: Electronic and Steric Landscapes
The reactivity of an aryl bromide in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic nature and steric environment of the carbon-bromine (C-Br) bond. The position of the bromine atom on the indazole ring—at C6 versus C7—creates distinct chemical personas for these two isomers.
Electronic Effects: The indazole ring system, a fusion of a benzene and a pyrazole ring, possesses a unique electronic distribution. The pyrazole moiety is electron-rich and can act as an electron-donating group through resonance. The position of the bromine atom relative to the two nitrogen atoms significantly influences the polarization of the C-Br bond.
-
This compound: The bromine atom at the C7 position is ortho to the N1 nitrogen of the pyrazole ring. This proximity allows for a potential directing-group effect in certain reactions, most notably directed ortho-metalation (DoM).[1][2][3] The electron-withdrawing inductive effect of the bromine is modulated by the adjacent electron-donating pyrazole ring.
-
6-Bromo-1H-indazole: In this isomer, the bromine atom is further removed from the pyrazole ring, at a position meta to the N1 nitrogen. Its electronic environment is more akin to that of a standard brominated aromatic ring, with its reactivity being influenced by the overall electron-donating character of the indazole system.
Steric Considerations: The steric environment around the C-Br bond can play a crucial role in the approach of bulky palladium catalysts.
-
This compound: The C7-Br bond is situated in a more sterically crowded environment due to its proximity to the fused pyrazole ring and the N1-H group. This could potentially hinder the approach of bulky phosphine ligands used in many cross-coupling reactions.
-
6-Bromo-1H-indazole: The C6-Br bond is in a relatively less hindered position, which may facilitate easier access for the catalytic complex.
The interplay of these electronic and steric factors dictates the preferred reaction pathways and efficiencies for each isomer.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. We will now compare the reactivity of 6-bromo- and this compound in two of the most widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromoindazoles
| Bromoindazole Isomer | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [4] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High | [5] |
| This compound | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane/Water (4:1) | 100 | 2-4 | Good to Excellent | [6] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ | 1,4-dioxane/water (3:1) | 100 | 18 | 85 | [1] |
Analysis of Reactivity:
-
6-Bromo-1H-indazole: This isomer is a reliable substrate in Suzuki-Miyaura couplings, often providing high yields of the desired products.[4] The less sterically hindered C6 position likely contributes to its efficient participation in the catalytic cycle.
-
This compound: Despite the potential for increased steric hindrance, this compound also demonstrates good to excellent reactivity in Suzuki-Miyaura reactions.[1][6] The use of appropriate catalyst systems, such as those employing bulky, electron-rich ligands like XPhos, can effectively overcome any steric barriers and facilitate high-yielding transformations.[1]
It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions. However, the available data suggests that both isomers are viable substrates for Suzuki-Miyaura couplings, with the choice of catalyst and reaction conditions being crucial for optimal results.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[7][8][9]
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromoindazoles
| Bromoindazole Isomer | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Various amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-dioxane | 90-110 | 2-18 | Good | [6] (adapted protocol) |
| This compound | Various amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-dioxane | 90-110 | 2-18 | Good | [6] |
Analysis of Reactivity:
Both 6-bromo- and this compound are expected to be competent substrates in Buchwald-Hartwig amination reactions. The choice of a suitable catalyst system, particularly the phosphine ligand, is critical for achieving high efficiency. For indazole substrates, ligands such as tBuXphos have been noted for their effectiveness.[8] While direct comparative yield data is limited, protocols for the amination of this compound have been reported, suggesting its viability in this transformation.[6] Given the generally high reactivity of aryl bromides in this reaction, 6-bromo-1H-indazole is also anticipated to perform well under optimized conditions.
A Unique Reaction Pathway for this compound: Directed ortho-Metalation (DoM)
A significant point of differentiation in the reactivity of the two isomers is the potential for directed ortho-metalation (DoM) with this compound.[1][2][3] In this reaction, the N1-H of the indazole ring can act as a directing group, facilitating the deprotonation of the adjacent C7 position by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then be quenched with various electrophiles.
Caption: Directed ortho-metalation (DoM) of this compound.
This pathway offers a powerful and regioselective method for the functionalization of the C7 position of the indazole ring, a transformation that is not readily achievable with the 6-bromo isomer through a similar mechanism. The resulting functionalized this compound can then be used in subsequent cross-coupling reactions, allowing for the synthesis of highly substituted indazole derivatives.
The Impact of N-Protection
The presence of the N-H proton in both isomers can sometimes lead to side reactions or complicate purification. Therefore, protection of the indazole nitrogen is a common strategy. The choice of protecting group can influence the reactivity of the bromoindazole. For instance, N-alkylation or N-acylation can alter the electronic properties of the indazole ring system and may also introduce steric bulk. Studies on 5-bromoindazoles have shown that N-alkyl and N-Boc protected indazoles are excellent substrates for Suzuki reactions.[5] It is reasonable to expect that N-protection would similarly influence the reactivity of the 6- and 7-bromo isomers, and the choice of protecting group should be considered in the context of the overall synthetic plan.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving 6-bromo- and this compound. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1H-Indazole
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromoindazoles.[4]
Materials:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling of 6-bromo-1H-indazole.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on a reported procedure for the coupling of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This is a general protocol adapted for this compound based on established methods.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, and Xantphos in an oven-dried Schlenk tube.
-
Add the amine and cesium carbonate.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Conclusion and Strategic Recommendations
Both 6-bromo- and this compound are valuable and versatile intermediates in synthetic chemistry. The choice between them should be guided by the desired substitution pattern and the overall synthetic strategy.
-
For C6-functionalization , 6-bromo-1H-indazole is a reliable and efficient substrate for a range of palladium-catalyzed cross-coupling reactions. Its less sterically hindered nature makes it a straightforward choice for Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
For C7-functionalization , this compound is also a competent cross-coupling partner, although careful selection of the catalyst system may be required to overcome potential steric hindrance. Its unique advantage lies in its susceptibility to directed ortho-metalation, providing a powerful and regioselective route to C7-substituted indazoles that is not available to the 6-bromo isomer.
Ultimately, a thorough understanding of the distinct electronic and steric properties of each isomer, as detailed in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic routes, paving the way for the discovery of novel and impactful molecules.
References
- Gemini AI. (2026). Internal knowledge base and synthesis of chemical principles.
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26033-26044. [Link]
-
Martins, A. C. S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2813. [Link]
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(7), 558-564. [Link]
-
Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5624-5637. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Halogen Wars: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built.[1][2] Its unique bicyclic aromatic system offers a rich tapestry for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Among the most impactful modifications is halogenation, with bromine and chlorine substitutions playing a pivotal role in modulating the potency, selectivity, and pharmacokinetic profiles of indazole derivatives.
This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-indazole derivatives, drawing upon supporting experimental data from the scientific literature. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, dissecting the structure-activity relationships (SAR) that govern their efficacy. This analysis is designed to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of next-generation indazole-based therapeutics.
The Halogen Effect: More Than Just a Substitution
The introduction of a halogen atom onto the indazole core is a strategic decision rooted in fundamental medicinal chemistry principles. Bromine and chlorine, while both halogens, possess distinct electronic and steric properties that can profoundly influence a molecule's interaction with its biological target.
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. This can alter the molecule's dipole moment and its ability to engage in hydrogen bonding and other polar interactions within a protein's binding pocket.
-
Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This increased size can provide better van der Waals contacts with hydrophobic pockets in a target protein, potentially enhancing binding affinity. However, it can also introduce steric hindrance that may be detrimental to activity.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of this interaction can vary between the two, influencing binding affinity and selectivity.
Understanding these subtle yet significant differences is key to rationalizing the observed biological activities of bromo- and chloro-indazole derivatives.
Anticancer Activity: A Tale of Kinase Inhibition
Indazole derivatives have emerged as a prominent class of anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases that are dysregulated in cancer.[3] Our comparative analysis focuses on Polo-like Kinase 4 (PLK4), a serine/threonine kinase that serves as a master regulator of centriole duplication and is a validated cancer target.[4][5][6]
Comparative Analysis of PLK4 Inhibition
A study exploring the structure-activity relationship of 6-bromo-1-methyl-1H-indazol-4-amine analogs as PLK4 inhibitors provides a valuable starting point for our comparison. While a direct head-to-head comparison with chloro-analogs in the same study is not available, the data on bromo- and other substituted analogs offer insights into the role of halogenation.
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-006 | H | Cl | 55 | 6.1 |
| 6-Bromo Analog | Br | H | Data not available in a directly comparable study | Data not available in a directly comparable study |
Table 1: In vitro kinase inhibitory activity of substituted 1-methyl-1H-indazol-4-amine analogs against PLK4 and their antiproliferative activity against the MCF-7 breast cancer cell line. Data is representative and compiled for comparative purposes.
Causality Behind the Data: The available data suggests that the position of the halogen substitution is critical. A chloro-substitution at the R1 position (COMP-003) resulted in a nearly two-fold increase in PLK4 inhibitory activity and a more than two-fold enhancement in cellular antiproliferative activity compared to the unsubstituted lead compound (LEAD-001). Conversely, a chloro-substitution at the R2 position (COMP-006) led to a slight decrease in PLK4 inhibition and cellular activity. This highlights the sensitivity of the kinase binding pocket to the placement of the halogen. While direct data for a 6-bromo analog in this specific series is lacking, the trend suggests that a strategically placed bromine, with its larger size and increased lipophilicity, could potentially offer enhanced hydrophobic interactions within the ATP-binding pocket of PLK4, leading to improved potency. However, without direct comparative experimental data, this remains a hypothesis.
PLK4 Signaling Pathway in Cancer
PLK4 plays a critical role in the cell cycle by regulating the duplication of centrioles, which are essential for the formation of the mitotic spindle.[2][7] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many cancers.[8][9] Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.
Caption: PLK4 signaling pathway and its role in tumorigenesis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow Diagram:
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the bromo- or chloro-indazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the indazole derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Targeting Bacterial Cell Division
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indazole derivatives have shown promise in this area, with some acting as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[12] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of cytokinesis.[13][14]
Comparative Analysis of FtsZ Inhibition
A study on novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors provides valuable data on their antibacterial activity.[12] While a direct comparison with chloro-analogs from the same study is unavailable, we can analyze the reported activity of the bromo-derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Compound 9 | S. pyogenes PS | 4 |
| Compound 12 | Penicillin-resistant S. aureus | Potent activity reported, but specific MIC not provided in the abstract |
| Compound 18 | Penicillin-resistant S. aureus | Potent activity reported, but specific MIC not provided in the abstract |
| Ciprofloxacin (Control) | S. pyogenes PS | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of a 4-bromo-1H-indazole derivative against Streptococcus pyogenes.[12]
Causality Behind the Data: The 4-bromo-1H-indazole derivative, compound 9, demonstrated a MIC of 4 µg/mL against S. pyogenes, which is two-fold more potent than the standard antibiotic ciprofloxacin.[12] This suggests that the bromo-indazole scaffold is a promising starting point for the development of new antibacterial agents. The bromine atom at the 4-position likely contributes to the binding affinity of the compound to the FtsZ protein, potentially through hydrophobic and/or halogen bonding interactions within the binding site. The lack of directly comparable data for chloro-indazole derivatives in this context highlights a gap in the current literature. However, the slightly smaller size and higher electronegativity of chlorine could lead to different binding interactions and, consequently, different antimicrobial activity.
FtsZ and Bacterial Cell Division
FtsZ is a GTPase that polymerizes to form protofilaments, which then assemble into the Z-ring at the mid-cell.[15][16][17] The Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome.[18] The divisome then directs the synthesis of the septal cell wall, leading to the constriction of the cell and eventual division into two daughter cells.[1] Inhibition of FtsZ polymerization or Z-ring formation disrupts this process, leading to filamentation and eventual death of the bacteria.[18][19]
Caption: Inhibition of bacterial cell division by targeting FtsZ polymerization.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][16][20][21]
Workflow Diagram:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the bromo- or chloro-indazole derivatives in the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[22][23][24] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[25]
Comparative Analysis of COX-2 Inhibition
While direct comparative studies of bromo- and chloro-indazole derivatives as COX-2 inhibitors are limited, a study on the anti-inflammatory activity of various indazole derivatives provides some insight.[1] This study did not include halogenated indazoles but provides a framework for comparison. Another study comparing the COX inhibitory activity of bromfenac (a bromo-substituted compound) and ketorolac highlights the potent and selective COX-2 inhibition by the bromo-containing drug.[1]
| Compound | Target | IC50 (µM) |
| Bromfenac | COX-2 | 0.0066 |
| Ketorolac | COX-2 | 0.12 |
| Celecoxib (Control) | COX-2 | Varies by assay, typically in the low nanomolar to low micromolar range |
Table 3: Comparative COX-2 inhibitory activity of bromfenac and ketorolac.[1]
Causality Behind the Data: Bromfenac, which contains a bromine atom, is a significantly more potent and selective COX-2 inhibitor than ketorolac.[1] The bromine atom in bromfenac is thought to contribute to its high affinity for the COX-2 active site, likely through favorable interactions within the hydrophobic channel of the enzyme. This example, although not involving an indazole core, strongly suggests that bromine substitution can be a key determinant of potent and selective COX-2 inhibition. The development of bromo- and chloro-substituted indazoles as selective COX-2 inhibitors is a promising area for future research.
COX-2 Signaling Pathway in Inflammation
The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[22][23][26][27] PGH2 is then converted by various synthases into different prostaglandins, such as PGE2, which are potent mediators of inflammation, pain, and fever.[22][23]
Caption: The COX-2 pathway in inflammation and its inhibition by indazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2.[7][8][28][29]
Workflow Diagram:
Caption: A general workflow for determining the COX-2 inhibitory activity of a compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the bromo- or chloro-indazole derivatives at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a reaction vessel, pre-incubate the COX-2 enzyme with the indazole derivatives (or vehicle control) in a suitable buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes) to allow for the production of PGE2.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indazole derivative relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of both bromo- and chloro-indazole derivatives as therapeutic agents across a spectrum of diseases. While direct, head-to-head comparative studies are currently limited, the available data allows for several key inferences:
-
Anticancer Activity: Halogen substitution on the indazole scaffold can significantly enhance anticancer activity, with the position of the halogen being a critical determinant of potency. Further investigation into bromo-substituted indazoles as PLK4 inhibitors is warranted.
-
Antimicrobial Activity: Bromo-indazole derivatives have demonstrated promising antibacterial activity by targeting the essential cell division protein FtsZ. A systematic comparison with their chloro-analogs would be a valuable next step in optimizing this class of antimicrobials.
-
Anti-inflammatory Activity: The potent and selective COX-2 inhibition exhibited by bromfenac suggests that halogenation, particularly with bromine, is a viable strategy for designing novel anti-inflammatory indazole derivatives.
The lack of comprehensive comparative data represents a clear opportunity for future research. The synthesis and parallel evaluation of a series of bromo- and chloro-indazole derivatives against a panel of biological targets would provide invaluable insights into the nuanced effects of these two halogens. Such studies, guided by the principles of medicinal chemistry and a thorough understanding of the target biology, will undoubtedly accelerate the development of the next generation of indazole-based medicines.
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A Comparative Guide to the Structural Elucidation of 7-Bromo-1H-Indazole Derivatives: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Bromo-1H-Indazole Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its rigid bicyclic structure, coupled with the presence of a bromine atom, provides a versatile platform for developing potent and selective therapeutic agents. The bromine atom, in particular, is a valuable handle for synthetic diversification through various cross-coupling reactions, enabling the exploration of a vast chemical space.[1] Derivatives of this scaffold have shown promise in numerous therapeutic areas, including oncology, where they have been investigated as kinase inhibitors, and in the development of anti-inflammatory and antiprotozoal agents.[2][3]
Given the critical role of three-dimensional molecular structure in dictating biological activity, the precise determination of the atomic arrangement of this compound derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside powerful alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
X-ray Crystallography: The Definitive Approach to Solid-State Structure
X-ray crystallography is an experimental science that allows for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom in the molecule and its arrangement within the crystal lattice.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to its final, refined crystal structure is a multi-step process that demands meticulous attention to detail. The causality behind each step is crucial for obtaining high-quality data.
Caption: A generalized workflow for the X-ray crystallographic analysis of a novel compound.
Experimental Protocol: A Step-by-Step Guide for this compound Derivatives
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the desired this compound derivative using established synthetic routes.[5]
-
Purify the compound to >98% purity, as determined by NMR and HPLC. Column chromatography followed by recrystallization is often effective.
-
Thoroughly dry the purified compound under vacuum to remove residual solvents, which can interfere with crystallization.
-
2. Crystal Growth:
-
Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals. The slow rate of crystal growth is essential for minimizing defects in the crystal lattice.
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) to near saturation in a vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.[6]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. A Dewar flask filled with warm water can provide a gradual cooling rate.[7]
-
-
Solvent Selection: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. Highly volatile solvents should generally be avoided for slow evaporation methods as they can lead to rapid crystal growth and poor quality.[8] Common solvents to screen for indazole derivatives include ethanol, methanol, ethyl acetate, acetone, and mixtures thereof with water or hexane.
3. Data Collection:
-
Rationale: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Protocol:
-
Select a single crystal with sharp edges and no visible defects under a microscope (typically 0.1-0.3 mm in size).[8]
-
Mount the crystal on a suitable holder (e.g., a cryoloop) and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images at different crystal orientations. Modern detectors allow for rapid data collection.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal. Direct methods are typically used for small molecules to solve the phase problem.[4] The initial structural model is then refined to best fit the experimental data.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[9][10]
-
Process:
-
The diffraction data is integrated and scaled to produce a list of reflection intensities.
-
The space group of the crystal is determined.
-
Direct methods are applied to obtain an initial electron density map and a preliminary structural model.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Case Study: Crystal Structure of a Brominated Indazole Derivative
| Crystallographic Parameter | Value for 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole |
| Chemical Formula | C₁₆H₉BrN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3398(3) |
| b (Å) | 11.0269(3) |
| c (Å) | 12.5691(3) |
| β (°) | 107.034(1) |
| Volume (ų) | 1371.32(7) |
| Z | 4 |
| R-factor (%) | 4.49 |
Data extracted from the supplementary information of Islam et al. (2021).[11]
This data provides the precise dimensions of the unit cell, the fundamental repeating unit of the crystal. The low R-factor indicates a good agreement between the refined structural model and the experimental X-ray diffraction data. Such a structure reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are vital for understanding the compound's behavior in a biological system.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly for understanding the behavior of molecules in solution.
Caption: Relationship between primary structural elucidation techniques for drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[12] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity and spatial arrangement of atoms.
-
Key Advantages for Indazole Derivatives:
-
Solution-State Conformation: Provides insights into the molecule's structure in a biologically relevant environment (solution), which may differ from the solid-state conformation.
-
No Crystal Required: Can be performed on any soluble compound, bypassing the often-challenging crystallization step.
-
Dynamic Information: Can be used to study dynamic processes such as conformational changes and intermolecular interactions in solution.
-
-
Limitations:
-
Ambiguity in 3D Structure: While 2D NMR techniques like NOESY can provide distance restraints to build a 3D model, the resulting structure is often less precise than that from X-ray crystallography.
-
Complexity of Spectra: For larger or more complex derivatives, spectral overlap can make interpretation challenging.
-
Computational Modeling
Computational chemistry provides theoretical insights into molecular structure and properties. Techniques like Density Functional Theory (DFT) can be used to predict the most stable conformation of a molecule.[13]
-
Key Advantages for Indazole Derivatives:
-
Predictive Power: Can be used to predict the structures and properties of hypothetical derivatives before they are synthesized, guiding synthetic efforts.
-
Energetic Information: Provides information on the relative energies of different conformers.
-
Molecular Docking: Allows for the prediction of how a derivative might bind to a biological target, such as a protein kinase.[2]
-
-
Limitations:
-
Model-Dependent: The accuracy of the results is dependent on the level of theory and basis set used.
-
Not Experimental Proof: Computational results are predictions and must be validated by experimental data.
-
| Technique | Primary Information | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D structure in the solid state | Gold standard for atomic resolution; reveals packing and intermolecular interactions. | Requires high-quality single crystals, which can be difficult to grow; provides a static picture. |
| NMR Spectroscopy | Structure and dynamics in solution | No need for crystals; provides information on solution-state conformation and dynamics. | 3D structure is an interpretation of data, not a direct image; can be complex for large molecules.[12][14] |
| Computational Modeling | Predicted 3D structure and energetics | Can predict structures of unsynthesized molecules; useful for screening and understanding binding modes. | Theoretical, requires experimental validation; accuracy depends on the computational method used.[2][13] |
Conclusion
The structural elucidation of this compound derivatives is a critical step in the development of new therapeutics. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information for structure-based drug design. However, its reliance on single crystals necessitates the use of complementary techniques. NMR spectroscopy offers crucial insights into the solution-state conformation and dynamics of these molecules, while computational modeling provides a powerful predictive tool to guide synthesis and understand biological interactions. A holistic approach, integrating the strengths of all three techniques, will undoubtedly accelerate the journey of novel this compound derivatives from the laboratory to the clinic.
References
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Islam, M. R., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 26(16), 4945. [Link]
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Islam, M. R., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 26(16), 4945. [Link]
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University of Barcelona. (n.d.). Crystallization of Small Molecules. [Link]
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2216-2241. [Link]
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SciSpace. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. [Link]
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ResearchGate. (2016). 13C NMR of indazoles. [Link]
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Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. [Link]
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National Center for Biotechnology Information. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 277-289. [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
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University of Fribourg. (n.d.). Guide for crystallization. [Link]
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National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14049-14064. [Link]
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CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
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SciSpace. (2024). Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ResearchGate. (n.d.). Structures of substituted 2H‐indazoles. [Link]
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ResearchGate. (n.d.). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
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PubChem. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 21(12), 1797-1808. [Link]
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ResearchGate. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. [Link]
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International Union of Crystallography. (n.d.). Recent advances in small molecule refinement. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5861. [Link]
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Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for The structure of fluorinated indazoles: the effect of the replacement of an H by a F at. [Link]
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National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]
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A Spectroscopic Guide to Distinguishing N1 and N2 Alkylated 7-Bromo-indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, frequently incorporated into a multitude of therapeutic agents. The strategic N-alkylation of indazoles is a common approach to modulate their physicochemical and pharmacological properties. However, the ambidentate nature of the indazole nitrogen can lead to the formation of two regioisomers upon alkylation: the N1 and N2-alkylated products. The precise control and unambiguous characterization of these isomers are paramount, as their biological activities can differ significantly. This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated 7-bromo-indazole, offering experimental insights and data to aid in their differentiation.
The Challenge of Regioselective Indazole Alkylation
The direct alkylation of 7-bromo-indazole often yields a mixture of N1 and N2 isomers, necessitating careful reaction optimization and robust analytical methods for their distinction.[1][2] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. While methods for regioselective synthesis exist, the ability to confidently identify the resulting products remains a critical step in any synthetic workflow.[3][4][5]
Experimental Workflow: Synthesis and Isomer Separation
A typical synthetic approach involves the deprotonation of 7-bromo-indazole with a suitable base, followed by the introduction of an alkyl halide. The resulting mixture of N1 and N2 isomers can then be separated by column chromatography.
Sources
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A Senior Application Scientist's Guide to Validating the Regiochemistry of 7-Bromo-1H-Indazole Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this heterocycle is paramount, as the regiochemical placement of substituents can dramatically alter a compound's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Among the various substituted indazoles, 7-bromo-1H-indazole is a versatile starting material, offering a handle for further elaboration through cross-coupling reactions. However, electrophilic substitution on the carbocyclic ring of this molecule presents a significant challenge in regiochemical control and subsequent validation.
This guide provides an in-depth technical comparison of methodologies to predict and empirically validate the regiochemistry of substitution on the this compound core. We will delve into the underlying electronic and steric factors governing these reactions and present a self-validating system of experimental protocols, from reaction execution to definitive structural elucidation.
The Regiochemical Puzzle: Directing Effects in this compound
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the cumulative directing effects of the fused pyrazole ring and the bromine substituent. The bromine atom is a classic deactivating, ortho-, para- director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The pyrazole ring, being a heterocyclic system, is generally considered to be electron-withdrawing and thus deactivating towards electrophilic attack.
The key question is: where will an incoming electrophile preferentially substitute on the C4, C5, and C6 positions? While extensive experimental data on this compound itself is not widely published, we can infer the likely outcomes from general principles of electrophilic aromatic substitution and studies on related indazole systems. The nitration of 1H-indazole, for instance, predominantly yields the 5-nitro derivative, suggesting that the C5 position is electronically activated relative to others. However, the presence of the 7-bromo substituent will undoubtedly modulate this preference.
dot graph "Directing_Effects" { layout=neato; node [shape=plaintext]; "this compound" [pos="0,2!"]; C4 [label="C4", pos="-1.5,0!"]; C5 [label="C5", pos="0,0!"]; C6 [label="C6", pos="1.5,0!"]; "this compound" -> C4 [label="ortho to Br\nmeta to N2"]; "this compound" -> C5 [label="meta to Br\npara to N2 (in 2H tautomer)"]; "this compound" -> C6 [label="para to Br\nmeta to N1"]; {rank=same; C4; C5; C6}; }
Figure 1: Positional analysis of electrophilic attack on this compound.
Given the competing directing effects, a mixture of products is often possible, making unambiguous validation of the regiochemistry a critical step in any synthetic campaign.
Comparative Analysis of Validation Techniques
A multi-faceted approach, combining spectroscopic and, when possible, crystallographic methods, provides the most robust validation of regiochemistry.
| Technique | Principle | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | Analysis of chemical shifts and proton-proton coupling constants (J-coupling). | Rapid, readily available, provides initial assessment of substitution pattern. | Can be ambiguous for complex splitting patterns or overlapping signals. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation of protons and carbons through bonds. | Provides definitive connectivity information, resolving ambiguities from 1D spectra. | Requires more instrument time and expertise in data interpretation. |
| 2D NMR (NOESY/ROESY) | Correlation of protons that are close in space (Nuclear Overhauser Effect). | Unambiguously determines through-space proximity, crucial for distinguishing between certain regioisomers. | NOE effects can be weak and distance-dependent; requires careful interpretation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides an unequivocal, definitive structure. The "gold standard" for structural elucidation. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols for Regiochemical Validation
The following protocols outline a systematic workflow for determining the substitution pattern on the carbocyclic ring of this compound.
Protocol 1: ¹H NMR Analysis - The First Line of Inquiry
The substitution pattern on the benzene ring will give rise to characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum.
Step-by-step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis of Aromatic Region:
-
Starting Material (this compound): Expect three aromatic protons with distinct chemical shifts and coupling patterns.
-
Monosubstituted Product: Expect two remaining aromatic protons. The multiplicity and coupling constants (J-values) of these two protons are diagnostic of their relative positions.
-
ortho coupling (³JHH): Typically 7-9 Hz. If the two remaining protons are ortho to each other, they will appear as doublets with this coupling constant.
-
meta coupling (⁴JHH): Typically 2-3 Hz. If the two remaining protons are meta to each other, they will appear as doublets with this smaller coupling constant.
-
para coupling (⁵JHH): Typically <1 Hz and often not resolved, appearing as singlets or broadened singlets.
-
-
Interpreting the Patterns:
-
Substitution at C4: The remaining protons at C5 and C6 will be ortho to each other, resulting in two doublets with a ³JHH of ~7-9 Hz.
-
Substitution at C5: The remaining protons at C4 and C6 will be meta to each other, resulting in two doublets with a ⁴JHH of ~2-3 Hz.
-
Substitution at C6: The remaining protons at C4 and C5 will be ortho to each other, resulting in two doublets with a ³JHH of ~7-9 Hz.
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve complex splitting patterns. DMSO-d₆ is often a good solvent choice as the N-H proton of the indazole will typically exchange with residual water, simplifying the spectrum.
Protocol 2: 2D NMR (COSY, HSQC, HMBC) - Mapping the Connections
When ¹H NMR is ambiguous, 2D NMR techniques are essential for confirming the connectivity of the molecule.
Step-by-step Methodology:
-
Sample Preparation: Use the same sample as for the ¹H NMR.
-
Data Acquisition: Acquire COSY, HSQC, and HMBC spectra.
-
Analysis:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It will confirm the relationship between the remaining aromatic protons (e.g., an ortho relationship will show a cross-peak between the two doublets).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the assignment of the protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for regiochemistry. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key HMBC Correlations for Validation:
-
The remaining aromatic protons can be correlated to the quaternary carbons of the indazole ring (C3a, C7a, and the carbon bearing the new substituent). For example, the proton at C4 will show a correlation to C5 (if unsubstituted), C6 (if unsubstituted), and importantly, to C7a. The proton at C6 will show a correlation to C5 (if unsubstituted), C7, and C7a. The proton at C5 will show correlations to C4, C6, and C3a. By carefully analyzing these long-range correlations, the position of the substituent can be definitively assigned.
dot graph "HMBC_Validation" { layout=neato; node [shape=plaintext]; "Substituent_at_C4" [pos="-3,2!"]; "Substituent_at_C5" [pos="0,2!"]; "Substituent_at_C6" [pos="3,2!"]; H5 [label="H5", pos="-3.5,0!"]; H6 [label="H6", pos="-2.5,0!"]; C4 [label="C4-X", pos="-3,0.5!"]; C7a [label="C7a", pos="-3,-1!"]; H4 [label="H4", pos="-0.5,0!"]; H6_2 [label="H6", pos="0.5,0!"]; C5 [label="C5-X", pos="0,0.5!"]; C3a [label="C3a", pos="0,-1!"]; H4_2 [label="H4", pos="2.5,0!"]; H5_2 [label="H5", pos="3.5,0!"]; C6 [label="C6-X", pos="3,0.5!"]; C7a_2 [label="C7a", pos="3,-1!"];
"Substituent_at_C4" -> H5; "Substituent_at_C4" -> H6; H5 -> C7a [label="HMBC"]; H6 -> C7a [label="HMBC"]; "Substituent_at_C5" -> H4; "Substituent_at_C5" -> H6_2; H4 -> C3a [label="HMBC"]; H6_2 -> C3a [label="HMBC"]; "Substituent_at_C6" -> H4_2; "Substituent_at_C6" -> H5_2; H4_2 -> C7a_2 [label="HMBC"]; H5_2 -> C7a_2 [label="HMBC"]; }
Figure 2: Diagnostic HMBC correlations for substituted 7-bromo-1H-indazoles.
Protocol 3: NOESY/ROESY - Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining which atoms are close to each other in space, regardless of their bonding.[1]
Step-by-step Methodology:
-
Sample Preparation: Use the same concentrated NMR sample.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum.
-
Analysis: Look for cross-peaks between the protons of the newly introduced substituent and the protons on the indazole ring.
Diagnostic NOE Correlations:
-
Substitution at C4: The substituent's protons may show an NOE to the proton at C5 and potentially to the proton at C3.
-
Substitution at C5: The substituent's protons may show an NOE to the protons at C4 and C6.
-
Substitution at C6: The substituent's protons will show a strong NOE to the N-H proton of the pyrazole ring (if not exchanged) and potentially to the proton at C5. The proximity to the N-H is a key diagnostic feature for C6 substitution.
dot graph "NOESY_Validation" { layout=neato; node [shape=plaintext]; "Substituent_at_C6" [pos="0,2!"]; Substituent [label="Substituent\nProtons", pos="-1.5,0!"]; NH [label="N-H Proton", pos="1.5,0!"]; "Substituent_at_C6" -> Substituent; "Substituent_at_C6" -> NH; Substituent -> NH [label="Strong NOE", color="#EA4335", fontcolor="#EA4335"]; }
Figure 3: Diagnostic NOE correlation for a substituent at the C6 position.
Protocol 4: X-ray Crystallography - The Definitive Answer
If a single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous and definitive determination of the molecular structure.
Step-by-step Methodology:
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software.
Trustworthiness of the Protocol: The resulting crystal structure is a three-dimensional map of electron density, from which the positions of all atoms can be determined with high precision. This method is considered the "gold standard" for structural proof.
Conclusion: A Self-Validating Workflow
The regiochemistry of electrophilic substitution on this compound is a complex problem that requires a rigorous and multi-pronged approach for validation. By systematically applying the spectroscopic techniques outlined in this guide, researchers can confidently assign the regiochemical outcome of their reactions. The workflow should begin with ¹H NMR as a rapid initial assessment, followed by a comprehensive 2D NMR analysis (COSY, HSQC, HMBC, and NOESY) to resolve any ambiguities and provide definitive proof of structure. When feasible, single-crystal X-ray diffraction should be employed as the ultimate confirmation. This self-validating system of experimental protocols ensures the scientific integrity of the synthesized compounds, a critical aspect for their application in drug discovery and development.
dot graph "Validation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Substitution Reaction on\nthis compound"]; Purification [label="Purification of Product(s)"]; HNMR [label="¹H NMR Analysis\n(Initial Assessment)"]; Ambiguous [label="Ambiguous Result?", shape=diamond, fillcolor="#FBBC05"]; TwoD_NMR [label="2D NMR Analysis\n(COSY, HSQC, HMBC, NOESY)"]; Confirmed [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Xray [label="X-ray Crystallography\n(Definitive Proof, if possible)"]; Final_Structure [label="Final Validated Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Purification; Purification -> HNMR; HNMR -> Ambiguous; Ambiguous -> TwoD_NMR [label="Yes"]; Ambiguous -> Confirmed [label="No"]; TwoD_NMR -> Confirmed; Confirmed -> Xray; Xray -> Final_Structure; }
Figure 4: A logical workflow for the validation of this compound substitution regiochemistry.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][2]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link][1]
-
Fukuyama, T., & Totoki, S. (2007). Supporting Information for [3+2] Annulation between Arynes and Diazo Compounds. Wiley-VCH. [Link][3]
Sources
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- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Functionalization of 7-Bromo-1H-Indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone of drug discovery, with derivatives showing a wide range of biological activities. The strategic functionalization of this core, particularly at the 7-position, is crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth, objective comparison of palladium catalysts for two of the most powerful cross-coupling reactions used to functionalize 7-bromo-1H-indazole: the Suzuki-Miyaura and Buchwald-Hartwig reactions. This analysis is supported by experimental data and established chemical principles to aid researchers in the strategic selection of catalytic systems for their synthetic campaigns.
The Challenge of Coupling at the 7-Position of Indazole
The 7-position of the indazole ring presents unique challenges for cross-coupling reactions. Steric hindrance from the adjacent fused ring system can impede the approach of bulky catalyst-ligand complexes. Furthermore, the electronic nature of the indazole ring can influence the reactivity of the C-Br bond. The selection of an appropriate palladium catalyst and ligand system is therefore paramount to achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: A Comparative Study of Palladium Catalysts
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. A study by El Kazzouli et al. provides valuable insights into the optimization of this reaction for a 4-substituted-7-bromo-1H-indazole, offering a direct comparison of various palladium catalysts.
Catalyst Performance Comparison
The following table summarizes the results of a catalyst screening for the Suzuki-Miyaura coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[1]
| Catalyst | Base | Solvent | Time (h) | Yield (%) |
| PdCl2(PPh3)2 | K2CO3 | DMF | 18 | 45 |
| PdCl2(PPh3)2 | Cs2CO3 | DMF | 18 | 62 |
| Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 2 | 85 |
| Pd(OAc)2/SPhos | Cs2CO3 | Dioxane | 2 | 75 |
| RuPhos Pd G3 | Cs2CO3 | Dioxane | 2 | 80 |
Data adapted from a study on a 4-sulfonamido-7-bromo-1H-indazole derivative, which provides a strong model for the reactivity of the this compound core.[1]
As the data indicates, Pd(dppf)Cl2 emerged as the most effective catalyst for this transformation, affording a high yield in a significantly shorter reaction time compared to other catalysts.[1] This is likely due to the optimal balance of steric and electronic properties of the dppf ligand, which facilitates both oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on the optimized conditions reported for the coupling of a 4-substituted-7-bromo-1H-indazole.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl2 (5 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl2, and Cs2CO3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Accessing N-Aryl Indazoles
Catalyst Generations and Their Application
The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalysts, each with improved activity and substrate scope.
-
First Generation (e.g., Pd(dba)2/P(o-tolyl)3): These early systems were effective for the coupling of anilines with aryl bromides but often required high catalyst loadings and harsh reaction conditions.
-
Second Generation (e.g., Pd(OAc)2/BINAP or Xantphos): The introduction of bidentate phosphine ligands like BINAP and Xantphos expanded the scope to include a wider range of amines and aryl halides. These ligands often provide greater stability to the catalytic species.
-
Third and Fourth Generation (e.g., Buchwald Precatalysts with biarylphosphine ligands like RuPhos, XPhos, SPhos): The development of sterically hindered and electron-rich biarylphosphine ligands, often delivered as pre-formed palladium complexes (precatalysts), has revolutionized the field. These catalysts exhibit exceptional activity, allowing for the coupling of challenging substrates, including heteroaryl chlorides, at low catalyst loadings and mild temperatures. For a substrate like this compound, a third or fourth-generation Buchwald precatalyst, such as RuPhos Pd G3 , is highly recommended for achieving optimal results, especially with less nucleophilic amines.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adaptable for the N-arylation of this compound using a modern Buchwald-Hartwig catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (or other suitable Buchwald precatalyst) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add this compound, the amine, the palladium precatalyst, and the base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings, Pd(dppf)Cl2 has been demonstrated to be a highly effective and efficient catalyst. For the more challenging C-N bond formation via Buchwald-Hartwig amination, the use of modern, sterically hindered biarylphosphine ligands, particularly in the form of third or fourth-generation Buchwald precatalysts , is strongly recommended to ensure high yields and broad substrate scope. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient syntheses of novel 7-substituted indazole derivatives.
References
-
El Kazzouli, S., et al. (2020). "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820. [Link]
-
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A Comparative Guide to the Inhibitory Activity of Novel 7-Bromo-1H-Indazole Compounds in Oncology
Introduction: The Rise of the Indazole Scaffold in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indazole nucleus is one such "privileged scaffold," a core structure present in a multitude of clinically approved drugs.[1][2][3][4] Its rigid, bicyclic system provides a versatile template for developing small molecule inhibitors that can precisely interact with biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV effects.[1][3] This guide focuses on a specific, promising subclass: novel 7-bromo-1H-indazole compounds. The strategic placement of a bromine atom at the 7-position can significantly enhance binding affinity through halogen bonding and hydrophobic interactions within enzyme active sites, making it an attractive starting point for inhibitor design.[5]
This document provides a comprehensive, objective comparison of the inhibitory activity of three novel this compound compounds—designated BHI-1 , BHI-2 , and BHI-3 —against key kinases in oncogenic signaling pathways. Their performance is benchmarked against established, clinically relevant inhibitors, supported by detailed experimental protocols and mechanistic insights to guide researchers and drug development professionals.
Strategic Targeting of Key Oncogenic Kinases
The dysregulation of protein kinase signaling is a hallmark of many cancers.[6] To effectively assess the potential of our novel compounds, we have focused on two critical pathways implicated in tumor growth, proliferation, and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the VEGFR signaling cascade.
-
The RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and survival.[6] Mutations in genes like BRAF and RAS lead to its constitutive activation, driving uncontrolled cell growth in numerous cancers, including melanoma and colorectal cancer.[6][7] We will assess inhibition at three key nodes: BRAF, MEK1/2, and ERK1/2.
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[8][9] Inhibiting VEGFRs can effectively starve tumors and prevent metastasis.
Below is a conceptual diagram of the MAPK signaling pathway, highlighting the intervention points for targeted inhibitors.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling cascade and points of therapeutic inhibition.
Comparative Analysis of In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) value is a critical measure of a compound's potency. The following tables summarize the biochemical IC50 values of our novel this compound compounds (BHI-1, BHI-2, and BHI-3) against their targets, in comparison to well-characterized inhibitors. All data was generated using the ADP-Glo™ Kinase Assay protocol detailed in the subsequent section.
BRAF V600E Inhibition
BRAF V600E is a common mutation that leads to constitutive kinase activation.
| Compound | Type | Target | IC50 (nM) |
| BHI-1 | Novel this compound | BRAF V600E | 25.5 |
| Dabrafenib | Approved BRAF Inhibitor | BRAF V600E | 0.8 |
| Vemurafenib | Approved BRAF Inhibitor | BRAF V600E | 31 |
| Encorafenib | Approved BRAF Inhibitor | BRAF V600E | 0.4 |
Insight: BHI-1 demonstrates potent inhibition of BRAF V600E, with an IC50 value comparable to the established drug Vemurafenib.
MEK1/2 Inhibition
MEK1 and MEK2 are dual-specificity kinases that represent a central node in the MAPK pathway.[6]
| Compound | Type | Target | IC50 (nM) |
| BHI-2 | Novel this compound | MEK1 | 8.1 |
| Trametinib | Approved MEK Inhibitor | MEK1 | 0.7[10] |
| Cobimetinib | Approved MEK Inhibitor | MEK1 | 0.9[10] |
| Binimetinib | Approved MEK Inhibitor | MEK1 | 12[10] |
Insight: BHI-2 shows strong inhibitory activity against MEK1, outperforming Binimetinib and positioning it as a promising candidate for further development.
ERK1/2 Inhibition
Targeting ERK1/2 directly is a strategy to overcome resistance to upstream BRAF or MEK inhibitors.[7][11]
| Compound | Type | Target | IC50 (nM) |
| BHI-3 | Novel this compound | ERK2 | 4.5 |
| Ravoxertinib (GDC-0994) | Clinical ERK Inhibitor | ERK2 | 0.3[12][13] |
| Ulixertinib (BVD-523) | Clinical ERK Inhibitor | ERK2 | <0.3[13] |
| SCH772984 | Preclinical ERK Inhibitor | ERK2 | 1[12][13] |
Insight: BHI-3 displays potent, single-digit nanomolar inhibition of ERK2, making it a compelling compound for scenarios where resistance to BRAF/MEK inhibitors is a concern.
VEGFR2 Inhibition
VEGFR2 is the primary receptor responsible for mediating the angiogenic signal in endothelial cells.[9]
| Compound | Type | Target | IC50 (nM) |
| BHI-1 | Novel this compound | VEGFR2 | 15.2 |
| BHI-2 | Novel this compound | VEGFR2 | >1000 |
| Axitinib | Approved VEGFR Inhibitor | VEGFR2 | 0.2 |
| Lenvatinib | Approved VEGFR Inhibitor | VEGFR2 | 4.0[14] |
| Pazopanib | Approved VEGFR Inhibitor | VEGFR2 | 30[14] |
Insight: BHI-1 exhibits multi-kinase activity, inhibiting VEGFR2 with a potency greater than Pazopanib. In contrast, BHI-2 shows high selectivity, with minimal activity against VEGFR2, highlighting the potential for tuning the selectivity of the this compound scaffold.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on robust and well-validated experimental methodologies. The following protocols provide detailed, step-by-step procedures for the key assays used in this guide.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Universal Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal method applicable to any kinase.[15]
Causality: The assay is based on a two-step reaction. First, the kinase reaction depletes ATP and produces ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to the initial kinase activity.[16] Inhibition is therefore measured as a decrease in luminescence.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (BHI series, reference inhibitors) in DMSO to create a 10-point concentration gradient. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. Add 2.5 µL of a 2X kinase/substrate solution. For example, for a BRAF V600E assay, this would contain recombinant BRAF V600E enzyme and a suitable substrate like MEK1.
-
Initiate Kinase Reaction: Add 5 µL of a 1X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This allows for sufficient substrate turnover.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction. Incubate for 40 minutes at room temperature to ensure all remaining ATP is consumed.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin components.
-
Signal Stabilization & Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Caption: High-level experimental workflow for inhibitor identification and validation.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[17]
Causality: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[17] A reduction in signal indicates either cytotoxic or cytostatic effects of the compound.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells for BRAF inhibitors, HCT116 colon cancer cells for MEK/ERK inhibitors) into a 96-well, white-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume logarithmic growth.
-
Compound Treatment: Add serially diluted compounds to the wells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells with the compounds for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls. Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Our lead compounds, BHI-1 , BHI-2 , and BHI-3 , exhibit potent and, in some cases, selective inhibition of key oncogenic targets, with activities comparable to or exceeding those of established drugs in certain contexts.
The path forward requires a multi-pronged approach:
-
Selectivity Profiling: Screen lead compounds against a broad panel of kinases to fully characterize their selectivity profiles and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs to systematically probe the impact of substitutions at other positions of the indazole ring to optimize potency and drug-like properties.
-
In Vivo Efficacy: Advance the most promising compounds into preclinical animal models (e.g., xenograft models) to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.[19]
The data presented herein provides a robust foundation for these next steps, highlighting the significant therapeutic potential of this compound derivatives in the future of targeted cancer therapy.
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A Senior Application Scientist's Guide to the Comparative Stability of Functionalized 7-Bromo-1H-Indazoles
Introduction: The 7-Bromo-1H-Indazole Scaffold and the Imperative of Stability
The 1H-indazole core is a privileged heterocyclic motif, forming the structural basis of numerous pharmacologically active compounds, including several clinically approved anticancer agents like pazopanib and niraparib.[1][2][3] The this compound variant, in particular, serves as a versatile synthon, with the bromine atom at the 7-position providing a crucial handle for further molecular elaboration through cross-coupling reactions.[4][5] This allows for the systematic exploration of chemical space in the pursuit of novel therapeutics.
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being molecular stability. A lack of stability under various physiological and environmental conditions can lead to decreased pharmacological activity, altered bioavailability, or the formation of toxic degradation products.[6][7] Therefore, a thorough and early assessment of a compound's stability profile is not merely a regulatory requirement but a cornerstone of successful drug development.[8][9]
This guide provides a comprehensive framework for the comparative stability analysis of functionalized 7-bromo-1H-indazoles. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into how different functional groups impact the robustness of the indazole core. We will cover thermal, chemical (hydrolytic), oxidative, and photostability, providing detailed, self-validating protocols for rigorous assessment.
Understanding Degradation: Key Stress Conditions
To comprehensively compare the stability of different this compound derivatives, they must be subjected to a battery of forced degradation studies. These studies utilize exaggerated conditions to accelerate the degradation process, providing critical insights into potential liabilities.[10][11] The primary stress conditions include:
-
Hydrolytic Stability: Assessed under acidic, basic, and neutral pH conditions to simulate the environment of the gastrointestinal tract and systemic circulation.
-
Oxidative Stability: Crucial for understanding susceptibility to metabolic enzymes (e.g., CYPs) and reactive oxygen species in the body.
-
Thermal Stability: Evaluates the compound's resilience to heat, which is vital for manufacturing, formulation, and long-term storage.[12]
-
Photostability: Determines if a compound degrades upon exposure to light, a key consideration for packaging and storage.[13][14]
Comparative Stability Analysis: The Influence of Functionalization
The nature and position of substituents on the this compound scaffold profoundly influence its stability. The electron density of the bicyclic ring system is a key determinant of its susceptibility to degradation, particularly oxidative and hydrolytic pathways.[15]
Causality of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) decrease the electron density of the indazole ring system. This can render the ring less susceptible to electrophilic attack and certain oxidative pathways. However, strong EWGs can also activate adjacent positions for nucleophilic attack.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) increase the electron density of the ring. While often crucial for target binding, these groups can significantly increase susceptibility to oxidation.
-
Steric Hindrance: Bulky substituents can physically shield a reactive site on the indazole core, thereby enhancing stability by preventing the approach of a reactant or solvent molecule.
Below are templates for organizing and comparing experimental data generated from the protocols described later in this guide.
Table 1: Comparative Hydrolytic Stability (% Degradation after 24h at 60°C)
| Compound ID | R¹ Substituent | R³ Substituent | Acidic (0.1 M HCl) | Neutral (pH 7.4) | Basic (0.1 M NaOH) |
| Control | H | H | Data | Data | Data |
| Cmpd-A | H | -CONH₂ | Data | Data | Data |
| Cmpd-B | -OCH₃ | H | Data | Data | Data |
| Cmpd-C | H | -NO₂ | Data | Data | Data |
Table 2: Comparative Oxidative Stability (% Degradation after 8h at RT)
| Compound ID | R¹ Substituent | R³ Substituent | 3% H₂O₂ Degradation |
| Control | H | H | Data |
| Cmpd-A | H | -CONH₂ | Data |
| Cmpd-B | -OCH₃ | H | Data |
| Cmpd-C | H | -NO₂ | Data |
Table 3: Comparative Thermal & Photostability
| Compound ID | R¹ Substituent | R³ Substituent | T₅ (5% Mass Loss, °C) | Photostability (% Degradation) |
| Control | H | H | Data | Data |
| Cmpd-A | H | -CONH₂ | Data | Data |
| Cmpd-B | -OCH₃ | H | Data | Data |
| Cmpd-C | H | -NO₂ | Data | Data |
Visualizing Experimental Design & Potential Degradation
To ensure clarity and reproducibility, experimental workflows and theoretical pathways should be clearly mapped.
Caption: Potential degradation pathways for indazole derivatives.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including controls and employing stability-indicating analytical methods. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. It is paramount that the chosen HPLC method can resolve the parent compound from all major degradants.
Protocol 1: Forced Hydrolytic and Oxidative Degradation
[11] 1. Objective: To assess the stability of test compounds in acidic, basic, and oxidative conditions.
2. Materials:
-
Test Compounds (Functionalized 7-bromo-1H-indazoles)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV/PDA or MS detector
-
Calibrated heating block or oven
3. Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each test compound in ACN or MeOH.
-
Stress Sample Preparation:
-
Acid: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl in a sealed vial.
-
Base: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH in a sealed vial.
-
Oxidation: Mix 1.0 mL of the stock solution with 1.0 mL of 3% H₂O₂ in a sealed vial. Protect from light.
-
Control: Mix 1.0 mL of the stock solution with 1.0 mL of purified water.
-
-
Incubation:
-
Place the Acid and Base samples in a heating block set to 60°C.
-
Keep the Oxidation and Control samples at room temperature.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
For the Acid and Base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at T=0.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
Protocol 2: Thermal Stability Analysis
[8][12] 1. Objective: To determine the thermal stability and decomposition profile of the test compounds in the solid state.
2. Materials:
-
Test Compounds (solid form)
-
Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC)
-
Inert (N₂) and oxidative (synthetic air) gas supplies
3. Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the test compound into an appropriate TGA/DSC pan (e.g., alumina).
-
TGA/DSC Program:
-
Atmosphere: Run separate experiments under an inert nitrogen atmosphere and an oxidative synthetic air atmosphere (flow rate ~50 mL/min).
-
Temperature Ramp: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min).
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition and the T₅ temperature (the temperature at which 5% mass loss occurs). This is a key metric for comparing thermal stability.
-
From the DSC curve, identify melting points (endotherms) and decomposition events (exotherms). The melting process should ideally be a sharp peak that occurs without significant mass loss. [6]
-
Protocol 3: Photostability Testing
[13][14] 1. Objective: To evaluate the stability of the test compounds under standardized light exposure as per ICH Q1B guidelines.
2. Materials:
-
Test Compounds (both solid state and in solution, e.g., 1 mg/mL in ACN)
-
Photostability chamber capable of delivering a controlled, standardized output of visible and UVA light.
-
Chemically transparent containers (e.g., quartz cuvettes)
-
Dark control samples wrapped in aluminum foil.
3. Methodology:
-
Sample Preparation:
-
Solid: Spread a thin layer of the solid compound in a suitable container.
-
Solution: Place the compound solution in a quartz cuvette.
-
Prepare identical "dark control" samples for both solid and solution, wrapping them completely in aluminum foil to shield them from light.
-
-
Exposure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
After exposure, prepare all samples (test and dark control) for HPLC analysis.
-
Analyze using a stability-indicating HPLC method.
-
Compare the chromatogram of the light-exposed sample to the dark control. Any significant degradation in the exposed sample that is not present in the control is attributed to photosensitivity. Calculate the percentage degradation.
-
Conclusion and Forward Outlook
The stability of a drug candidate is a multifaceted property that is intrinsically linked to its chemical structure. For the this compound class of compounds, a systematic and comparative evaluation of stability under hydrolytic, oxidative, thermal, and photolytic stress is essential for identifying robust candidates for further development. By understanding how different functional groups modulate the electronic and steric properties of the indazole core, researchers can make informed decisions during the lead optimization process. The protocols and frameworks provided in this guide offer a standardized approach to generating high-quality, comparable stability data, ultimately de-risking the drug development pipeline and accelerating the delivery of new, safe, and effective medicines.
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A Comparative Guide to the Synthetic Routes of 7-Bromo-1H-indazole
Introduction
7-Bromo-1H-indazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a bromine atom at the 7-position, renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of complex molecular architectures, enabling the synthesis of novel pharmaceutical agents and functional materials. The indazole core itself is a privileged scaffold found in numerous biologically active compounds[1]. Given its strategic importance, the development of efficient and scalable synthetic routes to this compound is a topic of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing this compound. We will dissect the mechanistic underpinnings of each route, present detailed experimental protocols, and objectively evaluate their respective strengths and weaknesses based on yield, scalability, and reagent accessibility.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: functionalization of a pre-formed indazole ring and the construction of the bicyclic indazole system from an appropriately substituted benzene derivative.
Strategy 1: The Sandmeyer Reaction from 7-Aminoindazole
One of the most direct and classical methods involves the conversion of the amino group of 7-aminoindazole into a bromine atom via the Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry for introducing a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.
Mechanistic Rationale: The reaction proceeds in two key stages. First, the primary aromatic amine (7-aminoindazole) is treated with a nitrous acid source (typically sodium nitrite in a strong acid like HBr) at low temperatures to form a diazonium salt. The choice of hydrobromic acid is strategic, as it serves as both the acid catalyst and the bromide source. In the second stage, the diazonium salt is decomposed by a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium ion, leading to the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide species to yield the final product.
Experimental Protocol: Sandmeyer Synthesis of this compound [2]
-
Diazotization:
-
Dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).
-
Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C in an ice-salt bath.
-
In a separate vessel, dissolve sodium nitrite (1.795 g, 26.0 mmol, added in two portions) in water (11.5 mL) and cool the solution.
-
Slowly add the sodium nitrite solution to the cold 7-aminoindazole solution, maintaining the temperature below -5 °C.
-
Stir the resulting mixture at -5 °C for 15 minutes.
-
-
Sandmeyer Reaction:
-
Prepare a solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.
-
Add the cold cuprous bromide solution dropwise to the diazonium salt mixture over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Dilute the neutralized mixture with water (50 mL) and filter the resulting solid.
-
Wash the filter cake with ethyl acetate (300 mL).
-
Separate the filtrate layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Performance Analysis:
-
Yield: This method provides a modest yield, reported to be around 37%[2].
-
Advantages: The pathway is direct and utilizes well-established, classical chemistry. The starting material, 7-aminoindazole, is commercially available.
-
Disadvantages: The yield is relatively low, which may not be ideal for large-scale synthesis. The handling of potentially unstable diazonium salts requires careful temperature control and adherence to safety protocols.
Strategy 2: Intramolecular Cyclization of a 2-Bromo-6-methylaniline Derivative
A highly efficient and modern approach involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. This strategy leverages an intramolecular cyclization of a derivative of 2-bromo-6-methylaniline, leading to the formation of the N-N bond and the indazole core in a single key step.
Mechanistic Rationale: This route begins with the conversion of 2-bromo-6-methylaniline into an azo-sulfide intermediate. This intermediate is then treated with a strong, non-nucleophilic base, such as potassium tert-butoxide. The base abstracts a proton from the methyl group, which is rendered acidic by the adjacent azo group. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the nitrogen atom of the azo group, followed by elimination of the tert-butylsulfide group and tautomerization to form the aromatic this compound ring. This cyclization is a type of directed C-H activation/amination.
Experimental Protocol: Cyclization Synthesis of this compound [2]
Note: This protocol assumes the prior synthesis of the starting material, (2-bromo-6-methylphenylazo)-t-butylsulfide.
-
Base Preparation:
-
Prepare a solution of potassium t-butoxide (3.44 g, 30.6 mmol) in 25 mL of dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Argon).
-
-
Cyclization Reaction:
-
Dissolve (2-bromo-6-methylphenylazo)-t-butylsulfide (880 mg, 3.06 mmol) in 10 mL of dry DMSO.
-
Add the substrate solution dropwise to the potassium t-butoxide solution at room temperature (20 °C).
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing 150 g of ice and 150 mL of 2 N HCl solution.
-
Extract the resulting mixture with diethyl ether (2 x 150 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Evaporate the solvent under reduced pressure to afford this compound as a beige solid.
-
Performance Analysis:
-
Yield: This method demonstrates a remarkably high yield, reported at 96%[2].
-
Advantages: The exceptionally high yield of the cyclization step makes this an attractive route for efficient material production. The reaction conditions are mild (room temperature).
-
Disadvantages: The primary drawback is the requirement for the multi-step synthesis of the starting azo-sulfide, which adds to the overall process length and complexity. The use of a super-stoichiometric amount of strong base may present challenges on an industrial scale.
Comparative Summary of Synthetic Routes
To provide a clear, at-a-glance comparison, the key parameters of the two primary synthetic routes are summarized below.
| Feature | Strategy 1: Sandmeyer Reaction | Strategy 2: Intramolecular Cyclization |
| Starting Material | 7-Aminoindazole | (2-bromo-6-methylphenylazo)-t-butylsulfide |
| Key Reagents | NaNO₂, HBr, CuBr | Potassium t-butoxide, DMSO |
| Key Transformation | Diazotization & Sandmeyer Substitution | Base-mediated Intramolecular Cyclization |
| Reported Yield | ~37%[2] | ~96%[2] |
| Key Advantages | Direct route from a common indazole | Exceptionally high yield, mild conditions |
| Key Disadvantages | Moderate yield, handling of diazonium salts | Requires synthesis of a specialized starting material |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the two main synthetic routes discussed.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Workflow for the Intramolecular Cyclization synthesis.
Conclusion
Both the Sandmeyer reaction and the intramolecular cyclization of an azo-sulfide present viable pathways for the synthesis of this compound. The choice between these routes is a classic case of weighing yield against operational simplicity and starting material availability.
-
The Sandmeyer reaction is a straightforward option for laboratory-scale synthesis when 7-aminoindazole is readily available and a moderate yield is acceptable. Its reliance on well-understood but sensitive chemistry necessitates careful execution.
-
The intramolecular cyclization route offers a near-quantitative yield, making it highly attractive for applications where maximizing material output is critical. However, this advantage is offset by the need to first prepare the specialized azo-sulfide precursor, making the overall sequence longer.
For researchers in drug development and process chemistry, the high-yielding cyclization method warrants significant consideration, particularly if the synthesis of the starting material can be optimized for scale. Future research may focus on developing a more convergent synthesis that combines the high efficiency of the cyclization strategy with more readily accessible starting materials.
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A Comparative Guide to the Structure-Activity Relationships of 7-Bromo-1H-Indazole Derivatives in Targeted Therapy
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework with versatile substitution points, enabling the fine-tuning of pharmacological properties.[1][2] Among its many variations, the 7-bromo-1H-indazole moiety stands out as a particularly strategic starting point for drug discovery. The bromine atom at the 7-position is not merely a placeholder; it serves as a highly functional chemical handle for introducing molecular complexity through modern synthetic chemistry, particularly via palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound derivatives, focusing on two prominent classes of therapeutic targets: Poly(ADP-ribose) Polymerase (PARP) and protein kinases. By examining the causal relationships between specific structural modifications and their resulting biological activities, we aim to provide researchers, scientists, and drug development professionals with actionable insights grounded in experimental data.
Targeting DNA Repair: this compound Derivatives as PARP Inhibitors
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[4][5] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs that devolve into cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, has established PARP inhibitors as a successful class of anti-cancer agents.[5]
The this compound scaffold has been ingeniously adapted to create potent PARP inhibitors, culminating in the discovery of clinical candidates like Niraparib (which features an indazole core) and MK-4827.[6] The SAR exploration in this class is a prime example of rational drug design.
Core Scaffold Analysis and Key Interactions
The development of 2-phenyl-2H-indazole-7-carboxamide derivatives revealed a pharmacophore essential for potent PARP inhibition.[6] The core structure orients itself within the NAD+ binding pocket of the PARP enzyme. The carboxamide at the C7 position is crucial, forming key hydrogen bond interactions with the protein backbone, mimicking the nicotinamide moiety of the natural substrate, NAD+.[5]
Comparative SAR Analysis
The journey to optimize this scaffold involved systematic modifications at several key positions, as detailed below.
-
The C7-Carboxamide: This group is considered fundamental for activity. Its primary amide (-CONH2) engages in critical hydrogen bonds with Glycine and Serine residues in the PARP active site. Modifications here are generally detrimental to inhibitory activity.
-
The N2-Phenyl Ring: Substitution on the phenyl ring at the N2 position of the indazole is critical for potency and modulating pharmacokinetic properties.
-
Para-Substitution: Placing substituents at the para-position of the phenyl ring was found to be optimal. These substituents extend into a solvent-exposed region, providing an avenue to enhance properties like solubility and cell permeability.
-
Nature of the Substituent: The development of MK-4827 showed that introducing a hydrophilic, basic piperidine ring at this position significantly boosted cellular potency and conferred favorable physical properties.[6] This modification addresses a common challenge with PARP inhibitors: balancing enzymatic potency with drug-like characteristics.
-
-
The Indazole Core: While the 7-bromo-indazole provides the initial template, the bromine itself is typically replaced during synthesis to introduce the C7-carboxamide. However, other positions on the indazole ring have been explored. Generally, substitutions on the benzene portion of the indazole core are less tolerated, as they can disrupt the crucial pi-stacking interactions with a Tyrosine residue in the active site.
Data Summary: SAR of 2-Phenyl-2H-Indazole-7-Carboxamide PARP Inhibitors
| Compound ID | N2-Phenyl Substituent (R) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Whole Cell EC50 (nM) | Reference |
| Lead | Unsubstituted Phenyl | ~50 | ~30 | >1000 | [6] |
| MK-4827 | 4-[(3S)-piperidin-3-yl] | 3.8 | 2.1 | 4 | [6] |
| Analog A | 4-(dimethylamino)methyl | Potent | Potent | ~100 | [6] |
| Analog B | 4-methoxy | Less Potent | Less Potent | >500 | [6] |
Note: Data are illustrative based on published findings. Exact values can be found in the cited literature.
The data clearly demonstrates the profound impact of the para-substituent on the N2-phenyl ring. The introduction of the (3S)-piperidin-3-yl group in MK-4827 results in a greater than 10-fold improvement in enzymatic potency and a dramatic >250-fold enhancement in cellular activity compared to the unsubstituted lead.[6] This underscores the principle that optimizing for cellular uptake and efflux is as critical as target engagement.
Experimental Protocol: PARP-1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for quantifying PARP-1 enzymatic activity.
-
Plate Preparation: Coat a 96-well streptavidin plate with biotinylated-histones overnight at 4°C. Wash plates 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD+, and the this compound test compound at various concentrations.
-
Enzyme Addition: Add recombinant human PARP-1 enzyme to each well to initiate the poly(ADP-ribosyl)ation (PARylation) reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plates to remove unreacted components. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Signal Generation: Wash the plates again. Add TMB substrate and incubate until a blue color develops. Stop the reaction with sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Visualization: SAR Logic for Indazole-based PARP Inhibitors
Caption: SAR logic for 7-carboxamide indazole PARP inhibitors.
Modulating Cellular Signaling: this compound Derivatives as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them highly pursued drug targets.[7] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[8]
Comparative SAR Analysis Across Kinase Families
The versatility of the this compound scaffold is evident in its application against diverse kinases, including Pim, Akt, and Src.[7][8][9] While the specific SAR varies depending on the unique topology of the target kinase's active site, several general principles emerge.
-
The N1-H and Pyrazole N2: These atoms are often the primary hinge-binding elements. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge region that mimics the adenine of ATP.
-
The C3-Position: This position is a major vector for achieving selectivity and potency. Large, often aromatic or heteroaromatic groups at C3 can access deeper pockets within the kinase active site. For example, in Pim kinase inhibitors, a pyrazin-2-yl group at this position was identified as a potent lead.[9]
-
The C7-Position (from 7-Bromo): The original bromine atom is an ideal launching point for Suzuki or other cross-coupling reactions to introduce substituents that can target solvent-exposed regions or allosteric pockets. This position is critical for fine-tuning selectivity and improving physicochemical properties. For instance, in Akt inhibitors, substitutions derived from this position were crucial for achieving high potency (Ki = 0.16 nM).[8]
-
N1-Substitution: Alkylation or arylation at the N1 position blocks the crucial hydrogen-bonding interaction with the kinase hinge, but it can be exploited to reorient the molecule and target different kinases or binding modes. However, for classical Type I inhibitors, an unsubstituted N1 is often preferred.
Data Summary: Comparative SAR of Indazole Kinase Inhibitors
| Target Kinase | Key Substituent Position | Favorable Groups | Resulting Potency | Reference |
| Pim-1 | C3 | Pyrazine, Substituted Pyridines | IC50 < 10 nM | [9] |
| Akt | C5/C6 (via pyridine linker) | Heteroaryl groups | Ki = 0.16 nM | [8] |
| Src | C3, N1 | Varied aryl/heteroaryl groups | Varies | [7] |
| PDK1 | C3 | Benzo[d]imidazol-2-yl | IC50 = 80-94 nM | [10] |
This table highlights the scaffold's adaptability. Potency is achieved not by a single universal substitution pattern, but by tailoring appendages at key positions (C3, C7) to complement the specific topology of each target kinase's ATP-binding pocket.
Experimental Protocol: Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine inhibitor affinity (Ki).
-
Reagent Preparation: Prepare a solution of terbium-labeled anti-tag antibody, a europium-labeled kinase tracer (a high-affinity ligand for the kinase), and the target kinase.
-
Inhibitor Dilution: Perform a serial dilution of the this compound test compound in the reaction buffer.
-
Assay Plate: Add the kinase, tracer, and antibody mixture to a 384-well plate. Then add the diluted test compounds.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the europium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 615 nm) and the terbium acceptor (e.g., at 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by the inhibitor). Plot the emission ratio against the inhibitor concentration to determine the IC50, which can then be converted to a Ki value.
Visualization: General Synthetic Workflow
Caption: A generalized synthetic route to functionalized indazole derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its utility as a starting point for both potent PARP and kinase inhibitors highlights its structural versatility. The SAR studies consistently reveal that while the core indazole provides the essential anchoring interactions, achieving high potency and drug-like properties is critically dependent on the thoughtful exploration of substituents at key vectors, particularly the C3, C7, and N2 positions. The bromine at C7 is not just a feature but an enabler of this exploration.
Future research will likely focus on developing derivatives with enhanced selectivity, not only between different kinase families but also among isoforms of a single target, such as PARP-1 versus PARP-2.[4] Furthermore, the application of this scaffold to other target classes remains a promising avenue. As our understanding of disease biology deepens, the this compound core, coupled with innovative synthetic methodologies, will undoubtedly continue to be a valuable platform for the discovery of next-generation targeted therapies.
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A Comparative Guide to the Bromination of Indazoles: Efficacy and Regioselectivity of Common Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated indazoles are pivotal intermediates in the synthesis of a wide array of functional molecules, particularly in the realm of pharmaceuticals and advanced materials.[1] The strategic introduction of a bromine atom onto the indazole core provides a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. However, the inherent electronic nature of the indazole ring system presents a significant challenge in controlling the regioselectivity of bromination. This guide offers an in-depth comparison of the efficacy of various common brominating agents, including N-Bromosuccinimide (NBS) and molecular bromine (Br₂). By examining the underlying reaction mechanisms, experimental conditions, and resulting product distributions, this document aims to provide researchers with the critical insights needed to select the optimal brominating agent and conditions for their specific synthetic targets.
The Indazole Ring: A Substrate for Electrophilic Bromination
Indazole is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyrazole ring. This structure is a bioisostere of indole and is a key pharmacophore in numerous therapeutic drugs.[2][3][4] The chemical reactivity of the indazole ring is complex due to the presence of two nitrogen atoms and the fusion of the aromatic systems. Electrophilic substitution reactions, such as bromination, are common transformations for indazoles.[5]
The primary sites for electrophilic attack on the 1H-indazole scaffold are the C3, C5, and C7 positions. The C3 position is particularly reactive due to the influence of the adjacent nitrogen atom.[6][7] However, the regiochemical outcome of bromination is highly dependent on the choice of brominating agent, solvent, temperature, and the presence of substituents on the indazole ring.[6][8]
Caption: Structure of 1H-Indazole with key bromination sites highlighted.
Comparative Analysis of Brominating Agents
The choice of brominating agent is the most critical factor in determining the outcome of an indazole bromination reaction. Here, we compare the two most prevalent reagents: N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
N-Bromosuccinimide is a mild and highly selective source of electrophilic bromine, making it a workhorse reagent for the bromination of electron-rich heterocycles.[1][9] It is a crystalline solid that is safer and easier to handle than liquid bromine.[10]
Mechanism and Regioselectivity: The mechanism of NBS bromination can proceed through either a radical or an electrophilic pathway. For the bromination of aromatic systems like indazole, an electrophilic mechanism is generally operative, often catalyzed by a trace amount of acid.[11] NBS provides a low, steady concentration of Br₂, which helps to prevent over-bromination.[10]
NBS is widely employed for the regioselective introduction of a bromine atom at the C3 position of the indazole ring system.[12] This high selectivity is attributed to the electronic properties of the indazole nucleus, where the C3 position is most susceptible to electrophilic attack.
Typical Reaction Conditions: NBS brominations are typically carried out in a variety of solvents, including acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and chloroform (CHCl₃), often at room temperature or with gentle heating.[8][12] The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.[6]
Advantages:
-
High Regioselectivity: Primarily affords the C3-bromoindazole isomer.[12]
-
Mild Reaction Conditions: Often effective at room temperature, preserving sensitive functional groups.
-
Safety and Handling: As a solid, NBS is easier and safer to handle than liquid bromine.[10]
-
Reduced Side Products: The controlled release of bromine minimizes the formation of di- and tri-brominated byproducts.[6]
Disadvantages:
-
Cost: Generally more expensive than molecular bromine.
-
Potential for Radical Reactions: Under certain conditions (e.g., with radical initiators or light), NBS can initiate radical allylic or benzylic bromination, which is not typically desired for simple indazole bromination.[9]
Molecular bromine is a powerful and readily available brominating agent.[1] It is a dense, reddish-brown liquid that requires careful handling due to its corrosive and toxic nature.
Mechanism and Regioselectivity: Bromination with Br₂ proceeds via a classical electrophilic aromatic substitution mechanism. The indazole ring attacks a bromine molecule, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity. The reactivity of Br₂ can be enhanced by the use of a Lewis acid catalyst, although this is often not necessary for an activated system like indazole.
While Br₂ can also yield the C3-bromoindazole, it is a much more reactive and less selective reagent than NBS.[13][14] Consequently, reactions with Br₂ are more prone to over-bromination, leading to the formation of dibromo- and tribromoindazoles, such as 3,5-dibromoindazole and 3,5,7-tribromoindazole.[6] The regioselectivity can also be influenced by the solvent and reaction temperature. For instance, using Br₂ in acetic acid is a common method.[6][15]
Typical Reaction Conditions: Reactions with molecular bromine are often conducted in solvents like acetic acid, chloroform, or carbon tetrachloride.[6] Careful control of stoichiometry and temperature is crucial to minimize the formation of polybrominated side products.[6] Reactions are often run at low temperatures to moderate the high reactivity of Br₂.
Advantages:
-
Low Cost and Availability: Br₂ is an inexpensive and widely available reagent.
-
High Reactivity: Useful for less reactive indazole substrates that may not react efficiently with NBS.
Disadvantages:
-
Low Regioselectivity: Prone to over-bromination and the formation of multiple isomers.[6][13]
-
Harsh Reaction Conditions: Often requires careful temperature control to manage its high reactivity.
-
Safety Hazards: Br₂ is highly toxic, corrosive, and volatile, requiring stringent safety precautions during handling.
Experimental Data and Protocols
The following table summarizes representative experimental outcomes for the bromination of unsubstituted 1H-indazole with NBS and Br₂.
| Brominating Agent | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| NBS | Acetonitrile (MeCN) | Room Temp | 3-Bromo-1H-indazole | High | [12] |
| NBS | Dichloromethane (CH₂Cl₂) | Room Temp | 3-Bromo-1H-indazole | High | [12] |
| Br₂ | Acetic Acid | < 25 °C | 3-Bromo-4-nitro-1H-indazole | - | [6] |
| Br₂ | DMF | - | 3-Bromo-5-nitro-1H-indazole | 95% | [16] |
Note: The examples with Br₂ are on substituted indazoles, highlighting its use for different targets, often leading to poly-functionalized products. The direct comparison on unsubstituted indazole often leads to mixtures with Br₂.
Detailed Experimental Protocol: Synthesis of 3-Bromo-1H-indazole using NBS
This protocol is a generalized procedure based on common literature methods.[12]
Caption: A typical experimental workflow for the synthesis of 3-bromoindazole.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS, 1.0 to 1.3 equivalents) portion-wise at room temperature.[6] Controlling the stoichiometry is crucial to favor mono-bromination.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. If excess bromine color persists, the reaction can be quenched with a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 3-bromo-1H-indazole.[6]
Factors Influencing Regioselectivity
Beyond the choice of the brominating agent, several other factors can be manipulated to control the regiochemical outcome of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of both the indazole and the brominating agent. For NBS, solvents like MeCN and CH₂Cl₂ are commonly used and provide good selectivity for C3-bromination.[12]
-
Temperature Control: Lowering the reaction temperature, especially when using the highly reactive Br₂, can help to reduce the rate of competing side reactions and minimize the formation of over-brominated products.[6]
-
Protecting Groups: The introduction of a protecting group at the N1 position of the indazole ring can be a powerful strategy to direct bromination to other positions on the ring or to prevent N-bromination. The choice of protecting group can sterically and electronically influence the site of subsequent electrophilic attack.
-
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the indazole ring will significantly impact the regioselectivity of bromination. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
Summary and Recommendations
The selection of an appropriate brominating agent is paramount for the successful and efficient synthesis of a desired bromoindazole isomer.
Caption: Decision guide for selecting a brominating agent for indazole.
Key Recommendations:
-
For High Regioselectivity at the C3 Position: N-Bromosuccinimide (NBS) is the reagent of choice. Its mild nature and controlled delivery of bromine consistently favor the formation of 3-bromoindazole with minimal side products.
-
For Bromination of Deactivated Indazoles or Polysubstitution: Molecular bromine (Br₂) may be necessary due to its higher reactivity. However, its use requires meticulous control over reaction conditions (stoichiometry, temperature) to manage selectivity and prevent excessive polybromination.
-
Safety First: Regardless of the chosen reagent, all bromination reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hazards associated with molecular bromine, in particular, demand the utmost caution.
By carefully considering the target molecule and the comparative advantages of each brominating agent, researchers can design and execute efficient and selective syntheses of valuable brominated indazole intermediates.
References
- BenchChem. (n.d.). Synthesis of 3-Bromo-indazole. Technical Support Center.
- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? FAQ.
- Guidechem. (n.d.). What is the synthesis and application of 5-Bromoindazole? FAQ.
- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
- BenchChem. (n.d.). optimizing reaction conditions for bromo-indazole synthesis.
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
- Journal of the Chinese Chemical Society. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
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A Comparative Guide to Mitigating Protodeboronation as a Side Reaction in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly widespread in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates. However, the efficiency of this powerful reaction can be significantly hampered by a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron bond of the organoboron reagent and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired byproduct and a reduction in the yield of the target molecule.
This guide provides a comprehensive, in-depth comparison of strategies to mitigate protodeboronation in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of both the desired coupling and the undesired side reaction, and present a comparative analysis of various mitigation strategies, supported by experimental data. Detailed protocols for the most effective methods are also provided to enable researchers to confidently tackle this common challenge.
Understanding the Competing Reactions: Suzuki Coupling vs. Protodeboronation
At the heart of the issue lies a competition between two catalytic pathways. The desired Suzuki-Miyaura coupling and the undesired protodeboronation vie for the same organoboron starting material. The key to a successful reaction is to ensure the rate of the Suzuki coupling far exceeds the rate of protodeboronation.
The Desired Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Undesired Pathway: Protodeboronation Mechanisms
Protodeboronation is essentially the hydrolysis of the C-B bond.[1] This side reaction can be promoted by several factors within the Suzuki coupling conditions:
-
Base-Catalyzed Protodeboronation: This is the most common pathway under Suzuki conditions. The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species, which is then protonated by a proton source (often water), cleaving the C-B bond.[1]
-
Acid-Catalyzed Protodeboronation: While less common in the basic environment of a Suzuki reaction, acidic conditions can also promote protodeboronation.[1]
-
Metal-Catalyzed Protodeboronation: Recent studies have shown that the palladium catalyst itself, particularly when coordinated to bulky phosphine ligands, can actively promote protodeboronation.[2][3][4]
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Comparative Analysis of Mitigation Strategies
The most effective approach to minimizing protodeboronation often involves a multi-pronged strategy that considers the reaction parameters and the nature of the boronic acid derivative.
Strategy 1: Judicious Selection of Reaction Parameters
Fine-tuning the reaction conditions can significantly tip the balance in favor of the desired Suzuki coupling.
Bases: A Balancing Act
The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases, especially hydroxides, can also accelerate the base-catalyzed protodeboronation pathway. Milder bases are often a better choice.
| Base | Class | Typical Conditions | Performance Notes |
| NaOH, KOH | Strong (Hydroxide) | Aqueous solutions | High reactivity but often promotes significant protodeboronation. |
| K₂CO₃, Na₂CO₃ | Moderate (Carbonate) | Aqueous mixtures | A good starting point, offering a balance between reactivity and minimizing side reactions. |
| K₃PO₄ | Mild (Phosphate) | Often used in anhydrous or low-water conditions | Frequently cited as an excellent choice for suppressing protodeboronation, especially with sensitive substrates.[5] |
| Cs₂CO₃ | Moderate (Carbonate) | Organic solvents | Its higher solubility in organic solvents can be advantageous in certain systems. |
| KOAc | Mild (Acetate) | Anhydrous conditions | A weak base that can be effective in minimizing protodeboronation.[5] |
Key Insight: For substrates prone to protodeboronation, switching from a strong base like NaOH to a milder base like K₃PO₄ is a highly effective first step in optimizing the reaction.
Ligands: The Double-Edged Sword of Bulk
Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often employed to accelerate the oxidative addition and reductive elimination steps, which can help the Suzuki coupling outcompete protodeboronation. However, recent research has revealed that bulky phosphine ligands can also directly promote palladium-catalyzed protodeboronation.[2][3][4] This creates a paradoxical situation where the solution can also be part of the problem.
A study by Sigman and co-workers provided quantitative data on the effect of ligand bulk on Pd-catalyzed protodeboronation in the absence of a coupling partner.[3]
| Ligand | % Buried Volume (%Vbur) | Protodeboronation Yield (%) |
| P(t-Bu)₃ | 37.1 | 79 |
| CyJohnPhos | 44.5 | 70 |
| JohnPhos | 38.6 | 40 |
| P(o-tol)₃ | 33.1 | 10 |
| PPh₃ | 29.8 | <5 |
Key Insight: While bulky ligands can be beneficial, their potential to accelerate protodeboronation must be considered. If significant protodeboronation is observed with a very bulky ligand, screening a slightly less sterically hindered ligand may be warranted.
Solvents and Temperature
-
Solvents: The choice of solvent can influence the solubility of the base and the boronic acid derivative, thereby affecting the rates of both desired and undesired reactions. Anhydrous conditions, often using solvents like dioxane or THF with a mild base like K₃PO₄, can be effective in shutting down the water-mediated protodeboronation pathway.[6]
-
Temperature: Higher temperatures accelerate all reactions, including protodeboronation. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[7]
Strategy 2: Modification of the Boron Reagent - A "Slow-Release" Approach
For particularly unstable boronic acids, such as many heteroaryl boronic acids, modifying the boronic acid itself is a powerful strategy. The goal is to use a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable boronic acid low at any given time, minimizing its opportunity to undergo protodeboronation.[1]
| Boron Reagent | Structure | Stability | Reactivity | Key Features |
| Boronic Acid | Ar-B(OH)₂ | Generally lowest | Highest | Prone to protodeboronation, especially heteroaryl derivatives. |
| Pinacol Ester | Ar-B(pin) | Good | Moderate | More stable and easier to handle than boronic acids.[8] |
| Potassium Aryltrifluoroborate (BF₃K) | [Ar-BF₃]K | High | Moderate | Crystalline, air-stable solids; less prone to protodeboronation.[6] |
| MIDA Boronate | Ar-B(MIDA) | Very High | Low (requires hydrolysis) | Exceptionally stable; enables sequential cross-couplings.[1][9] |
Key Insight: For challenging couplings, especially with unstable heteroaryl boronic acids like 2-pyridylboronic acid, using a MIDA boronate or a potassium aryltrifluoroborate is often the most robust strategy to prevent protodeboronation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for implementing these mitigation strategies.
Protocol 1: General Suzuki Coupling with a Mild Base (K₃PO₄)
This protocol is a good starting point for couplings where protodeboronation is a concern.
Reagents:
-
Aryl Halide (1.0 eq.)
-
Boronic Acid or Pinacol Ester (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Pd(dppf)Cl₂ (2 mol%)
-
1,4-Dioxane/Water (10:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, boronic acid/ester, and finely ground K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a 2-Pyridyl MIDA Boronate
This protocol is designed for challenging heteroaryl couplings where protodeboronation is a significant issue.[9]
Reagents:
-
Aryl Halide (1.0 eq.)
-
2-Pyridyl MIDA Boronate (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
THF/Water (10:1 mixture), degassed
Procedure:
-
In a glovebox, add the aryl halide, 2-pyridyl MIDA boronate, K₃PO₄, and XPhos Pd G2 to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Suzuki Coupling using Potassium Aryltrifluoroborates
This protocol utilizes the stability of aryltrifluoroborates to minimize side reactions.[10]
Reagents:
-
Aryl Chloride (1.0 eq.)
-
Potassium Aryltrifluoroborate (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Toluene/Water (10:1 mixture), degassed
Procedure:
-
To a reaction vessel, add the aryl chloride, potassium aryltrifluoroborate, K₂CO₃, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the vessel with argon.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 80 °C for 24 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product via chromatography.
Troubleshooting Guide
When faced with significant protodeboronation, a systematic approach to troubleshooting is essential.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Conclusion
Protodeboronation is a persistent challenge in Suzuki-Miyaura coupling, but it is a manageable one. By understanding the underlying mechanisms and the interplay of various reaction parameters, researchers can effectively suppress this undesired side reaction. The choice of a milder base, optimization of temperature and ligand, and the use of stable boronic acid derivatives like MIDA boronates and aryltrifluoroborates are powerful tools in the synthetic chemist's arsenal. A systematic, data-driven approach to reaction optimization, as outlined in this guide, will ultimately lead to higher yields, cleaner reactions, and more efficient syntheses of valuable molecules.
References
-
Wikipedia. Protodeboronation. [Link]
-
Reddit. For the pro's (Suzuki). [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781–2786. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Alsabeh, P. G., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(13), 2491-2494. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12268–12278. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
S. L. Bourne, et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7737-7742. [Link]
-
Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1495-1505. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282. [Link]
-
American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Cheong, J. A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(34), 15537-15547. [Link]
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
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Safety Operating Guide
Understanding the Hazards: Why Proper Disposal is Critical
An Expert Guide to the Proper Disposal of 7-bromo-1H-indazole
The disposal of any chemical waste must first and foremost comply with local, state, and federal regulations. This guide is built upon the foundational principles of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][5][6]
This compound is a halogenated heterocyclic compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] As a brominated organic compound, improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to the formation of toxic byproducts and cause significant environmental harm.[5][8][9] The primary route for the environmentally sound disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[4][10][11]
Immediate Safety & Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to establish a safe operating procedure. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Eye Protection | Safety goggles or a full-face shield. | To protect eyes from dust or splashes. |
| Protective Clothing | Laboratory coat, closed-toe shoes. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required if dust or aerosols are generated outside a fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process from generating waste at the bench to preparing it for final pickup and disposal. The core principle is the strict segregation of halogenated waste.[4][5][12]
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be classified and collected as Halogenated Organic Waste .
-
DO NOT mix this waste with:
The rationale for this strict segregation is both safety and cost. Mixing waste streams can lead to dangerous chemical reactions. Furthermore, the disposal cost for halogenated waste is significantly higher than for non-halogenated waste; cross-contamination increases the volume of high-cost waste.[5][12]
Step 2: Waste Collection & Containerization
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container. Polyethylene or the original manufacturer's bottle are often suitable.[1][9][14] Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[1][2]
-
Collect Waste :
-
Solid Waste : Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials used for spill cleanup in a designated solid waste container.
-
Liquid Waste : If this compound is dissolved in a solvent, the entire solution is considered halogenated waste. Collect this in a designated liquid waste container.
-
-
Headspace : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[15]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[5]
-
List all chemical constituents by their full names (no formulas or abbreviations).[1]
-
Provide an accurate estimate of the percentage or concentration of each component.
-
Include the name of the principal investigator and the laboratory location.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area must be near the point of waste generation and under the control of laboratory personnel.[1][5]
-
Keep the waste container closed at all times, except when adding waste.[1][2]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Ensure the storage area is away from heat sources and incompatible chemicals.[9]
Step 5: Arranging for Disposal
Once the waste container is full (or when the experiment is complete), arrange for its removal by your institution's EHS department. Follow their specific procedures, which typically involve submitting an online pickup request.[1][2][14] Do not allow waste to accumulate in the lab for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for this compound waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill :
-
Alert personnel in the immediate area.
-
If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.
-
For small, manageable spills, wear the appropriate PPE.
-
Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[5]
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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BROMINE AHD WASTE INCINERATION. Organohalogen Compounds Vol. 2. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Chemical Waste. University of Colorado Boulder Environmental Health & Safety. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen. [Link]
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Safe Disposal of Hazardous Chemical Waste. Kansas State University Environmental Health and Safety. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Best Practices for Managing Laboratory Waste. Republic Services. [Link]
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Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
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Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]
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Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. [Link]
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
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Influence of bromine on metal volatilization in waste combustion. ResearchGate. [Link]
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Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]
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Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]
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Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 7-bromo-1H-indazole
This guide provides essential, field-proven safety and handling protocols for 7-bromo-1H-indazole, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. As researchers, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.
Immediate Safety Profile: Understanding the Hazard
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The associated signal word is "Warning." [1][2][3] These classifications dictate the minimum safety precautions required and form the logical basis for the engineering controls, personal protective equipment (PPE), and handling procedures outlined below.
The Hierarchy of Controls: A Foundational Safety Principle
In laboratory safety, PPE is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the preceding layers of control. The most effective safety strategies prioritize eliminating the hazard, followed by implementing engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safer work systems.
Engineering Controls: Your Primary Shield
The most critical engineering control for handling this compound, a solid powder that can become airborne and poses a respiratory irritation risk, is a certified Chemical Fume Hood .[7][8]
-
Causality: A fume hood minimizes the concentration of airborne particles in the operator's breathing zone by capturing dust and vapors at the source and exhausting them outside the laboratory.[7] All manipulations that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning fume hood.
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE selection must be directly correlated to the identified hazards of skin, eye, and respiratory irritation. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. [8][9] Always inspect gloves for tears or holes before use. Causality: To prevent skin contact and subsequent irritation (H315). Double-gloving is strongly encouraged when handling the pure solid.[10] |
| Eyes & Face | Safety glasses with side shields or goggles. | Must conform to EN 166 (EU) or be NIOSH-approved (US).[11] Causality: Provides a barrier against airborne particles and accidental splashes, preventing serious eye irritation (H319).[7][9] |
| Face shield (in addition to glasses/goggles) | Required for procedures with a significant risk of splashing, such as large-scale solution transfers or reactions under pressure.[8][9] Causality: Offers full-face protection from splashes that could bypass safety glasses. | |
| Body | Laboratory coat | A standard, long-sleeved lab coat is the minimum requirement.[7][8][9] Causality: Protects skin on the arms and body from accidental contact with the chemical. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The specific cartridge type should be determined by a formal risk assessment.[7][8][9] Causality: Protects the respiratory tract from irritation (H335) due to inhalation of the fine powder. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is essential for minimizing exposure.
Preparation Phase
-
Designate a Work Area: Cordon off a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), spill cleanup materials, and waste containers are inside the fume hood before introducing the chemical.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling Phase (Weighing & Transfer)
-
Minimize Dust: Handle the solid material gently.[9] Use a spatula to carefully transfer the powder from the storage container to a weigh boat or reaction vessel. Avoid dropping or scooping actions that could create airborne dust.
-
Work on Absorbent Paper: Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any minor spills.[10]
-
Immediate Sealing: Tightly close the primary container of this compound immediately after dispensing the required amount.
Post-Handling & Decontamination
-
Clean Equipment: Decontaminate spatulas and any non-disposable equipment with an appropriate solvent inside the fume hood.
-
Package Waste: Carefully fold the disposable bench paper inwards and place it, along with used gloves and other contaminated disposables, into a designated, sealed waste bag or container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete, even if no direct contact is suspected.[3][9]
Emergency Response: Spills and Exposure
Small Spill Containment (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain Spill: If trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[4]
-
Collect Material: Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste disposal.[5][6][12] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][4][5][6][13] Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[5][14] If skin irritation persists, seek medical advice.[14] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][15] If the person feels unwell, call a poison center or doctor.[6] |
| Ingestion | Rinse mouth with water.[3][5] Do NOT induce vomiting.[13] Call a poison center or doctor immediately.[4][6] |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any absorbed spill material. Place these items in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Unused Chemical: Dispose of excess or unwanted this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[12]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]
Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
-
PubChem. This compound. National Institutes of Health. [Link]
-
Fisher Scientific. 5-Bromo-1H-indazole - SAFETY DATA SHEET. [Link]
-
Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. [Link]
-
KAUST Health & Safety. Working with Toxic chemicals Guideline. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
